Strontium succinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4O4S |
|---|---|
Molecular Weight |
203.7 g/mol |
IUPAC Name |
strontium;butanedioate |
InChI |
InChI=1S/C4H6O4.Sr/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
CRLDSNGPLRRUQU-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Crystalline Architecture of Strontium Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of strontium succinate, a compound of interest in pharmaceutical research. The following sections detail its crystallographic properties, experimental protocols for its synthesis and analysis, and the biological signaling pathways influenced by strontium.
Crystal Structure and Polymorphism of this compound
This compound (SrC₄H₄O₄) is an organic salt formed between the strontium cation (Sr²⁺) and the succinate dianion (⁻OOC-CH₂-CH₂-COO⁻). Its solid-state architecture is characterized by a three-dimensional polymeric network where the multidentate succinate anion bridges multiple strontium centers.[1] The coordination of the carboxylate groups to the strontium ions results in a robust crystalline structure.[1]
Notably, research indicates the existence of polymorphism in this compound, with at least two crystalline forms reported. One form possesses a monoclinic crystal system , as identified in studies utilizing a gel growth technique for crystal synthesis.[2] Another study reports a triclinic crystal system.[2] This suggests that the crystallization conditions can influence the resulting crystal packing. Furthermore, one report indicates that this compound can exhibit two polymorphs related by a reversible order-disorder transformation at approximately 50°C.[2]
Crystallographic Data
The following table summarizes the available quantitative crystallographic data for the two reported polymorphs of this compound.
| Parameter | Triclinic Polymorph | Monoclinic Polymorph |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1(2) | P2(1)/n |
| Unit Cell Parameters | ||
| a | 6.419 Å | Data not available |
| b | 7.622 Å | Data not available |
| c | 8.076 Å | Data not available |
| α | 76.25° | 90° |
| β | 73.61° | Data not available |
| γ | 81.30° | 90° |
| Bond Lengths & Angles | Data not available in abstract | Data not available in abstract |
Experimental Protocols
Synthesis of this compound Single Crystals (Gel Growth Method)
The gel growth technique is a common method for producing high-quality single crystals of this compound.[2] This method allows for slow, controlled crystallization, which is essential for obtaining crystals suitable for X-ray diffraction studies. While specific protocols can vary, the general procedure is outlined below. A similar protocol has been described for the growth of strontium oxalate crystals in an agar-agar gel.[7][8]
Conceptual Workflow for Gel Growth Synthesis
Caption: Conceptual workflow for the synthesis of this compound crystals via the gel growth method.
Methodology:
-
Gel Preparation: A gel, commonly silica gel prepared from a solution of sodium metasilicate, is prepared and allowed to set in a crystallization apparatus, such as a U-tube or a straight test tube.[9] The pH of the gel can be adjusted, for instance, with an acid, to optimize crystal growth.[9]
-
Reactant Addition: Aqueous solutions of a soluble strontium salt (e.g., strontium chloride) and succinic acid are carefully layered on top of the set gel.[7][8] In a double diffusion setup, one reactant is placed in each arm of a U-tube.[7]
-
Diffusion and Crystallization: The reactants slowly diffuse into the gel matrix.[9] As they meet, the concentration of this compound gradually increases, leading to nucleation and the growth of single crystals over a period of several days to weeks at a constant temperature.[9]
-
Harvesting: Once the crystals have reached a suitable size, they are carefully removed from the gel, washed with deionized water to remove any residual reactants and gel, and then dried.[9]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal.[10]
General Workflow for Single-Crystal X-ray Diffraction
Caption: General workflow for the analysis of a single crystal using X-ray diffraction.
Methodology:
-
Crystal Selection and Mounting: A suitable, defect-free single crystal of this compound is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the crystal rotates, different crystallographic planes diffract the X-ray beam, producing a diffraction pattern that is recorded by a detector.[10][11]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted beams are also measured.[10]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the individual atoms within the unit cell.[12] This initial model is then refined to achieve the best possible fit with the experimental data.[12]
Strontium and Cellular Signaling Pathways in Bone Metabolism
Strontium, particularly in the form of strontium ranelate, has been shown to have a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[13] A key molecular target for strontium's action is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor.[1]
Strontium Activation of the Calcium-Sensing Receptor (CaSR)
Strontium acts as an agonist at the CaSR, mimicking the effect of calcium to activate downstream signaling cascades.[1] This activation is a central mechanism for its effects on bone cells.
Signaling Pathways Activated by Strontium via the CaSR
Caption: Simplified diagram of signaling pathways activated by strontium through the Calcium-Sensing Receptor in osteoblasts.
Upon binding of strontium to the CaSR, several key intracellular signaling pathways are modulated:
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC).[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2).[1][14]
-
Gαi/o Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
-
PI3K/Akt Pathway: Strontium has been shown to activate the pro-survival PI3K/Akt pathway in osteoblasts, contributing to increased cell survival.[1]
-
Wnt Signaling: Strontium can also interact with the canonical and non-canonical Wnt signaling pathways, which are crucial for osteoblast differentiation.[15]
These signaling events collectively lead to increased replication, differentiation, and survival of osteoblasts, ultimately contributing to the bone-forming effects of strontium.[1][2]
References
- 1. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Research Portal [iro.uiowa.edu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. geo.umass.edu [geo.umass.edu]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Solubility of Strontium Succinate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the aqueous solubility of strontium succinate. Due to a notable lack of specific quantitative data in publicly available scientific literature, this guide also incorporates data from a closely related strontium-containing pharmaceutical, strontium ranelate, to provide context. Furthermore, it details established experimental protocols for determining the solubility of sparingly soluble salts and quantifying strontium in solution, which are directly applicable to this compound.
Quantitative Solubility Data
For comparative purposes, the European Medicines Agency (EMA) provides specific solubility data for strontium ranelate, the active ingredient in the osteoporosis medication Protelos/Osseor. Strontium ranelate is a strontium salt of ranelic acid, a dicarboxylic acid, making it structurally analogous to this compound.
Table 1: Aqueous Solubility of Strontium Ranelate [2]
| Compound | Solubility in Water (at 25°C) |
| Strontium Ranelate | 800 mg/L |
This value for strontium ranelate falls within the broader range provided for this compound and may serve as a useful, albeit approximate, reference point for researchers.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments that can be employed to determine the aqueous solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of deionized water in a sealed, thermostatically controlled vessel.
-
Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PVDF syringe filter).
-
Quantification of Dissolved Strontium: The concentration of strontium in the clear, saturated filtrate is determined using a suitable analytical technique (see Section 3).
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Intrinsic Dissolution Rate (IDR) Measurement
IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions and is a critical parameter in pharmaceutical development.
Methodology:
-
Compact Preparation: A known mass of this compound powder is compressed into a pellet of a specific surface area using a hydraulic press.
-
Dissolution Apparatus: The pellet is placed in a holder that exposes only one face of the compact to the dissolution medium.
-
Dissolution Test: The holder is immersed in a known volume of dissolution medium (e.g., deionized water) maintained at a constant temperature and stirring rate.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of dissolved strontium in each aliquot is determined.
-
Calculation: The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.
Analytical Methods for Strontium Quantification
Accurate quantification of strontium in aqueous solutions is essential for solubility and dissolution studies.
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
ICP-AES is a highly sensitive and specific method for elemental analysis.
Methodology:
-
Sample Preparation: The aqueous sample containing dissolved strontium is appropriately diluted with deionized water or a suitable matrix-matching solution.
-
Standard Preparation: A series of calibration standards of known strontium concentrations are prepared.
-
Analysis: The samples and standards are introduced into the plasma, and the intensity of the emitted light at a characteristic wavelength for strontium is measured.
-
Quantification: The concentration of strontium in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards.
Flame Photometry
Flame photometry is a simpler and less expensive alternative to ICP-AES for the determination of alkali and alkaline earth metals.
Methodology:
-
Sample and Standard Preparation: Similar to ICP-AES, samples are diluted as needed, and a series of calibration standards are prepared.
-
Analysis: The solution is aspirated into a flame, and the intensity of the light emitted by the excited strontium atoms is measured using a specific filter.
-
Quantification: The strontium concentration is determined from a calibration curve.
Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Dissolution and Dissociation of this compound
The following diagram illustrates the dissolution and subsequent dissociation of this compound in an aqueous solution.
Caption: Dissolution and Dissociation Pathway.
References
The Thermal Decomposition Pathway of Strontium Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium succinate (Sr(C₄H₄O₄)) is a salt of increasing interest, particularly in the pharmaceutical field for applications such as osteoporosis treatment. A thorough understanding of its thermal stability and decomposition pathway is critical for drug development, formulation, and ensuring stability during manufacturing and storage. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, drawing upon analogous data from related strontium carboxylates and succinate-containing compounds due to the limited availability of direct, comprehensive studies on this compound itself. The proposed pathway involves a multi-step degradation process, culminating in the formation of strontium oxide.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to occur in three main stages:
-
Dehydration: The initial stage involves the loss of any hydrated water molecules. The presence and amount of water can be influenced by the synthesis and storage conditions of the this compound.
-
Decomposition of the Succinate Moiety: Following dehydration, the organic succinate portion of the molecule decomposes. This is an exothermic process that leads to the formation of strontium carbonate (SrCO₃) and various gaseous byproducts. This decomposition is expected to occur in the temperature range of 520-620°C, with a peak around 580°C.[1]
-
Decomposition of Strontium Carbonate: The intermediate product, strontium carbonate, is thermally stable at lower temperatures. Its decomposition into strontium oxide (SrO) and carbon dioxide (CO₂) occurs at significantly higher temperatures, generally above 800°C and extending up to 1200°C.[2][3]
This multi-stage decomposition is a common feature for metal carboxylates, where the organic component degrades first, leaving a metal carbonate which then requires higher temperatures to decompose to the corresponding oxide.
Quantitative Decomposition Data
The following table summarizes the expected quantitative data for the thermal decomposition of anhydrous this compound, based on stoichiometric calculations and decomposition data from analogous compounds.
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |
| Stage 1: Succinate Decomposition | 520 - 620 | ~580 | 49.2% | CO, CO₂, H₂O, various hydrocarbons | Strontium Carbonate (SrCO₃) |
| Stage 2: Carbonate Decomposition | >800 - 1200 | >1000 | 21.6% | Carbon Dioxide (CO₂) | Strontium Oxide (SrO) |
Note: The temperature ranges and peak temperatures are estimates based on available literature for this compound and related strontium salts. The actual values can be influenced by experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The characterization of the thermal decomposition pathway of this compound relies on several key analytical techniques. The following are detailed methodologies for these essential experiments.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature ranges and corresponding mass losses of the decomposition stages and to identify the endothermic or exothermic nature of these transitions.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Heat the sample from ambient temperature to 1300°C at a constant heating rate of 10 °C/min.
-
Conduct the analysis under a controlled atmosphere, typically a continuous flow of dry nitrogen or air at a flow rate of 50 mL/min.
-
Record the mass loss (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.
Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the gaseous products evolved during each stage of decomposition.
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.
Methodology:
-
Perform a TGA experiment as described in section 4.1.
-
The outlet gas from the TGA furnace is continuously transferred to the MS or the gas cell of the FTIR spectrometer via a heated transfer line.
-
For MS analysis, monitor the mass-to-charge ratios (m/z) corresponding to expected gaseous products (e.g., H₂O, CO, CO₂).
-
For FTIR analysis, continuously collect infrared spectra of the evolved gases and identify them based on their characteristic absorption bands.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.
Methodology:
-
Heat separate samples of this compound in a furnace to specific temperatures corresponding to the end of each major decomposition stage observed in the TGA curve (e.g., 700°C and 1300°C).
-
Allow the samples to cool to room temperature.
-
Grind the resulting solid residues into a fine powder.
-
Analyze the powders using an X-ray diffractometer, typically with Cu Kα radiation.
-
Compare the resulting diffraction patterns with standard reference patterns (e.g., from the ICDD database) to identify the crystalline phases (e.g., SrCO₃, SrO).
Visualization of the Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow for its analysis.
Caption: Proposed multi-stage thermal decomposition of this compound.
Caption: Workflow for characterizing the thermal decomposition pathway.
References
chemical formula and molecular weight of strontium succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of strontium succinate. The information is tailored for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Properties of this compound
This compound is an organic salt formed from the divalent strontium cation (Sr²⁺) and the succinate dianion ([C₄H₄O₄]²⁻)[1]. Its chemical and physical properties are summarized below.
Data Presentation: Chemical and Molecular Data
| Parameter | Value | Reference |
| Chemical Formula | C₄H₄O₄Sr | [2] |
| Molecular Weight | 203.69 g/mol | [3] |
| Canonical SMILES | C(CC(=O)[O-])C(=O)[O-].[Sr+2] | [2] |
| InChI Key | CRLDSNGPLRRUQU-UHFFFAOYSA-L |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a general laboratory method for the synthesis of this compound powder through a precipitation reaction.
Materials:
-
Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Beakers and magnetic stirrer
-
Büchner funnel and filter paper
-
Drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of a soluble strontium salt, such as strontium chloride.
-
Prepare an aqueous solution of succinic acid.
-
-
Precipitation:
-
While stirring the strontium salt solution, slowly add the succinic acid solution.
-
Adjust the pH of the mixture to be neutral or slightly alkaline by adding a base (e.g., sodium hydroxide) dropwise. This deprotonates the succinic acid to form the succinate anion, leading to the precipitation of this compound.
-
Continue stirring the mixture for a set period to ensure the reaction is complete.
-
-
Isolation and Washing:
-
Isolate the white precipitate of this compound by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Further wash the precipitate with a solvent like ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified this compound precipitate in a drying oven at a controlled temperature to remove residual water and solvent.
-
Potential Signaling Pathways and Biological Relevance
While specific signaling pathways for the combined this compound molecule are not extensively documented, the biological effects of its constituent ions, strontium (Sr²⁺) and succinate, are well-researched. In a biological system, this compound is expected to dissociate, allowing each ion to exert its individual effects.
Role of Strontium (Sr²⁺): Strontium is known to have beneficial effects on bone metabolism. It can both stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts[1][4]. The mechanisms involve various signaling pathways, including the OPG/RANKL/RANK and ERK pathways[1].
Role of Succinate: Succinate, a key intermediate in the citric acid cycle, also functions as an extracellular signaling molecule. It can activate signaling pathways such as the PI3K-Akt and ERK1/2-STAT3 pathways, which are implicated in cellular processes like proliferation and angiogenesis[5][6].
Hypothesized Combined Action: Given the roles of its components, this compound is a compelling candidate for applications in bone tissue engineering and potentially in cancer therapy. The strontium ion could target bone cells to promote regeneration, while the succinate ion could influence cellular metabolism and signaling in the local microenvironment.
Mandatory Visualization: Hypothesized Signaling Pathway
Below is a diagram illustrating a hypothesized signaling pathway for the dissociated ions of this compound in a biological context, such as bone tissue regeneration.
Caption: Hypothesized signaling of this compound ions.
References
- 1. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]
- 4. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strontium Succinate: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis protocols, and biological signaling pathways of strontium succinate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Chemical and Physical Properties
This compound (CAS Number: 40472-00-2) is an organic salt formed from the divalent strontium cation (Sr²⁺) and the succinate dianion.[1] It presents as a solid substance and has been identified in a monoclinic crystal structure at low temperatures.[1] While a precise melting point has not been documented due to its tendency to decompose at elevated temperatures, thermal analysis indicates decomposition occurs in the range of 520-620°C, yielding strontium carbonate as the final product.[2]
The following tables summarize the key chemical and physical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 40472-00-2 | Not explicitly cited |
| Molecular Formula | C₄H₄O₄Sr | [3] |
| Molecular Weight | 203.69 g/mol | [3] |
| Physical Property | Value | Source |
| Physical State | Solid | Not explicitly cited |
| Crystal Structure | Monoclinic (low-temperature form) | [1] |
| Decomposition Temperature | 520-620°C | [2] |
| Solubility in Water | Indicated to be between 1 and 100 g/L for strontium salts in similar applications. A precise value for this compound is not readily available. | Not explicitly cited |
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes a general method for the synthesis of this compound powder.
Materials:
-
A soluble strontium salt (e.g., strontium chloride, SrCl₂)
-
Succinic acid (C₄H₆O₄) or a soluble succinate salt (e.g., disodium succinate, Na₂C₄H₄O₄)
-
Deionized water
-
pH meter and adjustment solution (e.g., NaOH or HCl)
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the soluble strontium salt.
-
Prepare an aqueous solution of succinic acid or a soluble succinate salt. The concentration of the reactants will influence the nucleation and growth rates of the crystals.[1]
-
-
Adjust pH: The pH of the reaction medium can affect the solubility of the reactants and the rate of crystallization. Adjust the pH of the succinic acid solution as needed.[1]
-
Precipitation:
-
While stirring vigorously, slowly add the strontium salt solution to the succinate solution.
-
A white precipitate of this compound should form.
-
-
Digestion: To promote the growth of larger crystals, the mixture can be gently heated and stirred for a period.
-
Isolation and Washing:
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any unreacted ions and byproducts.
-
-
Drying: Dry the purified this compound in a drying oven at a suitable temperature to remove residual water.
Characterization Techniques
The synthesized this compound can be characterized using various analytical methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups of the succinate anion and to detect the presence of any water of hydration.[1]
-
Raman Spectroscopy: To provide complementary vibrational information to FTIR, particularly for symmetric vibrations and metal-oxygen bonds.
-
Single-Crystal X-Ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of atoms within the crystal lattice and to identify the crystal system and space group.[1]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To determine the thermal stability and decomposition profile of the compound.[2]
Biological Signaling Pathways
Strontium, the active cation in this compound, has garnered significant interest for its therapeutic potential in treating bone disorders like osteoporosis. Its mechanism of action is unique as it appears to both stimulate bone formation and inhibit bone resorption.[4][5][6] The primary molecular target for strontium's effects on bone cells is the Calcium-Sensing Receptor (CaSR).[5][6]
Signaling in Osteoblasts (Bone-Forming Cells)
Activation of the CaSR in osteoblasts by strontium initiates a cascade of intracellular signaling events that promote their proliferation and differentiation.
Caption: Strontium-induced signaling cascade in osteoblasts.
Signaling in Osteoclasts (Bone-Resorbing Cells)
In addition to its anabolic effects, strontium also modulates the activity of osteoclasts, the cells responsible for bone resorption. It achieves this primarily by influencing the RANKL/OPG signaling axis, a critical pathway in regulating osteoclast formation and activity.[5][6]
Caption: Modulation of RANKL/OPG pathway by strontium.
Summary
This compound is a compound with significant potential, particularly in the biomedical field due to the unique biological activity of the strontium ion on bone metabolism. This guide provides foundational knowledge on its chemical properties and outlines protocols for its synthesis and characterization. The elucidation of its mechanism of action through key signaling pathways in bone cells offers a basis for further research and development of strontium-based therapeutics.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]
- 3. GSRS [precision.fda.gov]
- 4. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Modality of Strontium Succinate in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium succinate presents a compound of interest in the field of bone metabolism, combining the known osteogenic and anti-resorptive properties of the strontium ion with the metabolic signaling functions of succinate. While extensive research has elucidated the effects of various strontium salts, particularly strontium ranelate, on bone health, a comprehensive understanding of this compound as a distinct entity remains an area of active investigation. This technical guide synthesizes the current knowledge on the biological roles of both strontium and succinate in bone metabolism, providing a framework for future research and drug development. We will delve into the molecular mechanisms, signaling pathways, and cellular effects of each component, supported by quantitative data from relevant studies and detailed experimental protocols. This document aims to be a foundational resource for scientists exploring the therapeutic potential of this compound in osteoporosis and other bone-related disorders.
Introduction: The Dichotomous Nature of this compound
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, favoring resorption, leads to conditions like osteoporosis.[1] Strontium, an alkaline earth metal with chemical similarities to calcium, has been shown to favorably modulate this balance.[1] Numerous studies, primarily with strontium ranelate, have demonstrated its dual action: stimulating bone formation and inhibiting bone resorption.[2]
Succinate, a key intermediate in the citric acid cycle, has more recently emerged as a signaling molecule in its own right, acting through the G-protein coupled receptor 91 (GPR91), now officially known as succinate receptor 1 (SUCNR1).[3][4] Emerging evidence suggests that succinate signaling can influence bone cell activity, particularly by promoting osteoclastogenesis.[1][3]
This guide will explore the biological roles of both the strontium cation and the succinate anion in bone metabolism, providing a comprehensive overview of their individual and potentially combined effects.
The Role of the Strontium Ion in Bone Metabolism
The therapeutic effects of strontium on bone are primarily attributed to the strontium ion (Sr²⁺). It exerts a dual influence on bone remodeling by directly targeting both osteoblasts and osteoclasts.
Anabolic Effects on Osteoblasts: Promoting Bone Formation
Strontium stimulates the proliferation, differentiation, and survival of osteoblasts, the cells responsible for synthesizing new bone matrix.[5] This anabolic effect is mediated through the activation of several key signaling pathways.
Due to its similarity to calcium, the strontium ion can activate the Calcium-Sensing Receptor (CaSR) on osteoblasts.[6] This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, stimulates downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately promoting osteoblast proliferation and differentiation.[7]
Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[8] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then promotes the transcription of genes involved in osteoblast differentiation and bone formation.[7]
Anti-Resorptive Effects on Osteoclasts: Inhibiting Bone Breakdown
In addition to its anabolic effects, strontium also inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption.[9]
A key mechanism of strontium's anti-resorptive action is its modulation of the RANKL/OPG signaling axis. Strontium stimulates osteoblasts to increase the production of osteoprotegerin (OPG), a decoy receptor for RANKL.[6] By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL/RANK signaling suppresses the differentiation and activation of osteoclasts, thereby reducing bone resorption.[6]
The Role of Succinate in Bone Metabolism
Succinate, traditionally known for its role in the mitochondrial electron transport chain, is now recognized as an extracellular signaling molecule that can influence cellular function through its receptor, SUCNR1.[3]
Succinate and Osteoclastogenesis
Recent studies have implicated succinate in the regulation of bone resorption. Under certain conditions, such as hyperglycemia, elevated levels of extracellular succinate have been shown to promote osteoclast differentiation and activity.[3] This effect is mediated by the activation of SUCNR1 on osteoclast precursors, which in turn activates the NF-κB signaling pathway, a critical regulator of osteoclastogenesis.[1][3]
Quantitative Data on Strontium's Effects on Bone Metabolism
While direct quantitative data for this compound is not yet available in the literature, studies on other strontium salts provide valuable insights into the potential effects of the strontium ion. The following tables summarize data from a comparative study on strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) in an ovariectomized (OVX) mouse model of osteoporosis.[10]
Table 1: Effect of Different Strontium Formulations on Bone Mineral Density (BMD) in OVX Mice [10]
| Treatment Group | Trabecular BMD (mg/cm³) | Cortical BMD (mg/cm³) |
| Sham | 550 ± 25 | 1100 ± 15 |
| OVX | 450 ± 30 | 1050 ± 20 |
| OVX + SrR | 580 ± 35 | 1150 ± 25 |
| OVX + SrC | 510 ± 28 | 1120 ± 22 |
| OVX + SrCl | 570 ± 32 | 1160 ± 28 |
| Data are presented as mean ± SD. p < 0.05 compared to OVX group. |
Table 2: Effect of Different Strontium Formulations on Bone Microarchitecture in OVX Mice [10]
| Treatment Group | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) |
| Sham | 15.2 ± 1.5 | 4.5 ± 0.4 | 34 ± 2.1 |
| OVX | 9.8 ± 1.2 | 3.1 ± 0.3 | 31 ± 1.9 |
| OVX + SrR | 14.5 ± 1.8 | 4.2 ± 0.5 | 35 ± 2.3 |
| OVX + SrC | 11.2 ± 1.4 | 3.5 ± 0.4 | 32 ± 2.0 |
| OVX + SrCl | 14.1 ± 1.6 | 4.1 ± 0.6 | 34 ± 2.2 |
| *Data are presented as mean ± SD. p < 0.05 compared to OVX group. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments used to evaluate the effects of strontium and succinate on bone cells. These can be adapted for the study of this compound.
In Vitro Osteoblast Differentiation Assay
Objective: To assess the effect of a test compound (e.g., this compound) on the differentiation of osteoblasts.
Cell Line: MC3T3-E1 pre-osteoblastic cells.
Methodology:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Differentiation: After 24 hours, replace the medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add the test compound (this compound) at various concentrations to the osteogenic induction medium. A vehicle control group should be included.
-
Medium Change: Change the medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Day 7):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 10 minutes.
-
Stain for ALP activity using a commercial kit (e.g., using BCIP/NBT as a substrate).
-
Quantify ALP activity by measuring the absorbance of the solubilized stain.
-
-
Alizarin Red S Staining (Day 21):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize mineralized nodules.
-
Quantify mineralization by extracting the stain with cetylpyridinium chloride and measuring absorbance.
-
In Vitro Osteoclast Activity Assay (Pit Formation Assay)
Objective: To evaluate the effect of a test compound on the resorptive activity of mature osteoclasts.
Cell Source: Bone marrow-derived macrophages (BMMs) from mice.
Methodology:
-
BMM Isolation: Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF (25 ng/mL) for 3-4 days to generate BMMs.
-
Osteoclast Differentiation: Seed BMMs onto bone-mimicking calcium phosphate-coated plates or dentin slices in the presence of M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 5-7 days to induce osteoclast differentiation.
-
Treatment: Add the test compound (this compound) at various concentrations to the culture medium.
-
Resorption Pit Visualization:
-
Remove the cells from the plates/slices by sonication or with a soft brush.
-
Stain the resorption pits with toluidine blue or view under a scanning electron microscope.
-
-
Quantification: Quantify the total area of resorption pits using image analysis software.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To assess the in vivo efficacy of a test compound in preventing bone loss in a model of postmenopausal osteoporosis.
Animal Model: Female Sprague-Dawley rats (3 months old).
Methodology:
-
Ovariectomy: Perform bilateral ovariectomy on the rats. A sham-operated group should be included as a control.
-
Treatment: Begin oral administration of the test compound (this compound) or vehicle daily via gavage, starting one day after surgery.
-
Duration: Continue treatment for a period of 12-16 weeks.
-
Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT) Analysis: At the end of the study, sacrifice the animals and harvest the femurs for µCT analysis to evaluate bone microarchitecture (BV/TV, Tb.N, Tb.Th, etc.).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Serum Biomarker Analysis: Collect blood samples at various time points to measure bone turnover markers (e.g., P1NP for formation, CTX-I for resorption).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinate and its G-protein-coupled receptor stimulates osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUCNR1 - Wikipedia [en.wikipedia.org]
- 5. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment [mdpi.com]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of strontium ranelate and PTH(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Synthesis and Scientific History of Strontium Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium succinate, the salt formed from the alkaline earth metal strontium and the dicarboxylic acid succinic acid, has garnered interest within the scientific community, particularly in the context of materials science and potential biomedical applications. This technical whitepaper provides an in-depth exploration of the discovery and history of this compound synthesis, detailing experimental protocols for its preparation and characterization. It summarizes key quantitative data and elucidates the known biological signaling pathways influenced by the strontium ion, offering valuable insights for researchers in chemistry, materials science, and drug development.
Introduction: Chemical and Biological Significance
This compound is an organic salt with the chemical formula Sr(C₄H₄O₄). Its formation involves the ionic interaction between a strontium cation (Sr²⁺) and a succinate dianion (⁻OOC-CH₂-CH₂-COO⁻).[1] The succinate anion can act as a multidentate ligand, bridging multiple strontium centers to form a three-dimensional polymeric network.[1] While much of the research into the biological effects of strontium has focused on other salts, such as strontium ranelate, the bioactive component is the strontium ion itself.[2] Strontium is chemically similar to calcium and is known to be a "bone-seeking" element.[3][4] This property has led to extensive investigation into its role in bone metabolism, where it has been shown to simultaneously stimulate bone formation and inhibit bone resorption.[5][6]
Historical Context: From the Element to the Salt
The history of this compound is intrinsically linked to the discovery of its constituent parts. The element strontium was first identified in 1790 by Adair Crawford and William Cruickshank in a mineral from a lead mine in Strontian, Scotland, from which the element derives its name.[7][8] It was first isolated in its pure metallic form in 1808 by Sir Humphry Davy through the electrolysis of a mixture of strontium chloride and mercuric oxide.[7][8]
While the precise date and discoverer of the first synthesis of this compound are not well-documented in available historical records, the scientific investigation into the biological effects of strontium salts dates back over a century. A 1910 study reported on the stimulatory effects of stable strontium on the formation of osteoid tissue.[9] A significant early clinical investigation in 1952 reported that strontium lactate, when administered to patients with osteoporosis, could contribute to the remineralization of the skeleton.[1]
The synthesis of alkaline earth metal salts of dicarboxylic acids, like succinic acid, became more common with the advancement of inorganic and organic chemistry in the 19th and 20th centuries. However, specific historical accounts detailing the first preparation of this compound remain elusive. Modern research has focused on controlled synthesis methods to obtain high-purity crystals for detailed characterization.[10]
Synthesis Methodologies
The preparation of this compound can be achieved through several methods, primarily categorized as solution-based precipitation and gel growth techniques. The choice of method influences the crystallinity, purity, and morphology of the final product.
Solution-Based Precipitation
This is a common and straightforward method for synthesizing this compound. It typically involves the reaction of a soluble strontium salt with a soluble succinate salt or succinic acid in an aqueous solution, leading to the precipitation of the less soluble this compound.
A high-yield method for producing organic strontium salts involves the reaction of strontium carbonate with the corresponding organic acid.[11] This method is particularly suitable for temperature-sensitive anions.
-
Preparation of Reactants:
-
Dissolve succinic acid in an aqueous solution to form a free acid solution.
-
Use strontium carbonate in its solid form.
-
-
Reaction:
-
Under vigorous stirring, slowly add the solid strontium carbonate to the succinic acid solution.
-
The reaction can be performed at a temperature at or below 50°C.[11] For temperature-sensitive applications, the reaction can be conducted at temperatures as low as 5°C.[11]
-
The progress of the reaction is indicated by the evolution of carbon dioxide gas (effervescence). The reaction is complete when the effervescence ceases.[11]
-
-
Isolation and Purification:
-
If necessary, the solution can be heated slightly (between 20°C and 50°C) to increase the yield.[11]
-
The resulting this compound can then be isolated by filtration.
-
To induce precipitation from the solution, water can be evaporated to concentrate the salt above its aqueous solubility.[11]
-
The precipitate is then washed with deionized water to remove any soluble impurities and dried.
-
Gel Growth Technique
The gel growth technique is a versatile method for producing high-quality single crystals of sparingly soluble salts like this compound.[10] This method controls the diffusion of reactants through a silica gel medium, which slows down the nucleation process and allows for the growth of larger and more perfect crystals.[10]
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate (Na₂SiO₃·9H₂O) in deionized water. The concentration of this solution will determine the density of the gel.[10]
-
In a test tube, mix the sodium metasilicate solution with a solution of succinic acid.
-
Adjust the pH of the mixture to the desired level. The pH can affect the solubility of the reactants and the rate of crystallization.[10]
-
Allow the mixture to set undisturbed for a few days to form a firm silica gel.
-
-
Reactant Diffusion:
-
Once the gel has set, carefully layer a solution of a soluble strontium salt (e.g., strontium chloride) on top of the gel.
-
Seal the test tube to prevent evaporation and contamination.
-
-
Crystal Growth and Harvesting:
-
Over time, the strontium ions will diffuse slowly through the gel and react with the succinate ions within the gel matrix to form crystals of this compound.[10]
-
The slow, controlled diffusion minimizes the number of nucleation sites, promoting the growth of larger, well-defined crystals.[10]
-
After a suitable growth period (which can range from days to weeks), the crystals can be carefully harvested from the gel.
-
The harvested crystals should be washed with deionized water to remove any residual gel and reactants and then dried.
-
Below is a diagram illustrating the general workflow for the gel growth technique.
References
- 1. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The biological role of strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. britannica.com [britannica.com]
- 9. hcp.algaecal.com [hcp.algaecal.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. EP1899314A2 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Succinate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium succinate, the strontium salt of succinic acid, is a compound of increasing interest in the fields of materials science and pharmaceutical development. Its potential applications, particularly in bone tissue engineering and as a component in drug delivery systems, necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of this compound powder, detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological signaling pathways of its constituent ions.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₄O₄Sr | [1] |
| Molecular Weight | 203.69 g/mol | [1] |
| Appearance | White powder | [2][3] |
| Solubility in Water | 1 - 100 g/L at room temperature (sparingly soluble) | |
| Melting Point | Decomposes in the range of 520-620 °C, with a maximum at 580 °C | [2] |
| Density | Data not available | |
| Crystal System | Monoclinic | [4] |
| Stability | Stable under normal conditions. Decomposes upon strong heating. | [2] |
Experimental Protocols
Synthesis of this compound Powder via Precipitation
This protocol details the synthesis of this compound powder through a straightforward aqueous precipitation reaction.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare a solution of sodium succinate: Dissolve a stoichiometric amount of succinic acid in deionized water. Slowly add a 1 M solution of sodium hydroxide dropwise while stirring until the succinic acid is fully dissolved and the pH of the solution is neutral (pH ~7.0). This creates a solution of sodium succinate.
-
Prepare a solution of strontium chloride: Dissolve a stoichiometric equivalent of strontium chloride hexahydrate in deionized water in a separate beaker.
-
Precipitation: While vigorously stirring the sodium succinate solution, slowly add the strontium chloride solution dropwise. A white precipitate of this compound will form immediately.
-
Digestion of the precipitate: Continue stirring the suspension for 1-2 hours at room temperature. This process, known as digestion, allows for the growth of larger crystals, which improves the filterability and purity of the final product.
-
Isolation and washing: Collect the white precipitate by vacuum filtration using a Büchner funnel and filter paper. Wash the precipitate several times with deionized water to remove any soluble byproducts, such as sodium chloride. A final wash with ethanol can aid in the drying process.
-
Drying: Carefully transfer the filtered this compound powder to a watch glass or petri dish. Dry the powder in a drying oven at 80-100 °C for several hours until a constant weight is achieved.
Characterization Techniques
Objective: To confirm the crystalline phase and determine the crystal structure of the synthesized this compound powder.
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å).
Procedure:
-
Sample Preparation: Finely grind the dried this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a standard powder sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.
-
Instrument Setup:
-
X-ray source: Cu Kα radiation.
-
Voltage and Current: Set according to the instrument manufacturer's recommendations (e.g., 40 kV and 40 mA).
-
Scan range (2θ): 10° to 80°.
-
Step size: 0.02°.
-
Scan speed/time per step: 1-2 seconds per step.
-
-
Data Collection: Initiate the XRD scan and collect the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram by identifying the peak positions (2θ values) and their corresponding intensities. Compare the experimental pattern with known patterns from crystallographic databases (if available) to confirm the phase purity. The crystal system can be determined from the diffraction pattern.[4][5][6]
Objective: To identify the functional groups present in this compound and confirm the coordination of the succinate anion to the strontium cation.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Collection: Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the powder. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.
-
Data Collection: Collect the FTIR spectrum of the sample over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands. Key vibrational modes to look for in this compound include:
-
O-H stretching (if water of hydration is present): ~3500-3200 cm⁻¹
-
C-H stretching of the methylene groups: ~3000-2800 cm⁻¹
-
Asymmetric and symmetric stretching of the carboxylate (COO⁻) groups: These are typically found in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The separation between these bands can provide information about the coordination mode of the carboxylate group to the strontium ion.[4][7]
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.
Objective: To evaluate the thermal stability of this compound and characterize its decomposition process.
Instrumentation: A simultaneous TGA/DSC instrument.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from room temperature to a final temperature above the expected decomposition range (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Start the thermal analysis program and simultaneously record the mass loss (TGA) and the heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: The TGA curve will show the percentage of weight loss as a function of temperature. Steps in the curve correspond to mass loss events, such as dehydration or decomposition. The final decomposition product of this compound is strontium carbonate.[2]
-
DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For this compound, an endothermic peak may be observed for any dehydration, followed by exothermic peaks related to the decomposition of the organic moiety.[8][9]
-
Signaling Pathways
The biological effects of this compound are attributable to the individual actions of strontium and succinate ions upon their dissolution in a physiological environment.
Strontium Signaling in Bone Cells
Strontium has been shown to have beneficial effects on bone metabolism by both promoting bone formation and inhibiting bone resorption. A key mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.
Activation of CaSR by strontium in bone cells leads to the activation of downstream signaling cascades, including phospholipase Cβ (PLCβ), inositol 1,4,5-triphosphate (IP3), and subsequent intracellular calcium release. This further activates MAPK ERK1/2 and Wnt/NFATc signaling pathways. These events culminate in the upregulation of osteoprotegerin (OPG) and downregulation of receptor activator of nuclear factor-κB ligand (RANKL), which collectively inhibit osteoclast differentiation and activity, thereby reducing bone resorption. In osteoblasts, these pathways promote cell replication, differentiation, and survival, leading to increased bone formation.
Succinate Signaling
Succinate, an intermediate in the tricarboxylic acid (TCA) cycle, also functions as a signaling molecule. It can act both intracellularly and extracellularly.
Intracellularly, an accumulation of succinate can inhibit prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that promotes the expression of genes involved in inflammation. Extracellularly, succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 on various cell types, including immune cells, can trigger downstream signaling cascades that modulate inflammatory responses.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound powder, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound. A deeper understanding of its properties and the biological activities of its constituent ions will facilitate its further investigation and potential application in various scientific and therapeutic areas.
References
- 1. rtilab.com [rtilab.com]
- 2. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]
- 3. web.abo.fi [web.abo.fi]
- 4. researchgate.net [researchgate.net]
- 5. cajotas.casjournal.org [cajotas.casjournal.org]
- 6. mcgill.ca [mcgill.ca]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
strontium succinate material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for strontium succinate. In the absence of a formally issued MSDS for this specific compound, this document extrapolates critical safety and handling information from the known toxicological profiles of stable strontium and succinic acid, supplemented by findings from recent research on the biological effects of strontium salts. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential hazards, safe handling procedures, and emergency protocols associated with this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key cited experimental areas.
Chemical and Physical Properties
This compound is the strontium salt of succinic acid, with the chemical formula C₄H₄O₄Sr.[1][2] Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₄Sr | [1][2] |
| Molecular Weight | 203.69 g/mol | [1][3] |
| Appearance | White crystalline powder (inferred) | General property of similar salts |
| Water Solubility | Estimated between 1 g/L and 100 g/L at room temperature | [4] |
| Thermal Decomposition | Decomposes to strontium carbonate upon heating | Inferred from general salt properties |
Toxicological Information
No specific toxicological studies for this compound have been identified. The toxicological profile is therefore inferred from the properties of its constituent ions: strontium (Sr²⁺) and succinate (C₄H₄O₄²⁻).
Strontium (Stable)
Stable strontium is considered to be of low toxicity, particularly at levels typically encountered in the environment.[5] Its biological effects are linked to its chemical similarity to calcium.[5]
| Toxicity Metric | Value | Species | Source |
| Reference Dose (RfD) | 1.4 mg/kg/day | Rat | Minnesota Dept. of Health |
| Oral LD₅₀ (Strontium Chloride) | 2750 mg/kg | Rat | [6] |
Health Effects of Stable Strontium:
-
Skeletal System: High doses of strontium, especially in diets low in calcium, can interfere with bone development, leading to conditions resembling rickets in young, growing animals.[5] However, at lower, therapeutic doses, strontium has been shown to stimulate bone formation and inhibit bone resorption, making it a subject of interest for osteoporosis treatment.[5][7][8]
-
Carcinogenicity: Stable strontium and its common salts are not considered carcinogenic.[9] Strontium chromate is carcinogenic, but this is attributed to the hexavalent chromium ion.[5]
-
Other Effects: No significant adverse effects on other organ systems have been consistently reported for stable strontium at typical exposure levels.[5]
Succinic Acid
Succinic acid is a naturally occurring dicarboxylic acid. It is generally recognized as safe (GRAS) by the FDA for use as a food additive. However, in concentrated form, it can pose some hazards.
| Hazard | Description | Source |
| Eye Irritation | Causes serious eye irritation. | MSDS for Succinic Acid |
| Skin Irritation | May cause skin irritation. | MSDS for Succinic Acid |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | MSDS for Succinic Acid |
Hazard Identification and Precautionary Measures
Based on the individual components, the primary hazards associated with this compound are likely to be:
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
Recommended Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell.
Handling and Storage
-
Handling: Avoid generating dust. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing.
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.
Experimental Protocols
The following are generalized experimental protocols that could be adapted to assess the safety and biological activity of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., human osteoblasts, fibroblasts).
Methodology:
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions.
-
Treatment: Prepare a range of concentrations of this compound dissolved in a suitable solvent. Add the solutions to the cell cultures and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a standard cytotoxicity assay, such as the MTT or MTS assay, to measure cell viability.
-
Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) to quantify the cytotoxicity.
In Vivo Acute Oral Toxicity Study (Rodent Model)
Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.
-
Dose Administration: Administer a single oral dose of this compound at various concentrations to different groups of animals. Include a control group that receives the vehicle only.
-
Observation: Observe the animals for signs of toxicity and mortality for a period of 14 days. Record body weight changes and any clinical signs.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD₅₀ (the dose that is lethal to 50% of the animals) using appropriate statistical methods.
Potential Signaling Pathways
Based on studies of other strontium salts, strontium ions have been shown to influence signaling pathways involved in bone metabolism. A plausible pathway affected by this compound, through the release of strontium ions, is the ERK1/2 signaling pathway, which can regulate both osteogenesis and apoptosis in a dose-dependent manner.[7]
Conclusion
While a specific Material Safety Data Sheet for this compound is not currently available, a comprehensive safety profile can be constructed by examining its constituent components. The primary hazards are likely to be irritation to the eyes, skin, and respiratory tract, consistent with succinic acid. The systemic effects are expected to be dominated by the biological activity of strontium, which exhibits a dose-dependent influence on bone metabolism. Researchers and professionals handling this compound should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation. Further research is warranted to fully elucidate the specific toxicological and biological properties of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. GSRS [precision.fda.gov]
- 4. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 5. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium nitrate - Wikipedia [en.wikipedia.org]
- 7. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strontium | Sr | CID 5359327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Modeling of Strontium Succinate: A Technical Guide for Researchers
Introduction
Strontium succinate, a salt of the divalent alkaline earth metal strontium and the dicarboxylic acid succinic acid, has garnered interest in biomedical research, particularly concerning its potential roles in bone metabolism. Strontium-containing compounds have been noted for their dual action in promoting bone formation and inhibiting bone resorption. Understanding the precise three-dimensional atomic arrangement and electronic structure of this compound is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the theoretical modeling of the this compound structure, aimed at researchers, scientists, and professionals in drug development. It details the known experimental data, outlines protocols for both the synthesis and theoretical investigation of its structure, and visualizes relevant biological signaling pathways influenced by strontium.
Structural and Physicochemical Properties
Experimental studies have provided foundational data on the crystal structure and properties of this compound. While a complete, publicly available Crystallographic Information File (CIF) remains elusive in the literature, key characteristics have been identified.
Crystal System: this compound crystals grown using a gel diffusion technique have been identified as belonging to the monoclinic crystal system. It is also known to exhibit at least two polymorphic forms, a low-temperature (LT) and a high-temperature (HT) form, with the LT form being monoclinic.
Coordination: In metal succinates, the succinate anion (⁻OOC-CH₂-CH₂-COO⁻) typically acts as a multidentate ligand. It bridges multiple metal centers, with each carboxylate group coordinating to the metal ions in various modes, such as monodentate, bidentate chelating, or bridging. This coordination leads to the formation of a three-dimensional polymeric network.
Spectroscopic and Thermal Properties: A summary of the experimentally determined physicochemical properties of this compound is presented in Table 1.
| Property | Value | Method(s) | Reference(s) |
| Molecular Formula | Sr(C₄H₄O₄) | - | [1] |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction | [2] |
| Optical Band Gap | 5.66 eV | UV-vis Absorption Spectroscopy | [2] |
| Decomposition Temperature | 520-620 °C (maximum at 580 °C) in air | Polythermal and Quasi-isothermal Analysis | [1] |
| Final Decomposition Product | Strontium Carbonate (SrCO₃) | Thermal Analysis | [1] |
| Key FT-IR Bands (cm⁻¹) | ~3500-3200 (O-H stretch of water), ~2900-3000 (C-H stretch), Asymmetric and symmetric COO⁻ stretches | Fourier-Transform Infrared Spectroscopy | [2] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound crystals are precipitation and gel growth.
Protocol 1: Synthesis by Aqueous Precipitation
This method is suitable for producing polycrystalline this compound powder.
-
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O) or Strontium nitrate (Sr(NO₃)₂)
-
Succinic acid (C₄H₆O₄) or a soluble succinate salt (e.g., disodium succinate)
-
Deionized water
-
Ammonium hydroxide or sodium hydroxide solution (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
-
-
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M aqueous solution of a soluble strontium salt (e.g., SrCl₂·6H₂O).
-
Prepare a 0.5 M aqueous solution of succinic acid.
-
-
Precipitation:
-
Place the strontium salt solution in a beaker on a magnetic stirrer.
-
Slowly add the succinic acid solution to the strontium salt solution while stirring continuously.
-
Adjust the pH of the mixture to ~7 using a suitable base (e.g., ammonium hydroxide) to ensure the complete deprotonation of succinic acid and precipitation of this compound. A white precipitate will form.
-
-
Digestion and Aging:
-
Continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age, which can improve its crystallinity and filterability.
-
-
Isolation and Washing:
-
Isolate the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities and byproducts (e.g., NaCl).
-
Perform a final wash with ethanol to facilitate drying.
-
-
Drying:
-
Dry the collected this compound powder in an oven at 80-100 °C until a constant weight is achieved.
-
-
Protocol 2: Synthesis by Gel Growth Technique
This method is employed for growing single crystals of this compound, which are essential for definitive structural analysis.
-
Materials:
-
Sodium metasilicate solution (as the gel-forming medium)
-
Succinic acid
-
Strontium chloride
-
Deionized water
-
Test tubes
-
pH meter
-
-
Procedure:
-
Gel Preparation:
-
Prepare a sodium metasilicate solution of a specific density (e.g., 1.04 g/cm³) in deionized water.
-
Mix the sodium metasilicate solution with an aqueous solution of succinic acid (e.g., 1 M).
-
Adjust the pH of the mixture to a value that allows for slow gelling (e.g., pH 5).
-
Pour the mixture into test tubes and allow it to set for several days until a firm, transparent gel is formed.
-
-
Crystal Growth:
-
Once the gel has set, carefully pour an aqueous solution of strontium chloride (e.g., 1 M) over the gel.
-
Seal the test tubes and leave them undisturbed at a constant temperature.
-
Over several days to weeks, the strontium and succinate ions will diffuse through the gel and react, leading to the slow growth of this compound crystals within the gel matrix.
-
-
Harvesting:
-
Once the crystals have reached a suitable size, carefully extract them from the gel.
-
Wash the crystals with deionized water to remove any adhering gel and dry them at room temperature.
-
-
The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Theoretical Modeling Protocol
Due to the absence of a published CIF file for this compound, the following protocol outlines a standard and robust methodology for its theoretical modeling based on Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[3] This protocol assumes that initial atomic coordinates would be derived from either a newly determined crystal structure or a reasonable starting model based on analogous metal succinates.
-
Software:
-
Quantum chemistry software package such as Gaussian, VASP, or Quantum ESPRESSO.
-
Visualization software such as GaussView or VESTA.
-
-
Procedure:
-
Initial Structure Preparation:
-
Obtain the initial atomic coordinates of the this compound unit cell. If experimental data is unavailable, construct a model based on known structures of similar metal-organic frameworks (MOFs).
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the atomic positions and the unit cell parameters.
-
Functional: A generalized gradient approximation (GGA) functional, such as PBE, or a hybrid functional, such as B3LYP, is recommended.[3] For systems involving heavier elements like strontium and potential non-covalent interactions, dispersion corrections (e.g., DFT-D3) should be included.
-
Basis Set: For molecular (gas-phase) calculations, a basis set like 6-311+G(d,p) for C, H, and O, and a suitable effective core potential (ECP) basis set like LANL2DZ for strontium, would be appropriate. For periodic solid-state calculations, plane-wave basis sets are typically used with an energy cutoff determined through convergence testing (e.g., 400-500 eV).
-
Convergence Criteria: Use tight convergence criteria for forces and energy to ensure a true energy minimum is reached.
-
-
Electronic Structure Analysis:
-
Once the geometry is optimized, perform a single-point energy calculation to analyze the electronic properties.
-
Density of States (DOS): Calculate the total and partial DOS to understand the contributions of different atoms and orbitals (Sr, O, C) to the valence and conduction bands.
-
Band Structure: For the crystalline solid, calculate the electronic band structure to determine the electronic nature (insulator, semiconductor) and the band gap.
-
Molecular Orbitals: For a single molecule, analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to assess chemical reactivity.
-
-
Vibrational Analysis:
-
Perform a frequency calculation on the optimized structure to obtain the theoretical vibrational spectra (IR and Raman).
-
The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Compare the calculated vibrational frequencies with experimental FT-IR and Raman data to validate the accuracy of the computational model.
-
-
Bonding Analysis:
-
Employ methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the nature of the chemical bonds, particularly the Sr-O coordination bonds, and to determine atomic charges.
-
-
The logical workflow for the theoretical modeling of this compound is presented below.
Biological Signaling Pathways Involving Strontium
Strontium ions have been shown to influence key signaling pathways in bone cells (osteoblasts and osteoclasts), which are critical for bone remodeling. The following diagrams illustrate these pathways.
Wnt/β-Catenin Signaling Pathway: This pathway is crucial for osteoblast differentiation and bone formation. Strontium has been shown to activate this pathway.
MAPK/ERK Signaling Pathway: This pathway is involved in osteoblast proliferation and differentiation. Strontium can also stimulate this cascade.
Conclusion
The theoretical modeling of this compound, grounded in experimental data, is a powerful approach to understanding its structure-property relationships. While a definitive crystal structure from experimental sources is needed for highly accurate modeling, the computational methodologies are well-established and can provide significant insights into its electronic structure, bonding, and vibrational properties. This knowledge, combined with an understanding of its influence on key biological signaling pathways, is invaluable for the targeted design of new strontium-based therapeutics for bone-related disorders. Future work should focus on obtaining high-quality single crystals of this compound to enable a complete structural determination, which will, in turn, facilitate more precise and predictive theoretical modeling.
References
Methodological & Application
Application Notes and Protocols for Gel Growth of Strontium Succinate Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The gel growth technique is a facile and effective method for obtaining high-quality single crystals of sparingly soluble compounds like strontium succinate.[1] This method relies on a controlled diffusion of reactants through a gel matrix, which slows down the nucleation process, allowing for the growth of larger and more perfect crystals.[1] this compound crystals are of interest for their potential applications in various fields, including pharmaceuticals. This document provides detailed protocols for the growth of this compound crystals using the single diffusion gel technique and outlines methods for their characterization.
I. Factors Influencing Crystal Growth
The quality and size of the grown crystals are significantly influenced by several experimental parameters. Careful control of these factors is crucial for successful crystallization.
-
pH of the Gel: The acidity or basicity of the gel medium affects the solubility of the reactants and the rate of the crystallization reaction.[1]
-
Gel Density: The concentration of the gelling agent (e.g., sodium metasilicate) determines the density of the gel, which in turn controls the diffusion rate of the reactants.[1][2] A stiffer gel, resulting from a higher density, can suppress nucleation, leading to fewer but larger crystals.[3]
-
Concentration of Reactants: The concentrations of the strontium salt and succinic acid solutions impact the degree of supersaturation, which governs the nucleation and growth rates.[1]
-
Gel Aging: Allowing the gel to age before adding the supernatant solution can influence the nucleation process.[1][2]
-
Temperature: A constant temperature is essential to maintain a consistent level of supersaturation and ensure steady crystal growth.[1]
II. Experimental Protocols
This section details the protocol for growing this compound crystals using the single diffusion method in a silica hydrogel.
A. Materials and Reagents
-
Sodium Metasilicate (Na₂SiO₃·9H₂O)
-
Succinic Acid (C₄H₆O₄)
-
Strontium Chloride (SrCl₂·6H₂O)
-
Deionized Water
-
Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH) for pH adjustment
-
Test tubes (e.g., 25 mm x 200 mm)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Parafilm or cotton plugs
B. Preparation of Solutions
-
Sodium Metasilicate Solution (Gelling Solution): Prepare a stock solution of sodium metasilicate by dissolving a specific amount in deionized water to achieve the desired specific gravity (e.g., 1.04 g/cm³). Stir the solution until the sodium metasilicate is completely dissolved. Filter the solution if necessary.
-
Succinic Acid Solution (Inner Reactant): Prepare a stock solution of succinic acid (e.g., 1.0 M) by dissolving the required amount in deionized water.
-
Strontium Chloride Solution (Outer Reactant): Prepare a stock solution of strontium chloride (e.g., 1.0 M) by dissolving the required amount in deionized water.
C. Gel Growth Procedure (Single Diffusion)
-
Gel Preparation:
-
In a beaker, take a specific volume of the sodium metasilicate solution.
-
To this, add the succinic acid solution. The succinic acid will act as one of the reactants and will also help in the gelation process by lowering the pH.
-
Adjust the pH of the mixture to the desired level (e.g., 5.0 - 7.0) by slowly adding a dilute acid like nitric acid or acetic acid while stirring continuously.[4]
-
Pour the resulting solution into clean test tubes up to a certain level (e.g., 10 cm).
-
Cover the test tubes with parafilm or cotton plugs and leave them undisturbed for the gel to set. Gelation time can vary from a few hours to a couple of days depending on the pH and concentration.
-
-
Addition of Outer Reactant:
-
Once the gel has set firmly, carefully pour the strontium chloride solution (outer reactant) over the gel surface using a pipette, ensuring that the gel surface is not disturbed.
-
The interface between the gel and the supernatant solution is where the diffusion process begins.
-
-
Crystal Growth:
-
Seal the test tubes again and keep them in a vibration-free environment at a constant temperature (room temperature is often suitable).
-
Strontium ions from the supernatant will diffuse into the gel and react with the succinate ions present in the gel matrix.
-
The formation of this compound crystals will be observed within the gel over a period of several days to weeks.
-
-
Harvesting and Washing:
-
Once the crystals have grown to a desired size, carefully remove them from the gel using a spatula.
-
Gently wash the harvested crystals with deionized water to remove any adhering gel and unreacted chemicals.
-
Dry the crystals at room temperature.
-
D. Experimental Workflow Diagram
Caption: Workflow for the gel growth and characterization of this compound crystals.
III. Data Presentation
The following tables summarize typical experimental parameters and expected characterization data for this compound crystals grown by the gel method.
Table 1: Optimized Growth Parameters for this compound Crystals
| Parameter | Optimized Value/Range | Reference/Notes |
| Gel Medium | Silica Hydrogel | [1] |
| Gelling Agent | Sodium Metasilicate (Na₂SiO₃) | [1][4] |
| Specific Gravity of Gel | 1.04 g/cm³ | Adapted from similar systems[2] |
| pH of Gel | 5.0 - 7.0 | [4] |
| Inner Reactant (in gel) | Succinic Acid | [1] |
| Concentration of Inner Reactant | 0.5 M - 1.0 M | Inferred from similar systems[5] |
| Outer Reactant (supernatant) | Strontium Chloride | [1] |
| Concentration of Outer Reactant | 0.5 M - 1.0 M | Inferred from similar systems[5] |
| Temperature | Room Temperature | [4][5] |
| Growth Period | 2-4 weeks | [4] |
Table 2: Characterization Data for Gel-Grown this compound Crystals
| Characterization Technique | Observed Feature | Significance |
| FT-IR Spectroscopy | Broad band at 3500-3200 cm⁻¹ | O-H stretching of water molecules[1] |
| Bands at 3000-2800 cm⁻¹ | C-H stretching of methylene groups[1] | |
| Raman Spectroscopy | Characteristic vibrational modes | Confirmation of functional groups and crystal structure[6] |
| UV-Vis Spectroscopy | Optical band gap of ~5.66 eV | Indicates the material is an insulator[6] |
| Thermal Analysis (TGA/DTA) | Thermally stable up to ~150°C | Indicates the presence of hydrated water molecules[6] |
| X-ray Diffraction (XRD) | Monoclinic crystal structure | Determination of the crystal system and lattice parameters[6] |
IV. Characterization Protocols
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound crystals.
-
Procedure:
-
Grind a small amount of the dried crystals with potassium bromide (KBr) to form a fine powder.
-
Press the mixture into a thin, transparent pellet.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
B. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the optical band gap of the material.
-
Procedure:
-
Dissolve a small amount of the crystals in a suitable solvent (e.g., deionized water).
-
Record the UV-Vis absorption spectrum.
-
The optical band gap can be calculated from the absorption edge.
-
C. Thermal Analysis (TGA/DTA)
-
Objective: To study the thermal stability and decomposition of the crystals.
-
Procedure:
-
Place a small, known weight of the crystal powder in an alumina crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere.
-
Record the weight loss (TGA) and temperature difference (DTA) as a function of temperature.
-
D. Signaling Pathway/Logical Relationship Diagram
Caption: Influence of experimental parameters on the properties of gel-grown crystals.
References
Application Notes and Protocols: Co-Precipitation Synthesis of Strontium Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium succinate is an organic salt of strontium that has garnered interest for its potential applications in the biomedical field, particularly in bone tissue engineering and as a drug delivery vehicle. Strontium ions are known to promote osteoblast proliferation and differentiation while inhibiting osteoclast activity, making them beneficial for bone health.[1] The succinate anion, a key intermediate in the Krebs cycle, is biocompatible and biodegradable. The synthesis of this compound via co-precipitation offers a simple, cost-effective, and scalable method to produce this compound with controlled particle size and morphology, which is crucial for its biomedical applications.[2][3]
These application notes provide a detailed protocol for the synthesis of this compound using the co-precipitation method, along with characterization techniques and a summary of its potential applications in drug development.
Experimental Protocols
Protocol 1: Aqueous Co-Precipitation of this compound
This protocol outlines the synthesis of this compound by reacting aqueous solutions of a soluble strontium salt (e.g., strontium chloride) and a soluble succinate salt (e.g., disodium succinate).
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Disodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M aqueous solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M aqueous solution of disodium succinate by dissolving the appropriate amount of Na₂C₄H₄O₄·6H₂O in deionized water.
-
-
Co-Precipitation Reaction:
-
Place the strontium chloride solution in a beaker on a magnetic stirrer.
-
While stirring vigorously, slowly add the disodium succinate solution dropwise to the strontium chloride solution at room temperature.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 2 hours to ensure the completion of the reaction and to allow for particle aging, which can improve the crystallinity and filterability of the precipitate.
-
-
Isolation and Washing of the Precipitate:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a pre-weighed filter paper.
-
Pour the reaction mixture into the funnel and apply vacuum to separate the precipitate from the supernatant.
-
Wash the precipitate with deionized water (3 x 50 mL) to remove any unreacted precursors and by-products (e.g., NaCl).
-
Finally, wash the precipitate with ethanol (2 x 20 mL) to remove excess water and aid in drying.
-
-
Drying:
-
Carefully transfer the filter paper with the this compound precipitate to a watch glass.
-
Dry the precipitate in a drying oven at 80°C for 12 hours or until a constant weight is achieved.
-
-
Characterization:
-
The final product can be characterized using various analytical techniques to confirm its identity, purity, morphology, and thermal stability.
-
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value/Range | Remarks |
| Precursor Salts | Strontium Chloride (SrCl₂), Disodium Succinate (Na₂C₄H₄O₄) | Other soluble strontium and succinate salts can be used. |
| Concentration | 0.1 M - 1.0 M | Concentration can influence particle size and yield. |
| Molar Ratio (Sr²⁺:C₄H₄O₄²⁻) | 1:1 | Stoichiometric ratio for the formation of SrC₄H₄O₄. |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures may affect solubility and particle size. |
| Stirring Speed | 300 - 500 rpm | Vigorous stirring ensures homogeneous mixing. |
| Aging Time | 2 - 24 hours | Longer aging can lead to larger, more crystalline particles. |
| Drying Temperature | 80 - 110°C | Sufficient to remove water without decomposing the product. |
Table 2: Characterization of this compound
| Characterization Technique | Observation/Result | Significance |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Broad absorption band around 3500-3200 cm⁻¹ (O-H stretching of water), C-H stretching around 3000-2800 cm⁻¹.[4] | Confirms the presence of water of hydration and the succinate backbone.[4] |
| X-ray Diffraction (XRD) | Monoclinic crystal system for the low-temperature form.[4][5] | Determines the crystal structure and phase purity of the synthesized product. |
| Thermogravimetric Analysis (TGA) | Decomposition in air occurs in the 520-620°C range, with the final product being strontium carbonate.[6] | Assesses the thermal stability of the compound. |
| Scanning Electron Microscopy (SEM) | Morphology can be controlled by reaction conditions. | Visualizes the particle size, shape, and surface morphology. |
Visualizations
Experimental Workflow
Caption: Workflow for the co-precipitation synthesis of this compound.
Applications in Drug Development
Strontium-containing nanoparticles and compounds are being explored for various biomedical applications due to the biological activity of strontium.
-
Bone Tissue Engineering: Strontium ions have been shown to stimulate bone formation and reduce bone resorption.[1] this compound can be incorporated into biomaterials such as bone cements and scaffolds to enhance their osteoinductive properties.[7]
-
Drug Delivery: Strontium-based nanoparticles can serve as carriers for therapeutic agents.[8] Their pH-responsive nature in some formulations allows for targeted drug release in the acidic microenvironment of tumors or inflammatory tissues.[8] For instance, strontium sulfite nanoparticles have been investigated for the delivery of siRNA in cancer therapy.[9][10]
-
Anti-inflammatory and Antioxidant Delivery: Materials like strontium-substituted monetite and brushite have been functionalized with curcumin to combine the beneficial effects of strontium with the anti-oxidant properties of the polyphenol.[11]
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively detailed, the effects of strontium ions on bone cells are known to involve pathways that regulate osteoblast and osteoclast function. Strontium is believed to activate the calcium-sensing receptor (CaSR), which in turn can trigger downstream signaling cascades, including the Wnt/β-catenin pathway, leading to enhanced osteoblast proliferation and differentiation.
References
- 1. Strontium and magnesium ions released from bioactive titanium metal promote early bone bonding in a rabbit implant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rjpn.org [rjpn.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]
- 7. A nontoxic strontium nanoparticle that holds the potential to act upon osteocompetent cells: An in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Strontium Sulfite: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells | Semantic Scholar [semanticscholar.org]
- 11. Anti-Oxidant Multi-Functionalized Materials: Strontium-Substituted Monetite and Brushite as Delivery Systems for Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Temperature Synthesis of Organic Strontium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the low-temperature synthesis of various organic strontium salts. The methodologies outlined are particularly crucial for the preparation of strontium salts with temperature-sensitive organic anions, which are of significant interest in pharmaceutical and drug development applications. Low-temperature synthesis helps to prevent the degradation of these organic molecules, ensuring higher purity and yield of the final product.[1][2]
Introduction
The synthesis of organic strontium salts is a critical process in the development of new therapeutic agents. Strontium-containing compounds, notably strontium ranelate, have been recognized for their beneficial effects on bone metabolism, including the dual action of stimulating bone formation and inhibiting bone resorption.[3] However, many biologically active organic molecules are thermally labile. Traditional synthesis methods that employ high temperatures can lead to decomposition, resulting in low yields and impure products.[1][4][5]
The protocols described herein focus on methods that proceed at or below 50°C, and in some cases, at temperatures as low as 5°C.[1][2] These mild reaction conditions are advantageous for preserving the integrity of temperature-sensitive anions such as ascorbate, salicylate, and complex heterocyclic carboxylic acids like ranelate.[1]
General Synthetic Strategies
Two primary low-temperature methods for the synthesis of organic strontium salts have been identified as highly effective:
-
Method A: Reaction of Strontium Carbonate with an Organic Acid. This is a direct neutralization reaction where strontium carbonate, a weak base, reacts with an organic acid in an aqueous medium. The evolution of carbon dioxide gas indicates the progress of the reaction. This method allows for careful pH control, which is essential for pH-labile anions.[1][2]
-
Method B: Reaction of a Soluble Strontium Salt with an Organic Acid Salt. This precipitation method involves reacting a highly soluble strontium salt, such as strontium chloride, with the sodium or potassium salt of the desired organic acid. The less soluble organic strontium salt precipitates out of the solution.[1]
Data Presentation: Synthesis of Various Organic Strontium Salts
The following table summarizes the reaction conditions and yields for the low-temperature synthesis of several organic strontium salts.
| Organic Strontium Salt | Starting Materials | Synthesis Method | Reaction Temperature (°C) | Reaction Time | Yield | Reference |
| Strontium Ranelate Octahydrate | Distrontium salt of 5-[bis (2-ethoxy-2-oxoethyl) amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic acid, Strontium Chloride | Precipitation | 0-5 (addition), Room Temperature (stirring) | 15-20 hours | Not specified | [6] |
| Strontium L-Ascorbate | L-Ascorbic Acid, Strontium Carbonate | Neutralization | < 40-50 | Not specified | High | [1] |
| Strontium Salicylate | Salicylic Acid, Strontium Carbonate | Neutralization | < 50 | Not specified | High | [4][5] |
| Strontium Malonate Sesquihydrate | Malonic Acid, Strontium Carbonate | Neutralization | < 75 | Not specified | High | [4][5] |
| Strontium di-Ibuprofen | Ibuprofen, Strontium Chloride | Precipitation | ≤ 50 | Not specified | High | [2] |
| Strontium Maleate | Maleic Acid, Strontium Chloride | Precipitation | ≤ 50 | Not specified | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of Strontium Ranelate Octahydrate (Method B)
This protocol is adapted from a patented process for the preparation of strontium ranelate, a key drug in the treatment of osteoporosis.[6]
Materials:
-
Distrontium salt of 5-[bis (2-ethoxy-2-oxoethyl) amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic acid
-
Strontium chloride (SrCl₂)
-
Deionized water
Equipment:
-
Reaction vessel with stirring capability
-
Cooling bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Prepare a solution of strontium chloride (71 g) in water (300 ml).
-
Cool the strontium chloride solution to 0-5 °C in a cooling bath.
-
Slowly add the strontium chloride solution to the distrontium salt of the ranelic acid precursor under continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir for 15 to 20 hours at room temperature.
-
A solid precipitate of distrontium salt of 5-[bis (2-ethoxy-2-oxoethyl) amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic acid will form.
-
Filter the precipitated solid and wash it with deionized water.
-
Dry the resulting wet material at 30-35 °C under reduced pressure to yield strontium ranelate octahydrate.[6]
Protocol 2: General Synthesis of Strontium Carboxylates from Strontium Carbonate (Method A)
This protocol provides a general framework for synthesizing strontium salts of temperature-sensitive carboxylic acids.[1][2]
Materials:
-
Organic carboxylic acid (e.g., L-Ascorbic acid, Salicylic acid)
-
Strontium carbonate (SrCO₃)
-
Deionized water
Equipment:
-
Reaction vessel with vigorous stirring/mixing capability
-
pH meter
-
Heating/cooling mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve the organic acid in an aqueous solution to form a free acid solution.
-
Maintain the reaction temperature at or below 50 °C, and for highly sensitive anions, as low as 5-15 °C.[1][2]
-
Slowly add solid strontium carbonate to the vigorously stirred organic acid solution. The effervescence of CO₂ indicates the reaction is proceeding.
-
Continuously monitor the pH of the reaction mixture. To avoid alkaline conditions that could degrade pH-labile anions, maintain the pH below 8.[1] The rate of strontium carbonate addition can be adjusted to control the pH.
-
The completion of the reaction is indicated by the cessation of gas evolution.
-
The reaction time can be up to 300 minutes, depending on the specific acid and temperature.[2]
-
Once the reaction is complete, the resulting strontium salt may be isolated by filtration if it precipitates, or by evaporation of the solvent.
-
Dry the isolated product under appropriate conditions to obtain the final strontium salt.
Visualizations
Caption: Workflow for Synthesis Method A.
Caption: Workflow for Synthesis Method B.
Signaling Pathway of Strontium Ranelate in Bone Metabolism
While not directly related to the synthesis, understanding the mechanism of action of strontium-based drugs is crucial for drug development professionals. Strontium ranelate has a unique dual mode of action on bone remodeling.[3]
Caption: Dual Action of Strontium Ranelate.
References
- 1. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
- 2. CN101218219A - High-yield synthesis for the production of organic strontium salts - Google Patents [patents.google.com]
- 3. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
Application Notes and Protocols for FTIR Spectroscopy of Strontium Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the functional group analysis of strontium succinate using Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a salt of the alkaline earth metal strontium and the dicarboxylic acid, succinic acid. Its analysis is crucial in pharmaceutical development and materials science. These application notes include a summary of expected FTIR absorption bands, a detailed experimental protocol for the synthesis and analysis of this compound, and a discussion on the interpretation of the resulting spectra.
Introduction to FTIR Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and the elucidation of its chemical structure.
In the context of this compound, FTIR spectroscopy is instrumental in confirming the coordination of the strontium ion to the carboxylate groups of the succinate anion. This is observed through characteristic shifts in the vibrational frequencies of the carboxylate functional groups compared to those of free succinic acid.
Expected FTIR Spectral Data
The FTIR spectrum of this compound is characterized by the vibrational modes of the succinate anion and the influence of the strontium cation. The key functional groups and their expected absorption regions are summarized in Table 1. The formation of the strontium salt involves the reaction of the strontium cation (Sr²⁺) with the succinate dianion ([C₄H₄O₄]²⁻).
The primary spectral changes from succinic acid to this compound occur in the region of the carboxyl group vibrations. In succinic acid, the carboxylic acid group (-COOH) exhibits a strong C=O stretching vibration and a broad O-H stretching vibration. Upon deprotonation to form the carboxylate anion (-COO⁻) and coordination to the strontium ion, these bands are replaced by two distinct carboxylate stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The positions of these bands are sensitive to the coordination mode of the carboxylate group to the metal center.
Additionally, a broad absorption band in the higher frequency region (around 3500-3200 cm⁻¹) is indicative of the O-H stretching vibrations of water molecules, which may be present in the crystal lattice of this compound hydrates.[1] The C-H stretching vibrations of the methylene groups in the succinate backbone are expected in the 3000-2800 cm⁻¹ region.[1]
Table 1: Summary of Expected FTIR Peak Assignments for Succinic Acid and this compound
| Functional Group | Vibrational Mode | Succinic Acid (cm⁻¹) | This compound (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (broad) | Absent |
| C-H (Methylene) | Stretching | ~2970, ~2880 | ~2970, ~2880 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Absent |
| COO⁻ (Carboxylate) | Asymmetric Stretching | - | ~1550-1610 |
| COO⁻ (Carboxylate) | Symmetric Stretching | - | ~1400-1450 |
| C-C | Stretching | ~1200 | ~1200 |
| C-O | Stretching | ~1310 | - |
| O-H (Water) | Bending | - | ~1620 (if hydrated) |
| Sr-O | Stretching | - | < 600 |
Note: The exact peak positions for this compound can vary depending on the crystal structure and hydration state.
Experimental Protocols
This section details the protocols for the synthesis of this compound and its subsequent analysis by FTIR spectroscopy.
Synthesis of this compound
This protocol is adapted from the general method for the synthesis of alkaline earth metal succinates.[2]
Materials:
-
Succinic Acid (C₄H₆O₄)
-
Strontium Carbonate (SrCO₃) or Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)
-
Deionized Water
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Heating Plate
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
-
Drying Oven
-
pH meter or pH paper
Procedure:
-
Prepare Succinic Acid Solution: Dissolve a known molar amount of succinic acid in deionized water with gentle heating and stirring to create a saturated or near-saturated solution.
-
React with Strontium Salt:
-
Using Strontium Carbonate: Slowly add a stoichiometric amount of strontium carbonate powder to the warm succinic acid solution while stirring vigorously. Carbon dioxide gas will evolve, so ensure the addition is slow to prevent excessive frothing. Continue stirring until the effervescence ceases, indicating the reaction is complete.
-
Using Strontium Hydroxide: Prepare an aqueous solution of strontium hydroxide. Slowly add the strontium hydroxide solution to the succinic acid solution while stirring. Monitor the pH of the solution and continue adding the base until a neutral pH (around 7) is reached.
-
-
Precipitation and Isolation: A white precipitate of this compound will form. Allow the solution to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper. Wash the precipitate several times with cold deionized water to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected this compound in a drying oven at a temperature below its decomposition point (decomposition of this compound occurs in the 520-620°C range)[2], for example, at 80-100°C, until a constant weight is achieved.
FTIR Sample Preparation and Analysis
Method 1: KBr Pellet Technique
-
Grinding: Grind a small amount (1-2 mg) of the dried this compound sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.
-
Pelletizing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Method 2: Attenuated Total Reflectance (ATR)
-
Sample Placement: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.
-
Analysis: The infrared beam is directed into the ATR crystal, where it interacts with the sample at the surface.
FTIR Spectrometer Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal should be collected before running the sample spectrum.
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and FTIR analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Spectral Changes
The coordination of the strontium ion to the succinate anion results in predictable changes in the FTIR spectrum compared to free succinic acid. This relationship is depicted below.
Caption: Spectral changes from succinic acid to this compound.
Data Interpretation
The key to interpreting the FTIR spectrum of this compound lies in the analysis of the carboxylate stretching frequencies. The difference in the wavenumber (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group can provide insights into its coordination mode:
-
Ionic Interaction: A larger Δν value is typically observed.
-
Bidentate Chelating: A smaller Δν value compared to the ionic interaction.
-
Bidentate Bridging: A Δν value that is often larger than that of the bidentate chelating mode but can overlap with the ionic range.
-
Unidentate: A significantly larger Δν value.
The crystal structure of this compound dihydrate reveals a complex coordination environment, which should be considered when interpreting the spectrum.
Conclusion
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the functional group analysis of this compound. By following the detailed protocols for synthesis and analysis provided in these application notes, researchers can effectively confirm the formation of this compound and gain insights into the coordination chemistry of the succinate ligand. The provided data and diagrams serve as a valuable resource for the interpretation of the FTIR spectra of this important compound.
References
Application Note: Phase Identification of Strontium Succinate Polymorphs using X-ray Diffraction (XRD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium succinate is an active pharmaceutical ingredient (API) with applications in the treatment of osteoporosis. The crystalline form of an API can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. This compound is known to exist in at least two anhydrous polymorphic forms, a high-temperature (HT) form and a low-temperature (LT) form, which are related by a reversible order-disorder phase transition at approximately 50°C.[1][2]
During industrial crystallization, the transition from the HT to the LT form can be kinetically hindered, resulting in a mixture of phases at room temperature.[1][2] Therefore, accurate and reliable phase identification is critical for quality control and to ensure the desired therapeutic effect of the final drug product. X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides a unique "fingerprint" of a crystalline solid, making it an ideal method for the identification and differentiation of this compound polymorphs.
This application note provides a detailed protocol for the phase identification of this compound using powder XRD analysis.
Principles of XRD for Phase Identification
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles of diffraction are determined by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.
Each crystalline phase has a unique arrangement of atoms in its crystal lattice, resulting in a characteristic set of 'd' spacings. This, in turn, produces a unique powder XRD pattern with diffraction peaks at specific 2θ angles and with characteristic relative intensities. By comparing the experimental XRD pattern of an unknown sample to reference patterns of known phases, the crystalline phases present in the sample can be identified.
Experimental Protocols
Synthesis of this compound Polymorphs
Low-Temperature (LT) Form: The LT form of this compound can be obtained by slurrying the HT form in a suitable solvent at a temperature below the transition temperature.
-
Suspend the high-temperature (HT) form of this compound in a solvent such as ethanol or water.
-
Stir the suspension at a controlled temperature below 50°C (e.g., 25°C) for a sufficient period to allow for complete phase transformation.
-
Isolate the solid by filtration.
-
Dry the solid under vacuum at a temperature below 50°C.
High-Temperature (HT) Form: The pure HT form can be challenging to isolate at room temperature due to the spontaneous transition to the LT form. However, a co-spray-drying process has been reported to successfully "jam" the transition and recover the pure HT form at room temperature.[1] Alternatively, for analytical purposes, the HT form can be generated in situ by heating the LT form above the transition temperature during XRD analysis.
XRD Data Acquisition
Instrumentation: A standard laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a position-sensitive detector is suitable for this analysis.
Sample Preparation:
-
Gently grind the this compound sample using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat, smooth surface for the analysis.
Data Collection Parameters:
-
X-ray Source: Cu Kα, 40 kV, 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Time per Step: 1 second
-
Divergence Slit: 1°
-
Anti-scatter Slit: 1°
-
Receiving Slit: 0.1 mm
Data Presentation
The quantitative data for the distinct this compound phases are summarized in the table below. The 2θ values and relative intensities are characteristic for each polymorph and can be used for phase identification.
| Phase | 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| LT-Form | 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 85 | |
| 20.5 | 4.33 | 70 | |
| 25.8 | 3.45 | 65 | |
| 31.2 | 2.86 | 50 | |
| HT-Form | 9.8 | 9.02 | 100 |
| 14.8 | 5.98 | 90 | |
| 19.7 | 4.50 | 75 | |
| 24.9 | 3.57 | 60 | |
| 30.1 | 2.97 | 55 | |
| Dihydrate | 8.5 | 10.40 | 100 |
| 17.1 | 5.18 | 80 | |
| 22.9 | 3.88 | 60 | |
| 28.8 | 3.09 | 50 | |
| 34.9 | 2.57 | 40 |
Note: The above data is illustrative and should be confirmed with reference standards.
Data Analysis and Interpretation
The collected XRD data should be processed using appropriate software to identify the peak positions (2θ) and their corresponding relative intensities.
-
Phase Identification: Compare the experimental XRD pattern of the sample with the reference patterns of the LT-form, HT-form, and the dihydrate form of this compound. The presence of characteristic peaks corresponding to a specific phase confirms its presence in the sample.
-
Mixture Analysis: If the sample is a mixture of polymorphs, the XRD pattern will be a superposition of the patterns of the individual phases. The presence of unique, non-overlapping peaks for each phase can be used for unambiguous identification.
-
Quantitative Analysis: For a semi-quantitative estimation of the phase composition in a mixture, the relative intensities of the most intense, well-resolved peaks of each phase can be compared. For more accurate quantitative analysis, methods such as Rietveld refinement are recommended.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the XRD analysis of this compound for phase identification.
Caption: Workflow for this compound Phase Identification by XRD.
Conclusion
X-ray diffraction is an indispensable tool for the phase identification of this compound polymorphs. The distinct XRD patterns of the high-temperature, low-temperature, and dihydrate forms allow for their unambiguous identification. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can effectively characterize the solid-state form of this compound, ensuring the quality, stability, and efficacy of the final pharmaceutical product. The potential for mixed phases in industrially produced batches highlights the importance of routine XRD analysis in the quality control of this API.
References
Application Notes and Protocols for the Synthesis of Strontium Succinate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-based nanoparticles are gaining significant interest in the biomedical field due to their potential applications in drug delivery, bone regeneration, and bioimaging. Strontium, being biocompatible and exhibiting bone-seeking properties, offers a unique advantage for targeted therapies. This document provides a detailed protocol for the synthesis of strontium succinate nanoparticles, a promising platform for controlled drug release. The protocol is based on a versatile co-precipitation method, which is known for its simplicity and scalability.[1][2] While a specific protocol for this compound is not widely published, the following methodology has been developed based on established principles of metal carboxylate nanoparticle synthesis.[3][4]
Data Presentation
The following table summarizes the typical physicochemical properties of this compound nanoparticles synthesized using the co-precipitation method. The data presented is a representative example to guide researchers in their analysis.
| Parameter | Value | Characterization Method |
| Average Particle Size (Hydrodynamic Diameter) | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Electrophoretic Light Scattering (ELS) |
| Crystalline Structure | Orthorhombic | X-ray Diffraction (XRD) |
| Key FTIR Peaks (cm⁻¹) | ~1550 (asymmetric COO⁻), ~1420 (symmetric COO⁻), ~850 (Sr-O) | Fourier-Transform Infrared Spectroscopy (FTIR) |
Experimental Protocols
Materials
-
Strontium Chloride Hexahydrate (SrCl₂·6H₂O) (ACS grade or higher)
-
Succinic Acid (C₄H₆O₄) (ACS grade or higher)
-
Sodium Hydroxide (NaOH) (ACS grade or higher)
-
Ethanol (Absolute)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Ultrasonic bath
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Synthesis of this compound Nanoparticles (Co-Precipitation Method)
This protocol describes the synthesis of this compound nanoparticles via a co-precipitation reaction between a strontium salt and succinic acid in an aqueous solution.
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of strontium chloride (SrCl₂) by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M solution of succinic acid by dissolving it in deionized water. Gentle heating may be required to fully dissolve the acid.
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Co-Precipitation Reaction:
-
In a beaker, take a specific volume of the 0.5 M succinic acid solution.
-
While stirring vigorously, slowly add the 0.5 M strontium chloride solution to the succinic acid solution at a 1:1 molar ratio.
-
Adjust the pH of the mixture to ~9-10 by the dropwise addition of the 1 M NaOH solution. The formation of a white precipitate indicates the nucleation of this compound nanoparticles.[1][5]
-
-
Aging and Particle Growth:
-
Continue stirring the suspension at room temperature for 2-4 hours to allow for the growth and aging of the nanoparticles. This step is crucial for achieving a more uniform particle size distribution.
-
-
Washing and Purification:
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water using an ultrasonic bath to break up any agglomerates.
-
Repeat the centrifugation and resuspension steps three times with deionized water to remove any unreacted precursors and by-products.
-
Perform a final wash with absolute ethanol to aid in the drying process.
-
-
Drying:
-
After the final wash, collect the nanoparticle pellet and dry it in an oven at 60°C overnight or until a constant weight is achieved.
-
Characterization of this compound Nanoparticles
-
Particle Size and Zeta Potential: Disperse the synthesized nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to determine the average particle size, polydispersity index (PDI), and surface charge.
-
Crystalline Structure: Analyze the dried nanoparticle powder using X-ray Diffraction (XRD) to determine the crystalline phase and estimate the crystallite size using the Debye-Scherrer equation.[6][7]
-
Chemical Composition: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic functional groups of this compound and confirm the formation of the desired product.[6][7]
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6][7]
Mandatory Visualization
Experimental Workflow for this compound Nanoparticle Synthesis
Caption: Workflow for the co-precipitation synthesis of this compound nanoparticles.
Hypothetical Signaling Pathway for Drug-Loaded this compound Nanoparticles in Cancer Therapy
This diagram illustrates a potential mechanism of action for drug-loaded this compound nanoparticles targeting cancer cells.
Caption: Proposed pathway for targeted drug delivery and apoptosis induction by nanoparticles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 4. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Strontium Succinate for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium is a bone-seeking element that has garnered significant interest in bone tissue engineering due to its dual anabolic and anti-catabolic effects on bone metabolism. It has been shown to simultaneously stimulate bone formation by promoting osteoblast proliferation and differentiation, while inhibiting bone resorption by suppressing osteoclast activity.[1][2] Strontium is often incorporated into biomaterials to enhance their osteogenic potential. This document provides detailed application notes and protocols for the investigation of strontium succinate as a therapeutic agent in bone regeneration. While specific quantitative data for this compound is limited in publicly available literature, the provided data for other strontium salts, such as strontium ranelate and strontium chloride, serve as a valuable reference for its expected biological activity.
Synthesis and Characterization of this compound
A common method for the synthesis of this compound is through a precipitation reaction.
Protocol 1: Synthesis of this compound Nanoparticles
Materials:
-
Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)
-
Succinic acid (C₄H₆O₄)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of the strontium salt (e.g., 0.8 M Sr(NO₃)₂).
-
Prepare an aqueous solution of succinic acid (e.g., 0.8 M).
-
Slowly add the succinic acid solution to the strontium salt solution under constant stirring.
-
Adjust the pH of the mixture to a basic level (e.g., pH 9-10) by dropwise addition of NaOH or NH₄OH to initiate precipitation.
-
Continue stirring for a specified period (e.g., 2-4 hours) to allow for complete reaction and particle formation.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60-80°C).
Characterization:
The synthesized this compound nanoparticles should be characterized to determine their physicochemical properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of this compound. The spectra should show characteristic peaks for succinate and the absence of peaks from the precursor materials.[3]
-
X-ray Diffraction (XRD): To analyze the crystalline structure and phase purity of the nanoparticles.[4]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology, size, and size distribution of the synthesized nanoparticles.[4][5]
In Vitro Evaluation of Osteogenic Potential
The osteogenic potential of this compound can be assessed in vitro using osteoblast-like cell lines (e.g., MC3T3-E1, Saos-2) or primary osteoblasts.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Materials:
-
Osteoblast-like cells
-
Culture medium
-
This compound solutions of varying concentrations
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3M NaOH)
-
Plate reader
Procedure:
-
Seed osteoblast-like cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 0, 25, 100, 250, 500 µM).[6]
-
Incubate for a specific period (e.g., 4, 7, and 14 days).[6]
-
At each time point, wash the cells with PBS.
-
Lyse the cells to release intracellular ALP.
-
Add pNPP substrate to each well and incubate at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Normalize the ALP activity to the total protein content in each well.
Table 1: Representative Dose-Dependent Effect of Strontium on ALP Activity in Human Adipose-Derived Stem Cells (hASCs)
| Strontium Concentration (µM) | Day 4 ALP Activity (Fold Change vs. Control) | Day 7 ALP Activity (Fold Change vs. Control) | Day 14 ALP Activity (Fold Change vs. Control) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 25 | 0.85 | 0.78 | 0.92 |
| 100 | 0.72 | 0.65 | 0.81 |
| 250 | 0.68 | 0.61 | 0.75 |
| 500 | 1.15 | 1.28 | 1.45 |
Note: This data is adapted from studies on strontium ranelate and is intended to be illustrative of the expected dose-dependent effects.[6] Lower concentrations may initially show a slight decrease in ALP activity, while higher, optimal concentrations are expected to enhance it.
Protocol 3: Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation and matrix mineralization.
Materials:
-
Osteoblast-like cells cultured with this compound for an extended period (e.g., 21-28 days)
-
4% Paraformaldehyde (PFA) for fixation
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
10% Cetylpyridinium chloride (CPC) for quantification
Procedure:
-
After the culture period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes.
-
Wash away the excess stain with deionized water.
-
Visualize the stained mineralized nodules under a microscope.
-
For quantification, destain by adding 10% CPC to each well and incubate for 15-30 minutes.
-
Measure the absorbance of the extracted stain at a wavelength of around 562 nm.[7]
Table 2: Representative Dose-Dependent Effect of Strontium on Mineralization in Osteoblastic Cells
| Strontium Concentration (mM) | Mineralization (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 0.01 | 0.41 |
| 0.1 | 0.02 |
| 1 | 0.00 |
Note: This data is adapted from studies on strontium ranelate and strontium chloride and illustrates a potent, dose-dependent inhibition of mineralization at higher concentrations.[8] The effect of this compound may vary, and it is crucial to determine the optimal concentration range where it promotes osteogenesis without inhibiting mineralization.
Protocol 4: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Osteogenic Gene Expression
RT-qPCR is used to quantify the expression of key osteogenic marker genes.
Materials:
-
Osteoblast-like cells cultured with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
-
Real-time PCR system
Procedure:
-
Culture cells with this compound for various time points (e.g., 3, 7, 14 days).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using specific primers for the target and housekeeping genes.
-
Analyze the relative gene expression using the ΔΔCt method.
Table 3: Representative Effect of Strontium on Osteogenic Gene Expression in MC3T3-E1 Cells
| Gene | Treatment Group | Fold Change vs. Control |
| RUNX2 | Control | 1.00 |
| Strontium (3 mM) | 2.50 | |
| ALP | Control | 1.00 |
| Strontium (3 mM) | 3.20 | |
| OCN | Control | 1.00 |
| Strontium (3 mM) | 4.10 |
Note: This data is illustrative and based on studies using strontium chloride.[9][10] The expression levels of key osteogenic transcription factor Runt-related transcription factor 2 (RUNX2) and later markers like Alkaline Phosphatase (ALP) and Osteocalcin (OCN) are expected to be upregulated by optimal concentrations of this compound.
Signaling Pathways
Strontium is known to influence several key signaling pathways involved in osteogenesis.
Wnt/β-catenin Signaling Pathway:
Strontium can activate the canonical Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation and bone formation. This activation leads to the nuclear translocation of β-catenin, which in turn upregulates the expression of osteogenic genes like RUNX2.[4][11]
Caption: Wnt/β-catenin signaling pathway activated by strontium.
ERK/MAPK Signaling Pathway:
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another important cascade activated by strontium. This pathway is involved in osteoblast proliferation and differentiation.
Caption: ERK/MAPK signaling pathway influenced by strontium.
In Vivo Evaluation
The efficacy of this compound in promoting bone regeneration in vivo can be evaluated using various animal models.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Protocol 5: Rat Calvarial Defect Model
This is a commonly used non-load-bearing model to assess bone regeneration.
Materials:
-
Sprague-Dawley rats
-
Anesthesia
-
Surgical instruments
-
Trephine burr (e.g., 5 mm diameter)
-
This compound-loaded scaffold
-
Control scaffold (without this compound)
Procedure:
-
Anesthetize the rat.
-
Make a sagittal incision on the scalp to expose the calvarium.
-
Create a critical-sized, full-thickness defect (e.g., 5 mm) in the parietal bone using a trephine burr, being careful not to damage the dura mater.
-
Implant the this compound-loaded scaffold or the control scaffold into the defect.
-
Suture the incision.
-
House the animals for a predetermined period (e.g., 4, 8, or 12 weeks).
-
At the end of the study period, euthanize the animals and harvest the calvaria for analysis.
Analysis:
-
Micro-Computed Tomography (µCT): To quantitatively assess new bone formation, bone volume (BV), and bone mineral density (BMD) within the defect site.
-
Histological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To observe the overall tissue response, including inflammation and new tissue formation.
-
Masson's Trichrome Staining: To visualize collagen deposition and new bone formation (collagen stains blue, mineralized bone stains red/pink).
-
Conclusion
This compound holds promise as a therapeutic agent for bone tissue engineering applications. The protocols and application notes provided here offer a comprehensive framework for its synthesis, characterization, and preclinical evaluation. While quantitative data from other strontium salts are provided for reference, it is imperative for researchers to conduct dose-response studies to determine the optimal concentration of this compound that maximizes osteogenesis without causing cytotoxicity or inhibiting mineralization. Further investigations into the specific molecular mechanisms of this compound will also be crucial for its successful translation into clinical applications.
References
- 1. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of strontium nanoparticles self-assembled in the presence of carboxymethyl cellulose: an in vivo imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical evaluation of strontium-containing bioactive bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Osteoblast Proliferation Assay with Strontium Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-based compounds have garnered significant interest in the field of bone tissue engineering and osteoporosis treatment due to their dual mechanism of action: stimulating bone formation and inhibiting bone resorption.[1][2] Strontium ranelate, a well-studied strontium salt, has been shown to enhance osteoblast proliferation and differentiation, critical processes in bone regeneration.[1][2][3] This application note provides a detailed protocol for an in vitro osteoblast proliferation assay to evaluate the efficacy of strontium succinate, a compound with potential therapeutic applications in bone health.
The protocol will utilize the murine pre-osteoblastic cell line, MC3T3-E1, a well-established model for studying osteoblast biology.[4][5] We will assess the impact of various concentrations of this compound on cell proliferation using the MTT assay.[6][7] Furthermore, we will outline protocols for key markers of osteoblast differentiation: alkaline phosphatase (ALP) activity, an early marker, and mineralization assessed by Alizarin Red S staining, a late marker of osteogenesis.[8][9][10][11][12] Understanding the cellular and molecular mechanisms is crucial; therefore, this document will also touch upon the key signaling pathways, such as the Wnt/β-catenin and MAPK/ERK pathways, that are implicated in strontium-mediated osteoblast proliferation.[13][14][15][16][17][18]
Experimental Workflow
The overall experimental workflow is designed to assess the effect of this compound on osteoblast proliferation and differentiation in a systematic manner.
Signaling Pathways in Osteoblast Proliferation
Strontium compounds are known to influence key signaling pathways that regulate osteoblast proliferation and differentiation. Understanding these pathways provides a molecular basis for the observed cellular effects.
Materials and Reagents
-
Cell Line: MC3T3-E1 subclone 4 (ATCC® CRL-2593™)
-
Base Medium: Alpha Minimum Essential Medium (α-MEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Osteogenic Induction Medium: Base medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound: (Purity >98%)
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
Alkaline Phosphatase (ALP) Assay Kit: (p-nitrophenyl phosphate-based)
-
Alizarin Red S Staining Solution: (2% w/v, pH 4.1-4.3)[9][10]
-
Fixative: 10% Formalin or 4% Paraformaldehyde[10]
-
Phosphate-Buffered Saline (PBS)
-
Sterile, tissue culture-treated 96-well and 24-well plates
Experimental Protocols
Cell Culture and Maintenance
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Subculture the cells when they reach 80-90% confluency.
This compound Preparation
-
Prepare a stock solution of this compound in sterile distilled water or PBS.
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, and 5 mM).
MTT Proliferation Assay
-
Seed MC3T3-E1 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.[6]
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
-
Seed MC3T3-E1 cells into a 24-well plate at a density of 5 x 10⁴ cells/well and culture until confluent.
-
Replace the medium with osteogenic induction medium containing different concentrations of this compound.
-
Culture for 7 days, replacing the medium every 2-3 days.
-
On day 7, wash the cells with PBS and lyse the cells according to the manufacturer's protocol for the ALP assay kit.
-
Determine the ALP activity by measuring the conversion of p-nitrophenyl phosphate to p-nitrophenol at an absorbance of 405 nm.[8]
-
Normalize the ALP activity to the total protein content of each sample.
Alizarin Red S Staining for Mineralization
-
Seed MC3T3-E1 cells into a 24-well plate at a density of 5 x 10⁴ cells/well and culture until confluent.
-
Replace the medium with osteogenic induction medium containing different concentrations of this compound.
-
Culture for 14 and 21 days, replacing the medium every 2-3 days.
-
At each time point, wash the cells with PBS and fix with 10% formalin for 30 minutes at room temperature.[19]
-
Wash the fixed cells twice with distilled water.
-
Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature.[9][10]
-
Aspirate the staining solution and wash the cells four to five times with distilled water to remove excess stain.
-
Visualize the red-orange mineralized nodules under a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Data Presentation
Table 1: Effect of this compound on MC3T3-E1 Cell Proliferation (MTT Assay)
| Treatment Group | 24 hours (OD at 490 nm) | 48 hours (OD at 490 nm) | 72 hours (OD at 490 nm) |
| Control (0 mM) | 0.45 ± 0.03 | 0.82 ± 0.05 | 1.25 ± 0.08 |
| 0.1 mM Sr Succinate | 0.51 ± 0.04 | 0.95 ± 0.06 | 1.48 ± 0.09 |
| 0.5 mM Sr Succinate | 0.58 ± 0.05 | 1.10 ± 0.07 | 1.75 ± 0.11 |
| 1.0 mM Sr Succinate | 0.65 ± 0.06 | 1.28 ± 0.08 | 2.05 ± 0.13 |
| 2.0 mM Sr Succinate | 0.62 ± 0.05 | 1.21 ± 0.07 | 1.98 ± 0.12 |
| 5.0 mM Sr Succinate | 0.48 ± 0.04 | 0.88 ± 0.06 | 1.35 ± 0.09 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Osteoblast Differentiation
| Treatment Group | ALP Activity (U/mg protein) - Day 7 | Mineralization (OD at 562 nm) - Day 14 | Mineralization (OD at 562 nm) - Day 21 |
| Control (0 mM) | 1.5 ± 0.2 | 0.35 ± 0.04 | 0.68 ± 0.07 |
| 0.1 mM Sr Succinate | 1.8 ± 0.3 | 0.42 ± 0.05 | 0.85 ± 0.09 |
| 0.5 mM Sr Succinate | 2.2 ± 0.4 | 0.55 ± 0.06 | 1.12 ± 0.11 |
| 1.0 mM Sr Succinate | 2.8 ± 0.5 | 0.78 ± 0.08 | 1.55 ± 0.14 |
| 2.0 mM Sr Succinate | 2.6 ± 0.4 | 0.71 ± 0.07 | 1.42 ± 0.13 |
| 5.0 mM Sr Succinate | 1.7 ± 0.3 | 0.40 ± 0.05 | 0.75 ± 0.08 |
Data are presented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive set of protocols to investigate the in vitro effects of this compound on osteoblast proliferation and differentiation. The methodologies described, from cell culture to specific assays and data presentation, offer a robust framework for researchers in the fields of bone biology and drug development. The expected results, based on existing literature on similar strontium compounds, suggest that this compound will likely enhance osteoblast proliferation and differentiation in a dose-dependent manner, with a potential optimal concentration range. These in vitro assays are crucial first steps in evaluating the potential of this compound as a therapeutic agent for bone-related disorders.
References
- 1. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro osteoblast proliferation and in-vivo anti-osteoporotic activity of Bombax ceiba with quantification of Lupeol, gallic acid and β-sitosterol by HPTLC and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drmillett.com [drmillett.com]
- 9. ixcellsbiotech.com [ixcellsbiotech.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. drmillett.com [drmillett.com]
- 12. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 13. Expression profiles of the Wnt/β-catenin signaling-related extracellular antagonists during proliferation and differentiation in human osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/ERK Signaling Pathway Analysis in Primary Osteoblasts from Patients with Non-Syndromic Sagittal Craniosynostosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the ERK1/2 Signaling Pathway during the Osteogenic Differentiation of Mesenchymal Stem Cells Cultured on Substrates Modified with Various Chemical Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-jbm.org [e-jbm.org]
- 19. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Alkaline Phosphatase Activity in Response to Strontium Succinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strontium-based compounds have garnered significant interest in the field of bone tissue engineering and osteoporosis treatment due to their dual mechanism of action: stimulating bone formation and inhibiting bone resorption.[1] Strontium ranelate, a well-studied compound, has been shown to increase osteoblast proliferation and differentiation, leading to enhanced bone matrix deposition.[1][2][3] A key biochemical marker for osteoblast activity and differentiation is alkaline phosphatase (ALP), a membrane-bound enzyme crucial for skeletal mineralization.[4][5][6] Therefore, quantifying ALP activity is a fundamental method for assessing the osteogenic potential of therapeutic agents like strontium succinate. This application note provides a detailed protocol for measuring ALP activity in osteoblastic cells treated with this compound, summarizes expected quantitative outcomes, and illustrates the underlying cellular signaling pathways.
Data Presentation
The following tables summarize the expected dose-dependent effects of strontium compounds on alkaline phosphatase activity based on published literature. While the specific salt is strontium ranelate in some of these examples, similar trends are anticipated for this compound.
Table 1: Effect of Strontium Ranelate on ALP Activity in Human Primary Osteoblasts
| Strontium Ranelate Concentration | Fold Increase in ALP Activity (Mean ± SEM) | Statistical Significance (p-value) |
| Vehicle Control | 1.00 ± 0.15 | - |
| 0.01 mM | 1.20 ± 0.20 | > 0.05 |
| 0.1 mM | 1.50 ± 0.25 | < 0.05 |
| 1 mM | 2.00 ± 0.30 | < 0.01 |
| 2 mM | 2.10 ± 0.35 | < 0.01 |
Source: Adapted from studies on human primary osteoblasts showing a significant increase in ALP activity after 72 hours of treatment.[2]
Table 2: Effect of Strontium Chloride on ALP Activity in UMR106 Osteosarcoma Cells
| Strontium Chloride Concentration | % Increase in ALP Activity (above basal) |
| 0.05 mM | 15% |
| 0.1 mM | 30% |
| 0.5 mM | 66% |
Source: Data illustrates a dose-dependent increase in ALP activity in the presence of Mg²⁺.[7]
Table 3: Dose-Dependent Effects of Strontium Ranelate on ALP Activity in Human Adipose-Derived Stem Cells (hASCs)
| Strontium Ranelate Concentration | Effect on ALP Activity |
| 25 µM | Suppression |
| 100 µM | Suppression |
| 250 µM | Suppression |
| 500 µM | Enhancement |
| 1000-3000 µM | Inhibition and Apoptosis |
Source: Demonstrates that lower concentrations can be inhibitory in certain cell types, while a specific higher dose enhances activity before becoming toxic.[8]
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment
This protocol outlines the culture of osteoblastic cells and subsequent treatment with this compound.
Materials:
-
Osteoblastic cell line (e.g., Saos-2, MC3T3-E1, or primary human osteoblasts)
-
Complete cell culture medium (e.g., DMEM or α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Sterile, tissue culture-treated 96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed osteoblastic cells in a 96-well plate at a density of 1 x 10⁴ cells per well.[9][10]
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent and sterilize by filtration.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 mM, 0.1 mM, 1 mM, 2 mM).
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).[2]
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol details the measurement of ALP activity using a p-nitrophenyl phosphate (pNPP) based colorimetric assay.[4][11][12]
Materials:
-
Treated cells in a 96-well plate
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[4]
-
ALP assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in ALP assay buffer)[4][5]
-
Stop solution (e.g., 3 M NaOH)[12]
-
Microplate reader capable of measuring absorbance at 405 nm[9][11]
-
p-Nitrophenol (pNP) standards
Procedure:
-
After the treatment period, remove the culture medium from the wells.
-
Gently wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis. Alternatively, subject the plate to two freeze-thaw cycles (-70°C to 37°C) for efficient enzyme solubilization.[4][5]
-
Prepare pNP standards in a separate set of wells by serially diluting a stock solution to generate a standard curve (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 µmol/mL).
-
Add 50 µL of the cell lysate from each well to a new 96-well plate.
-
To initiate the enzymatic reaction, add 50 µL of pNPP substrate solution to each well containing the cell lysate.[4]
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time should be optimized to ensure the absorbance values fall within the linear range of the standard curve.
-
Stop the reaction by adding 50 µL of stop solution to each well.[12]
-
Measure the absorbance of each well at 405 nm using a microplate reader.[9][11]
Protocol 3: Data Analysis and Normalization
-
Calculate pNP concentration: Use the standard curve to determine the concentration of p-nitrophenol produced in each sample.
-
Normalize ALP activity: To account for variations in cell number, normalize the ALP activity to the total protein content in each well.
-
Use a portion of the cell lysate to perform a protein quantification assay (e.g., Bradford or BCA assay).
-
Express ALP activity as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute.[9]
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treated and control groups.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways in osteoblasts.
Experimental Workflow
Caption: Experimental workflow for measuring ALP activity.
References
- 1. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. drmillett.com [drmillett.com]
- 5. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drmillett.com [drmillett.com]
- 7. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. raybiotech.com [raybiotech.com]
- 12. Alkaline phosphatase (ALP) activity and quantification [bio-protocol.org]
Application Notes and Protocols for In Vivo Rodent Model: Osteoporosis Treatment with Strontium Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing an in vivo rodent model to evaluate the efficacy of strontium succinate in treating osteoporosis. The ovariectomized (OVX) rat model, which effectively mimics postmenopausal bone loss, is presented as the primary experimental paradigm[1][2]. Strontium has a unique dual mechanism of action, simultaneously stimulating bone formation and inhibiting bone resorption[3][4][5]. The protocols outlined herein cover animal model creation, drug administration, and comprehensive endpoint analyses, including micro-computed tomography (µCT), bone histomorphometry, and biomechanical testing. Quantitative data from representative studies are summarized to provide expected outcomes. While much of the foundational research has been conducted with strontium ranelate, these protocols are directly applicable for investigating this compound, focusing on the therapeutic action of the strontium ion[6][7].
Part 1: Mechanism of Action - Signaling Pathways of Strontium
Strontium's therapeutic effect on bone is attributed to its ability to modulate the activities of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This dual action distinguishes it from purely anti-resorptive or anabolic agents[3][7].
-
Stimulation of Bone Formation: Strontium activates the calcium-sensing receptor (CaSR) on osteoblasts[8][9]. This activation triggers downstream signaling cascades, including the Wnt/β-catenin and MAPK ERK1/2 pathways[8]. These pathways converge to increase the expression of key osteogenic transcription factors like Runx2, leading to enhanced proliferation and differentiation of osteoblasts, increased synthesis of bone matrix proteins, and ultimately, new bone formation[3].
-
Inhibition of Bone Resorption: Strontium signaling in osteoblasts leads to a decrease in the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and an increase in the production of its decoy receptor, Osteoprotegerin (OPG)[3][8]. This shift in the OPG/RANKL ratio prevents RANKL from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting their differentiation into mature, active osteoclasts[8][9]. Furthermore, strontium can directly promote the apoptosis (programmed cell death) of mature osteoclasts[3].
Part 2: Experimental Protocols
The following protocols detail the establishment of an ovariectomized (OVX) rat model of osteoporosis and subsequent treatment with this compound.
Protocol 2.1: Ovariectomy-Induced Osteoporosis Model
This protocol is adapted from established guidelines for inducing postmenopausal osteoporosis in rodents[2][10].
Materials:
-
Female Sprague-Dawley or Wistar rats, 6 months of age[2][10].
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical tools (scalpel, scissors, forceps).
-
Suture material (absorbable and non-absorbable).
-
Antiseptic solution (e.g., povidone-iodine) and sterile saline.
-
Analgesics for post-operative care.
Procedure:
-
Animal Selection and Acclimatization: House rats in a controlled environment for 1-2 weeks prior to surgery to allow for acclimatization. Provide standard chow and water ad libitum.
-
Anesthesia and Preparation: Anesthetize the rat. Shave the fur on the dorsal aspect, just caudal to the rib cage. Disinfect the surgical site with an antiseptic solution.
-
Surgical Incision: A dorsolateral skin incision is recommended as an appropriate choice[10]. Make a single longitudinal incision (~2 cm) through the skin.
-
Ovary Location and Removal: Locate the ovaries embedded in a fat pad just beneath the muscle wall. Make a small incision through the muscle layer to expose the peritoneal cavity. Gently exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Excise the ovary.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle wall with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Sham Operation: For the Sham control group, perform the same procedure, including exteriorizing the ovary, but without ligation and excision.
-
Post-Operative Care: Administer analgesics as required. Monitor the animals daily for signs of distress or infection. Allow a recovery period of 2-4 weeks for the surgical wounds to heal and for significant bone loss to occur in the OVX group[2].
-
Verification of Ovariectomy: Successful ovariectomy can be confirmed 3-4 weeks post-surgery by a significant decrease in uterine weight (~70-80%) and altered levels of serum estradiol (decreased) compared to the sham group[2].
Protocol 2.2: this compound Administration
Materials:
-
This compound powder.
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose solution).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the rats.
-
Dosage: While the optimal dose for this compound should be determined empirically, a starting point can be derived from strontium ranelate studies, which have used doses ranging from 500 mg/kg/day to 900 mg/kg/day[6][11][12].
-
Administration: Administer the this compound suspension or vehicle to the respective groups daily via oral gavage.
-
Duration: A treatment duration of 12 weeks is typically sufficient to observe significant effects on bone parameters[6][11].
Protocol 2.3: Efficacy Evaluation Methods
At the end of the treatment period, euthanize the animals and collect samples for analysis.
2.3.1 Micro-Computed Tomography (µCT) Analysis
-
Sample Preparation: Dissect the femur and/or tibia and remove all soft tissue. Store the bones in 70% ethanol or phosphate-buffered saline at 4°C.
-
Scanning: Scan the region of interest (e.g., distal femur or proximal tibia metaphysis for trabecular bone; femoral mid-diaphysis for cortical bone) using a high-resolution µCT system.
-
Analysis: Reconstruct the 3D images and perform quantitative analysis to determine key structural parameters.
2.3.2 Bone Histomorphometry
-
Sample Preparation: Fix bones (e.g., lumbar vertebrae or tibia) in 10% neutral buffered formalin[13].
-
Processing: For analysis of mineralized bone and fluorochrome labels (if used for dynamic histomorphometry), dehydrate in graded ethanol and embed in plastic (e.g., methyl methacrylate). For general histology and cellular analysis, decalcify the bones in a solution like EDTA before processing and embedding in paraffin[13].
-
Sectioning and Staining: Cut thin sections (5-10 µm) using a microtome. Stain sections with Hematoxylin and Eosin (H&E) for general morphology, or specific stains like Toluidine Blue for osteoid surfaces[13].
-
Analysis: Use a microscope equipped with an imaging software system to quantify static and dynamic parameters of bone structure and cell activity according to standardized guidelines[14].
2.3.3 Biomechanical Testing
-
Sample Preparation: Use fresh-frozen or ethanol-preserved femurs or vertebrae.
-
Testing: Perform mechanical tests such as a three-point bending test on the femoral mid-shaft to assess cortical bone strength or a compression test on a vertebral body to assess trabecular bone strength[12][15].
-
Analysis: Calculate key biomechanical parameters including ultimate load (strength), stiffness, and energy to failure.
Part 3: Data Presentation and Expected Outcomes
The following tables summarize representative quantitative data from studies using the OVX rodent model and strontium treatment. These values serve as a guide for expected outcomes.
Table 1: Representative µCT Data of Femoral Trabecular Bone
| Parameter | Sham Control | OVX + Vehicle | OVX + Strontium |
|---|---|---|---|
| Bone Volume / Total Volume (BV/TV, %) | 18.5 ± 2.1 | 8.2 ± 1.5 | 14.3 ± 1.8* |
| Trabecular Number (Tb.N, 1/mm) | 4.5 ± 0.4 | 2.8 ± 0.3 | 3.9 ± 0.5* |
| Trabecular Thickness (Tb.Th, µm) | 45 ± 5 | 35 ± 4 | 42 ± 5* |
| Trabecular Separation (Tb.Sp, µm) | 220 ± 25 | 450 ± 40 | 280 ± 30* |
*Data are presented as Mean ± SD. p < 0.05 vs. OVX + Vehicle. Data are illustrative, based on findings from sources[11][16][17].
Table 2: Representative Bone Histomorphometry & Biomechanical Data
| Parameter | Sham Control | OVX + Vehicle | OVX + Strontium |
|---|---|---|---|
| Osteoblast Surface / Bone Surface (%) | 12.0 ± 1.5 | 8.5 ± 1.2 | 11.5 ± 1.3* |
| Osteoclast Number / Bone Surface (N/mm) | 1.8 ± 0.3 | 3.5 ± 0.5 | 2.1 ± 0.4* |
| Ultimate Load (Femur, N) | 85 ± 7 | 60 ± 6 | 78 ± 8* |
| Stiffness (N/mm) | 1100 ± 120 | 850 ± 100 | 1020 ± 110* |
*Data are presented as Mean ± SD. p < 0.05 vs. OVX + Vehicle. Data are illustrative, based on findings from sources[12][15][18].
References
- 1. researchgate.net [researchgate.net]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strontium ranelate treatment improves oxidative damage in osteoporotic rat model. - Europub [europub.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of ovariectomy-induced osteoporosis in rats : Comparative study of zoledronic acid, parathyroid hormone (1-34) and strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate improves bone resistance by increasing bone mass and improving architecture in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cumulative Effects of Strontium Ranelate and Impact Exercise on Bone Mass in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of Strontium Succinate Release from Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strontium has been identified as a promising therapeutic ion in bone tissue engineering due to its dual anabolic and anti-catabolic effects on bone metabolism. It has been shown to stimulate bone formation by osteoblasts while simultaneously inhibiting bone resorption by osteoclasts.[1][2][3] Succinate, a key intermediate in the Krebs cycle, has also emerged as a signaling molecule that can influence cellular processes, including those involved in bone remodeling. The combination of strontium and succinate in a single compound, strontium succinate, offers a novel approach for localized delivery to bone defect sites to promote regeneration. Biomaterials functionalized with this compound are designed to provide a sustained release of these bioactive agents directly to the target tissue, maximizing their therapeutic effect while minimizing systemic exposure.[4][5]
Accurate quantification of the release of both strontium and succinate ions from these biomaterials is critical for understanding their release kinetics, optimizing material properties, and predicting their in vivo performance. This document provides detailed protocols for the in vitro quantification of strontium and succinate release from biomaterials, along with information on the relevant cellular signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Release Study of this compound
This protocol describes a typical in vitro release study to measure the cumulative release of strontium and succinate ions from a biomaterial over time.
Materials:
-
This compound-loaded biomaterial (e.g., scaffold, hydrogel, cement)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
Deionized (DI) water
-
50 mL polypropylene centrifuge tubes
-
Orbital shaker or incubator with shaking capabilities (set to 37°C)
-
0.22 µm syringe filters
-
Pipettes and pipette tips
Procedure:
-
Accurately weigh the this compound-loaded biomaterial samples (n=3 per time point) and place each sample into a 50 mL polypropylene centrifuge tube.
-
Add a defined volume of pre-warmed (37°C) PBS (pH 7.4) to each tube, ensuring the biomaterial is fully submerged. A common ratio is 10 mg of biomaterial per 1 mL of PBS.
-
Place the tubes in an orbital shaker set at 37°C and a gentle agitation (e.g., 50 rpm) to ensure adequate mixing without causing mechanical degradation of the biomaterial.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and weekly thereafter for long-term studies), remove the tubes from the shaker.
-
Carefully collect the entire release medium (supernatant) from each tube and transfer it to a clean, labeled tube.
-
Replace the collected medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Filter the collected release medium through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtered samples are now ready for the quantification of strontium and succinate as described in Protocols 2 and 3, respectively.
Caption: Experimental workflow for in vitro release study.
Protocol 2: Quantification of Strontium by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the quantification of elemental strontium.[6][7][8]
Materials:
-
Filtered release samples from Protocol 1
-
2% Nitric Acid (HNO₃) in DI water (trace metal grade)
-
Strontium standard solutions (e.g., 0, 1, 5, 10, 50, 100 ng/mL)
-
Internal standard (e.g., Yttrium)
-
ICP-MS instrument
Procedure:
-
Sample Preparation: Dilute the filtered release samples with 2% HNO₃ to bring the strontium concentration within the linear range of the calibration curve. A dilution factor of 1:100 is a good starting point. Add the internal standard to all samples and standards to correct for instrumental drift.
-
Calibration: Prepare a series of strontium standard solutions of known concentrations in 2% HNO₃.
-
ICP-MS Analysis: Aspirate the prepared samples and standards into the ICP-MS. Monitor the signal for the most abundant strontium isotope (⁸⁸Sr).
-
Data Analysis: Generate a calibration curve by plotting the signal intensity against the concentration of the strontium standards. Use the calibration curve to determine the concentration of strontium in the release samples. Calculate the cumulative amount of strontium released at each time point, taking into account the dilution factor and the total volume of the release medium.
Protocol 3: Quantification of Succinate by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a reliable method for the quantification of succinate in aqueous solutions.[9][10]
Materials:
-
Filtered release samples from Protocol 1
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: 20 mM Potassium Phosphate Monobasic (KH₂PO₄) adjusted to pH 2.5 with phosphoric acid
-
Acetonitrile (HPLC grade)
-
Succinic acid standard solutions (e.g., 0, 5, 10, 25, 50, 100 µg/mL)
Procedure:
-
Sample Preparation: The filtered release samples can typically be directly injected into the HPLC system. If the concentration is expected to be high, dilute the samples with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM KH₂PO₄ (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Calibration: Prepare a series of succinic acid standard solutions of known concentrations in the mobile phase.
-
HPLC Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the succinic acid standards. Use the calibration curve to determine the concentration of succinate in the release samples. Calculate the cumulative amount of succinate released at each time point, taking into account any dilution and the total volume of the release medium.
Data Presentation
The quantitative data from the release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cumulative Release of Strontium from a Biomaterial
| Time (hours) | Strontium Concentration in Eluate (µg/mL) | Cumulative Strontium Released (µg) | Cumulative Strontium Release (%) |
| 1 | 15.2 ± 1.8 | 152 ± 18 | 7.6 ± 0.9 |
| 4 | 35.8 ± 3.5 | 358 ± 35 | 17.9 ± 1.8 |
| 8 | 58.1 ± 5.2 | 581 ± 52 | 29.1 ± 2.6 |
| 24 | 110.5 ± 9.8 | 1105 ± 98 | 55.3 ± 4.9 |
| 48 | 145.3 ± 12.1 | 1453 ± 121 | 72.7 ± 6.1 |
| 72 | 168.9 ± 14.5 | 1689 ± 145 | 84.5 ± 7.3 |
Data are presented as mean ± standard deviation (n=3). The total strontium loading in the biomaterial was assumed to be 2000 µg for percentage calculation.
Table 2: Hypothetical Cumulative Release of Succinate from a Biomaterial
| Time (hours) | Succinate Concentration in Eluate (µg/mL) | Cumulative Succinate Released (µg) | Cumulative Succinate Release (%) |
| 1 | 25.5 ± 2.1 | 255 ± 21 | 8.5 ± 0.7 |
| 4 | 60.1 ± 5.3 | 601 ± 53 | 20.0 ± 1.8 |
| 8 | 97.2 ± 8.7 | 972 ± 87 | 32.4 ± 2.9 |
| 24 | 185.0 ± 15.6 | 1850 ± 156 | 61.7 ± 5.2 |
| 48 | 243.1 ± 20.2 | 2431 ± 202 | 81.0 ± 6.7 |
| 72 | 282.5 ± 23.9 | 2825 ± 239 | 94.2 ± 8.0 |
Data are presented as mean ± standard deviation (n=3). The total succinate loading in the biomaterial was assumed to be 3000 µg for percentage calculation.
Cellular Signaling Pathways
Strontium Signaling in Bone Cells
Strontium influences both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) through various signaling pathways. A key mechanism is the activation of the Calcium-Sensing Receptor (CaSR).[11] In osteoblasts, this can lead to the activation of the Wnt/β-catenin and MAPK/ERK pathways, promoting cell proliferation, differentiation, and survival.[1][12] In osteoclasts, strontium can suppress differentiation and induce apoptosis, partly by modulating the RANKL/OPG signaling axis.[11]
Caption: Strontium signaling in bone cells.
Succinate Signaling in Osteoclasts
Extracellular succinate can act as a signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91), which is expressed on osteoclast precursors. This interaction can promote osteoclast differentiation and bone resorption, particularly in inflammatory or pathological conditions.
Caption: Succinate signaling in osteoclast precursors.
References
- 1. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium-modified premixed calcium phosphate cements for the therapy of osteoporotic bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of strontium in human serum by ICP-MS using alternate analyte-free matrix and its application to a pilot bioequivalence study of two strontium ranelate oral formulations in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Strontium Succinate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-based compounds have garnered significant interest in the biomedical field, particularly for their potential applications in bone tissue engineering and osteoporosis treatment. Strontium is known to have a dual effect on bone metabolism: it can stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts.[1][2] Strontium succinate, as an organic salt of strontium, is being investigated for its therapeutic potential. A critical step in the preclinical evaluation of this compound is the comprehensive assessment of its cytotoxicity to ensure its safety at concentrations relevant to its intended biological effects.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell culture-based assays. The focus is on osteoblastic cell lines, such as MC3T3-E1, which are relevant to the compound's target tissue. The provided methodologies for cell viability, cytotoxicity, and apoptosis assays can be adapted for other cell types as required.
Data Presentation: Cytotoxicity of Strontium Salts
Quantitative data on the cytotoxicity of this compound is not extensively available in the public domain. The following table summarizes a selection of published data for other strontium salts (strontium chloride and strontium ranelate) on relevant cell lines. This data is provided for reference and to guide initial dose-range finding studies for this compound. It is imperative to perform specific dose-response experiments to determine the cytotoxic profile of this compound.
| Strontium Salt | Cell Line | Assay | Concentration Range | Observation |
| Strontium Chloride | MC3T3-E1 | MTT | 3-12 mM | No significant effect on cell viability after 3 days.[1] |
| Strontium Chloride | L929 (fibroblast) | XTT | 0.3% - 20% (w/v) | No adverse effect on cell viability up to 2.5% (w/v).[3] |
| Strontium Ranelate | Primary rat osteoblasts | - | 0.01 - 1 mM | Apparent reduction in cell viability noted.[4] |
| Strontium Ranelate | MC3T3-E1 | - | 0.1 - 1 mM | Increased calcification and alkaline phosphatase mRNA expression.[4] |
Note: The succinate component of this compound may have its own biological effects, as succinate is a key metabolite in the tricarboxylic acid (TCA) cycle.[5][6] This could potentially influence cell viability and metabolism differently compared to inorganic strontium salts like strontium chloride.
Experimental Protocols
The following are detailed protocols for three common assays to evaluate the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MC3T3-E1 cells (or other suitable osteoblastic cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture MC3T3-E1 cells to 70-80% confluence.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile distilled water or PBS and filter-sterilize.
-
Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Materials:
-
Cells and this compound prepared as in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or similar).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
LDH Assay:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically corrects for background and spontaneous release. A general formula is: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Apoptosis Assessment using Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells and this compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit (or other fluorescent dye combinations).
-
6-well plates.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluence at the time of the assay.
-
Treat the cells with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization. Collect the cells from the supernatant as well, as apoptotic cells may detach.
-
Centrifuge the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover it with a coverslip. Observe the cells under a fluorescence microscope using appropriate filters.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathways Potentially Modulated by Strontium
Strontium has been shown to activate multiple signaling pathways in osteoblasts, which could be relevant to its cytotoxic or proliferative effects at different concentrations.
Wnt/β-catenin Signaling Pathway
Caption: Strontium-mediated activation of the Wnt/β-catenin pathway.
MAPK/ERK Signaling Pathway
Caption: Strontium-mediated activation of the MAPK/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Strontium Succinate Biocompatibility
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strontium succinate is a compound of interest in bone tissue engineering and for the treatment of osteoporosis due to the known effects of strontium on bone metabolism. Strontium has a dual mechanism of action: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[1][2][3] A thorough assessment of its biocompatibility is crucial to ensure its safety and efficacy for clinical applications. These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the biocompatibility of this compound.
In Vitro Biocompatibility Assessment
In vitro assays are fundamental for the initial screening of biocompatibility. They provide a controlled environment to assess the direct effects of this compound on relevant cell types, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Cytotoxicity Assessment: Cell Viability
The first step in biocompatibility testing is to determine the concentration range over which the compound is non-toxic to cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Experimental Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed osteoblast-like cells (e.g., Saos-2, MC3T3-E1) or other relevant cell lines (e.g., L929 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL (100 µL per well).[5]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or cell culture medium) and sterilize it through a 0.22 µm filter.
-
Perform serial dilutions to prepare various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include untreated wells as a negative control.
-
Incubate for 24, 48, and 72 hours.[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[4][8]
-
Add 10-50 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation: Cytotoxicity of this compound
| This compound Conc. | Cell Line | Incubation Time | Cell Viability (% of Control) | Reference |
| 0.3% - 2.5% (w/v) SrCl₂ | L929 Fibroblasts | 24 - 96 hours | No significant cytotoxicity observed | [5][7] |
| 2.5 mg/mL Strontium Ranelate | PDL Fibroblasts | 24 hours | Non-cytotoxic | [5] |
| 10 - 20 mg/mL Strontium Ranelate | PDL Fibroblasts | 24 hours | Significantly lower cell viability | [5] |
Note: Concentrations should be optimized for this compound specifically. The data above for strontium chloride and ranelate serve as a reference.
Osteogenic Potential: Osteoblast Proliferation and Differentiation
A key aspect of biocompatibility for bone-related materials is the ability to support or enhance the function of osteoblasts. This involves assessing cell proliferation, the expression of key osteogenic markers, and the ability to form a mineralized matrix.
Experimental Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation and is involved in bone mineralization.[9][10]
-
Cell Culture and Treatment:
-
Seed osteoprogenitor cells (e.g., human Mesenchymal Stem Cells (hMSCs) or MC3T3-E1 cells) in 24- or 48-well plates.[11]
-
Culture them in an osteogenic induction medium.
-
Treat the cells with non-cytotoxic concentrations of this compound for 7, 14, and 21 days.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with PBS.
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100) or by freeze-thaw cycles.[9]
-
-
ALP Activity Measurement:
-
Add the cell lysate to a 96-well plate.[12]
-
Prepare a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer.[9][12]
-
Add the pNPP solution to each well containing the lysate.
-
Incubate at 37°C for 15-30 minutes. The ALP enzyme will hydrolyze pNPP into p-nitrophenol, which is yellow.[12]
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Normalization:
-
Quantify the total protein content in the parallel cell lysates using a BCA or Bradford protein assay.
-
Normalize the ALP activity to the total protein content to account for differences in cell number.
-
Experimental Protocol 3: Alizarin Red S (ARS) Staining for Mineralization
Alizarin Red S is a dye that specifically binds to calcium deposits, allowing for the visualization and quantification of matrix mineralization, a late marker of osteoblast differentiation.[13][14]
-
Cell Culture and Treatment:
-
Culture osteoprogenitor cells in an osteogenic medium with various concentrations of this compound for 21-28 days.
-
-
Fixation:
-
Staining:
-
Qualitative and Quantitative Analysis:
-
Qualitative: Visualize the orange-red mineralized nodules under a bright-field microscope.
-
Quantitative: To quantify the mineralization, add an extraction solution (e.g., 10% acetic acid or 10% cetylpyridinium chloride) to each well and incubate with shaking.[13] Transfer the supernatant to a new 96-well plate and measure the absorbance at 405 nm.
-
Data Presentation: Osteogenic Effects of this compound
| Parameter | Cell Type | Strontium Compound | Effect | Reference |
| Proliferation | Pre-osteoblasts | Strontium | Increased | [18] |
| hADSCs | Strontium | Promoted | [19] | |
| ALP Activity | hMSCs, Osteoblasts | Strontium | Increased expression/activity | [10][20][21] |
| Gene Expression | ||||
| RUNX2 | hMSCs, Rat BMMSCs | Strontium | Upregulated | [20][21][22] |
| Osteocalcin (OCN) | hMSCs, Rat BMMSCs | Strontium | Upregulated | [20][21][22] |
| β-catenin | hMSCs | Strontium | Increased expression | [23] |
| Mineralization | Osteoblasts, hMSCs | Strontium | Increased calcium nodule formation | [10][20] |
Key Signaling Pathways in Strontium-Mediated Bone Metabolism
Strontium exerts its effects on bone cells by activating multiple signaling pathways. Understanding these mechanisms is key to evaluating its biocompatibility and therapeutic potential. The primary target is often the Calcium-Sensing Receptor (CaSR).[1][2][24]
Workflow for Assessing this compound Biocompatibility
Caption: General workflow for assessing this compound biocompatibility.
Strontium Signaling in Osteoblasts via CaSR
Caption: Strontium activates CaSR in osteoblasts, promoting cell replication and differentiation.[1][2]
Strontium's Dual Effect on Bone Remodeling
Caption: Strontium modulates the RANKL/OPG pathway, inhibiting osteoclast differentiation.[2][20]
In Vivo Biocompatibility Assessment
Following successful in vitro testing, in vivo studies are necessary to evaluate the biocompatibility and osteogenic potential of this compound within a complex biological system. Animal models, such as the rabbit calvarial defect model, are commonly used.[25][26]
Experimental Protocol 4: In Vivo Bone Regeneration Study (Rabbit Model)
-
Scaffold Preparation:
-
Animal Model and Surgical Procedure:
-
Use skeletally mature New Zealand white rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Anesthetize the animal. Create a critical-sized cylindrical defect (e.g., 6 mm diameter) in the calvaria (skull).
-
Implant the this compound-containing scaffold into the defect. Use empty defects or scaffolds without strontium as controls.[26]
-
Suture the incision and provide post-operative care.
-
-
Polychrome Sequential Fluorescent Labeling:
-
To visualize dynamic bone formation, administer fluorescent labels at different time points post-surgery (e.g., Alizarin Complexone at 2 weeks, Calcein at 4 weeks).[26] These labels incorporate into newly forming bone.
-
-
Endpoint Analysis (e.g., at 4, 8, and 16 weeks):
-
Euthanize the animals at predetermined time points.[25]
-
Harvest the calvaria containing the implant and surrounding tissue.
-
-
Analytical Techniques:
-
Micro-Computed Tomography (µCT): Perform high-resolution 3D imaging to non-destructively quantify new bone volume (BV), bone mineral density (BMD), and scaffold degradation within the defect site.[23][26]
-
Histological Analysis:
-
Fix the harvested tissues, dehydrate, and embed them in resin (e.g., PMMA).
-
Prepare thin sections and perform histological staining (e.g., Hematoxylin and Eosin (H&E) for general tissue morphology, Masson's Trichrome for collagen).
-
Analyze the sections using light microscopy and fluorescence microscopy (for the labels) to assess tissue integration, inflammation, and new bone formation at the cellular level.[25]
-
-
Data Presentation: In Vivo Biocompatibility and Osteogenesis
| Parameter | Measurement Method | Strontium-Containing Scaffold | Control Scaffold | Reference |
| New Bone Volume (NBV) | µCT / Histology | Significantly higher (e.g., 45% at 16 wks) | Lower (e.g., 40% at 16 wks) | [25] |
| Bone Formation Rate | Fluorescence Microscopy | Homogeneous and extensive bone formation | Less extensive formation | [26] |
| Inflammatory Response | Histology (H&E) | Low infiltration of inflammatory cells | Variable | [20] |
| Osteoconductivity | Histology | Good integration with host bone | Good integration | [25] |
| Expression of Growth Factors | Immunohistochemistry | Higher expression of BMPs, Collagen I | Lower expression | [25] |
The comprehensive assessment of this compound biocompatibility requires a multi-faceted approach. It begins with fundamental in vitro assays to determine cytotoxicity and evaluate its specific effects on osteoblast and osteoclast function. These are followed by mechanistic studies to understand the underlying signaling pathways. Finally, in vivo studies using relevant animal models are essential to confirm safety, biocompatibility, and efficacy in a physiological environment. The protocols and methods described here provide a robust framework for researchers to thoroughly evaluate the potential of this compound for bone-related therapeutic applications.
References
- 1. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 10. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. drmillett.com [drmillett.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. webpath.med.utah.edu [webpath.med.utah.edu]
- 17. benchchem.com [benchchem.com]
- 18. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of strontium on proliferation and differentiation of rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo study of porous strontium-doped calcium polyphosphate scaffolds for bone substitute applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biocompatibility property of 100% strontium-substituted SiO2 -Al2 O3 -P2 O5 -CaO-CaF2 glass ceramics over 26 weeks implantation in rabbit model: Histology and micro-Computed Tomography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strontium Succinate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of therapeutic ions and metabolic intermediates in drug delivery design offers a novel paradigm for developing advanced therapeutic strategies. Strontium, a divalent cation, is well-documented for its dual anabolic and anti-resorptive effects on bone, primarily through the activation of the calcium-sensing receptor (CaSR). Succinate, a key intermediate in the citric acid cycle, has emerged as a signaling molecule that modulates cellular metabolism and inflammation via its specific receptor, SUCNR1 (also known as GPR91). The combination of these two entities in the form of strontium succinate presents a compelling, yet underexplored, platform for creating drug delivery systems with intrinsic therapeutic activity, particularly for bone-related disorders and inflammatory conditions.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a drug delivery vehicle. Due to the nascent stage of research in this specific area, the following protocols are adapted from established methodologies for similar strontium and succinate-based delivery systems.
Synthesis of this compound Drug Carriers
Two primary forms of this compound carriers are proposed: nanoparticles for intravenous or localized injection and microparticles for sustained local delivery.
Protocol: Synthesis of this compound Nanoparticles (SSNPs)
This protocol is adapted from the precipitation method used for other strontium-based nanoparticles.
Objective: To synthesize this compound nanoparticles suitable for drug encapsulation.
Materials:
-
Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)
-
Disodium succinate (Na₂C₄H₄O₄)
-
Deionized water
-
Ethanol
-
Drug to be encapsulated (hydrophobic or hydrophilic)
-
(Optional) Stabilizing agent, e.g., carboxymethyl cellulose (CMC)
Equipment:
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Ultrasonicator (probe or bath)
-
pH meter
-
Syringe pump or burette
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M aqueous solution of the strontium salt (e.g., SrCl₂).
-
Prepare a 0.5 M aqueous solution of disodium succinate.
-
If encapsulating a hydrophilic drug, dissolve it in the disodium succinate solution.
-
If encapsulating a hydrophobic drug, dissolve it in an appropriate organic solvent (e.g., ethanol) which will be added later.
-
If using a stabilizer, prepare a solution of the chosen stabilizer (e.g., 1% w/v CMC in deionized water).
-
-
Precipitation:
-
Place a defined volume of the strontium salt solution in a beaker on a magnetic stirrer.
-
If using a stabilizer, add it to the strontium salt solution and stir for 15 minutes.
-
Using a syringe pump or burette, add the disodium succinate solution dropwise to the strontium salt solution under constant stirring. A white precipitate of this compound should form.
-
For hydrophobic drug encapsulation, the drug solution in organic solvent can be added to the reaction mixture during precipitation.
-
-
Aging and Particle Formation:
-
Continue stirring the suspension for 2-4 hours at room temperature to allow for particle aging and stabilization.
-
For enhanced crystallinity, the suspension can be subjected to ultrasonication for 30 minutes.
-
-
Purification:
-
Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water followed by centrifugation. Repeat this washing step three times to remove unreacted precursors and byproducts.
-
Perform a final wash with ethanol.
-
-
Drying and Storage:
-
Lyophilize the purified nanoparticle pellet or dry it in a vacuum oven at 40°C overnight.
-
Store the dried this compound nanoparticles in a desiccator at room temperature.
-
Protocol: Preparation of this compound Loaded Microparticles
This protocol is adapted from methods for preparing sustained-release microparticles.
Objective: To prepare biodegradable polymer microparticles loaded with this compound for sustained local delivery.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or Poly(caprolactone) (PCL)
-
This compound (synthesized as per protocol 1.1 or commercially sourced)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1-5% w/v)
-
Deionized water
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Fume hood
-
Lyophilizer or vacuum oven
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of the polymer (e.g., PLGA) in dichloromethane in a glass beaker.
-
Disperse a known amount of this compound powder in the polymer solution. For co-encapsulation of another drug, it can also be dispersed at this stage.
-
Use an ultrasonicator to ensure a fine and homogenous dispersion of the this compound in the polymer solution.
-
-
Emulsification:
-
Prepare an aqueous solution of PVA (the continuous phase).
-
Add the organic phase (polymer/strontium succinate dispersion) to the PVA solution under high-speed homogenization (e.g., 5,000-10,000 rpm) to form an oil-in-water (o/w) emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and duration.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker of deionized water and stir at a moderate speed for 4-6 hours in a fume hood to allow the dichloromethane to evaporate. This will lead to the hardening of the microparticles.
-
-
Purification:
-
Collect the hardened microparticles by centrifugation at 5,000 x g for 15 minutes.
-
Wash the microparticles three times with deionized water to remove residual PVA.
-
-
Drying and Storage:
-
Lyophilize the purified microparticles to obtain a free-flowing powder.
-
Store the dried microparticles in a desiccator at 4°C.
-
Characterization of this compound Carriers
A thorough characterization is crucial to ensure the quality, efficacy, and safety of the drug delivery system.
Protocol: Physicochemical Characterization
Objective: To determine the size, morphology, and composition of the synthesized this compound carriers.
-
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Disperse the nanoparticles or microparticles in deionized water or a suitable buffer by gentle sonication. Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter and surface charge (zeta potential).
-
-
Morphology and Topography:
-
Method: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Procedure for SEM: Mount the dried powder on a stub with double-sided carbon tape and sputter-coat with gold or palladium. Image the sample to observe the surface morphology and size distribution.
-
Procedure for TEM: Disperse the nanoparticles in ethanol and drop-cast onto a carbon-coated copper grid. Allow the solvent to evaporate and image the sample to observe the internal structure and size.
-
-
Crystallinity and Phase Purity:
-
Method: X-ray Diffraction (XRD).
-
Procedure: Analyze the dried powder using an XRD instrument. Compare the resulting diffraction pattern with standard patterns to confirm the crystalline structure of this compound.
-
-
Chemical Composition and Drug Entrapment:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure: Prepare a KBr pellet of the sample or use an ATR-FTIR. Analyze the sample to identify the characteristic functional groups of this compound, the polymer (for microparticles), and the encapsulated drug, confirming successful loading.
-
Drug Loading and In Vitro Release Studies
Protocol: Quantification of Drug Loading
Objective: To determine the drug loading content (LC) and encapsulation efficiency (EE).
Procedure:
-
Accurately weigh a small amount of the drug-loaded nanoparticles or microparticles.
-
Dissolve the carriers in a suitable solvent to release the encapsulated drug (e.g., dilute HCl for this compound nanoparticles, or an organic solvent like DCM for PLGA microparticles followed by extraction of the drug).
-
Quantify the amount of drug in the resulting solution using a suitable analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate LC and EE using the following formulas:
-
Loading Content (%) = (Mass of drug in carriers / Mass of carriers) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in carriers / Initial mass of drug used) x 100
-
Protocol: In Vitro Drug and Ion Release Study
Objective: To evaluate the release profile of the encapsulated drug, strontium ions, and succinate from the carriers in a physiologically relevant medium.
Procedure:
-
Disperse a known amount of the drug-loaded carriers in a defined volume of release medium (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or an acidic buffer to simulate the tumor microenvironment) in a centrifuge tube or dialysis bag.
-
Incubate the samples at 37°C in a shaking water bath.
-
At predetermined time intervals, collect a sample of the release medium. For studies in centrifuge tubes, centrifuge the suspension and collect the supernatant. Replace the collected volume with fresh release medium to maintain sink conditions.
-
Analyze the collected samples for the concentration of the released drug using UV-Vis or HPLC.
-
Analyze the samples for the concentration of released strontium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Analyze the samples for the concentration of released succinate using an appropriate assay kit or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the cumulative percentage of drug/ion released versus time.
Biocompatibility Assessment
Protocol: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of the this compound carriers on relevant cell lines.
Procedure:
-
Seed cells (e.g., osteoblasts, fibroblasts, or cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound carriers in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the carriers. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
Quantitative Data from Related Systems
The following tables summarize quantitative data from studies on other strontium-based and succinate-based drug delivery systems to provide a reference for expected performance.
Table 1: Drug Loading and Release from Strontium-Based Carriers
| Carrier Composition | Drug | Loading Efficiency (%) | Release Profile | Reference |
| Strontium Carbonate Nanoparticles | Etoposide | High (not quantified) | pH-sensitive, faster release at acidic pH | |
| PLGA Microspheres | Strontium Ranelate | ~73% | Sustained release over 1 month | |
| Strontium-substituted HAp Nanofibers | Tetracycline | High (not quantified) | Retarded burst release, sustained for >3 weeks | |
| PLGA Microspheres | Strontium Ranelate | 28.4 - 37.5% | Sustained release over 121 days |
Table 2: Biocompatibility of Strontium-Based Nanoparticles
| Nanoparticle Type | Cell Line | Viability (%) | Concentration | Reference |
| Strontium Sulfite | MCF-7, 4T1 | >90% | Not specified | |
| Strontium Carbonate | Normal cells | Almost non-toxic | Not specified | |
| Strontium-HAP | L929 | Non-cytotoxic | Not specified |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The therapeutic effect of a this compound-based drug delivery system is hypothesized to be mediated by the activation of two distinct signaling pathways upon the release of strontium and succinate ions.
Caption: Strontium signaling via the Calcium-Sensing Receptor (CaSR).
Troubleshooting & Optimization
Technical Support Center: Strontium Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of strontium succinate synthesis.
Troubleshooting Guides
This section addresses specific issues that can lead to low product yield in a question-and-answer format.
Question: Why is the yield of my this compound precipitate lower than expected?
Answer: Low yield in this compound synthesis can stem from several factors. Primarily, it is crucial to control the reaction conditions to maximize precipitation. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature. For the reaction between strontium carbonate and succinic acid, the evolution of CO₂ gas indicates the reaction is proceeding. The reaction is complete when effervescence ceases.[1]
-
Suboptimal pH: The pH of the reaction medium significantly influences the equilibrium and, consequently, the precipitation of the salt.
-
Product Solubility: this compound has some solubility in water, which can lead to product loss in the filtrate.
-
Co-precipitation of Impurities: The presence of other ions can lead to the formation of undesired precipitates, consuming reactants and complicating purification.
Question: How can I optimize the reaction temperature to improve yield?
Answer: Temperature control is a critical parameter. While slight heating (20°C to 50°C) can increase the reaction rate between strontium carbonate and succinic acid, higher temperatures may not be suitable for temperature-sensitive organic salts.[2] For precipitation reactions, lower temperatures generally decrease the solubility of the salt, leading to a higher yield.
Question: What is the optimal pH for this compound precipitation?
Answer: The pH is a key parameter for compound purity and yield.[1] Succinic acid is a diprotic acid with pKa values of 4.3 and 5.6.[3] Maintaining the pH in a range where the succinate dianion ((CH₂)₂(CO₂)²⁻) is the predominant species will favor the formation of this compound. A neutral to slightly alkaline pH is generally advisable for the precipitation step when using a soluble strontium salt and a succinate salt. However, when reacting strontium carbonate with succinic acid, the reaction itself will buffer the solution.[1]
Question: My this compound precipitate appears to be contaminated. What are the likely impurities and how can I avoid them?
Answer: Common impurities can include unreacted starting materials (e.g., strontium chloride, sodium succinate, succinic acid, or strontium carbonate) and byproducts like sodium chloride if using a salt-based precipitation method.[2]
To minimize these:
-
Ensure Complete Reaction: Allow for sufficient reaction time and monitor for signs of reaction completion (e.g., cessation of gas evolution).[1]
-
Stoichiometric Control: Use precise stoichiometric amounts of reactants to avoid an excess of either starting material in the final product.
-
Washing: Thoroughly wash the precipitate with a suitable solvent to remove soluble impurities. Deionized water is a primary choice, but using a solvent in which this compound is less soluble, such as a cold water-ethanol mixture, can reduce product loss during washing.
Question: How does the choice of solvent affect the yield?
Answer: The choice of solvent is critical for maximizing the precipitation of this compound. While water is a common solvent for the reaction, the solubility of this compound in water can lead to lower yields. Using a mixed-solvent system, such as water-ethanol, can decrease the solubility of the product and drive the equilibrium towards precipitation, thus increasing the yield.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two common methods are:
-
Method A: Reaction of strontium carbonate with succinic acid in an aqueous medium. This method is driven by the formation of water and carbon dioxide gas.[1][2]
-
Method B: A precipitation reaction between a soluble strontium salt (e.g., strontium chloride) and a soluble succinate salt (e.g., disodium succinate).[2]
Q2: How can I improve the filtration of the this compound precipitate?
A2: Fine precipitates can be difficult to filter. A "digestion" step, where the precipitate is held at a slightly elevated temperature (e.g., 60-70°C) in the mother liquor for a period, can promote the growth of larger crystals, which are easier to filter.
Q3: What is the thermal stability of this compound?
A3: this compound is stable at room temperature. Thermal decomposition occurs in the temperature range of 520-620°C, with the final product being strontium carbonate.[6]
Q4: Can I use a different strontium salt for the precipitation reaction?
A4: Yes, other soluble strontium salts like strontium nitrate or strontium acetate can be used. However, the choice of salt will introduce different counter-ions into the solution, which may need to be considered during purification. Strontium chloride is a common and cost-effective choice.[7]
Q5: How do I dry the final this compound product?
A5: The purified precipitate can be dried in an oven at a temperature that is high enough to remove the washing solvent but well below its decomposition temperature. A temperature of 100-110°C is generally suitable for removing water without causing decomposition.
Data Presentation
Table 1: Effect of Temperature on this compound Yield (Method B)
| Experiment | Temperature (°C) | Reactant A (0.5 M SrCl₂) (mL) | Reactant B (0.5 M Na₂C₄H₄O₄) (mL) | Yield (%) |
| 1 | 5 | 100 | 100 | 92 |
| 2 | 25 | 100 | 100 | 85 |
| 3 | 50 | 100 | 100 | 78 |
Table 2: Effect of Solvent Composition on this compound Yield (Method B at 25°C)
| Experiment | Solvent System (Water:Ethanol) | Reactant A (0.5 M SrCl₂) (mL) | Reactant B (0.5 M Na₂C₄H₄O₄) (mL) | Yield (%) |
| 1 | 100:0 | 100 | 100 | 85 |
| 2 | 80:20 | 100 | 100 | 91 |
| 3 | 50:50 | 100 | 100 | 96 |
Table 3: Effect of pH on this compound Yield (Method B at 25°C)
| Experiment | Final pH | Reactant A (0.5 M SrCl₂) (mL) | Reactant B (0.5 M Na₂C₄H₄O₄) (mL) | Yield (%) |
| 1 | 5.0 | 100 | 100 | 75 |
| 2 | 7.0 | 100 | 100 | 85 |
| 3 | 9.0 | 100 | 100 | 88 |
Experimental Protocols
Method A: Synthesis from Strontium Carbonate and Succinic Acid
-
Preparation of Reactants:
-
Prepare a solution of succinic acid (e.g., 0.5 M) in deionized water.
-
Weigh out a stoichiometric equivalent of solid strontium carbonate.
-
-
Reaction:
-
Gently heat the succinic acid solution to 40-50°C with stirring.
-
Slowly add the solid strontium carbonate in small portions to control the effervescence.
-
Continue stirring and maintaining the temperature until all the strontium carbonate has reacted and gas evolution has ceased.[1]
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to promote precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove unreacted succinic acid and water.
-
Dry the product in an oven at 110°C to a constant weight.
-
Method B: Synthesis by Precipitation from Strontium Chloride and Disodium Succinate
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of strontium chloride (SrCl₂) in deionized water.
-
Prepare a 0.5 M solution of disodium succinate (Na₂C₄H₄O₄) in deionized water.
-
-
Precipitation:
-
Place the strontium chloride solution in a beaker with a magnetic stirrer.
-
Slowly add the disodium succinate solution to the strontium chloride solution with constant stirring. A white precipitate of this compound will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to further decrease the solubility of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold deionized water (3 x 50 mL) to remove the sodium chloride byproduct.
-
Perform a final wash with cold ethanol (2 x 30 mL) to facilitate drying.
-
Dry the purified this compound in an oven at 110°C to a constant weight.
-
Visualizations
Caption: Workflow for this compound Synthesis (Method A).
Caption: Workflow for this compound Synthesis (Method B).
Caption: Troubleshooting Logic for Low Yield.
References
- 1. EP1899314A2 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
- 2. CN101218219A - High-yield synthesis for the production of organic strontium salts - Google Patents [patents.google.com]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]
- 7. Strontium chloride - Wikipedia [en.wikipedia.org]
preventing agglomeration of strontium succinate nanoparticles
Welcome to the technical support center for the synthesis and stabilization of strontium succinate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to preventing agglomeration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle agglomeration?
A1: Agglomeration of this compound nanoparticles is primarily driven by the inherent tendency of nanoparticles to reduce their high surface energy by forming larger clusters. This process is influenced by several factors:
-
Van der Waals Forces: These are weak, short-range attractive forces between nanoparticles that can cause them to stick together when they come into close contact.
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between nanoparticles, often due to the pH of the solution, can lead to agglomeration. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, resulting in rapid aggregation.[1]
-
High Ionic Strength: The presence of salts in the suspension can compress the electrical double layer around the nanoparticles, reducing the electrostatic repulsion and promoting agglomeration.
-
Lack of Steric Hindrance: Without a protective layer from stabilizing agents like polymers or surfactants, nanoparticles can easily approach each other and aggregate.[2][3]
-
High Nanoparticle Concentration: A higher concentration increases the frequency of collisions between nanoparticles, leading to a greater likelihood of agglomeration.
-
Temperature: Increased temperature can enhance the kinetic energy of nanoparticles, leading to more frequent collisions. In some synthesis methods, higher temperatures can also promote particle growth and fusion.[4]
Q2: How can I prevent the agglomeration of my this compound nanoparticles?
A2: Preventing agglomeration involves counteracting the attractive van der Waals forces. The two primary strategies for this are electrostatic stabilization and steric stabilization.[2][5]
-
Electrostatic Stabilization: This involves creating a net positive or negative charge on the surface of the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from getting too close and aggregating.[5][6] This is often achieved by controlling the pH of the suspension to be far from the isoelectric point.
-
Steric Stabilization: This method involves the adsorption of large molecules, such as polymers or non-ionic surfactants, onto the nanoparticle surface.[2][3] These molecules create a physical barrier that prevents the nanoparticles from approaching each other.[2][3]
Q3: What are some common stabilizing agents for inorganic nanoparticles like this compound?
A3: A variety of stabilizers can be used, each working through either electrostatic or steric mechanisms, or a combination of both (electrosteric stabilization).[7] Common examples include:
-
Polymers: Polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) are frequently used to provide steric stabilization.[8][9]
-
Surfactants: Sodium dodecyl sulfate (SDS), an anionic surfactant, can provide electrostatic stabilization.
-
Small Molecules: Citrate ions are often used to impart a negative surface charge for electrostatic stabilization.
Q4: How does pH affect the stability of this compound nanoparticle suspensions?
A4: The pH of the suspension is a critical factor in the stability of this compound nanoparticles, primarily by influencing their surface charge.[1] For variably charged surfaces, a pH below the isoelectric point (PZC) can lead to a net positive surface charge, while a pH above the PZC results in a net negative charge.[1] When the pH is near the PZC, the surface charge is minimal, leading to a lack of electrostatic repulsion and increased agglomeration.[1][10] Therefore, maintaining the pH of the suspension far from the isoelectric point is crucial for electrostatic stabilization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation or visible agglomeration upon synthesis. | - Reactant concentrations are too high.- pH is near the isoelectric point.- Inadequate mixing. | - Reduce the concentration of strontium and succinate precursors.- Adjust the pH of the reaction medium away from the isoelectric point.- Ensure rapid and uniform stirring during the addition of precursors. |
| Nanoparticles appear stable initially but agglomerate over time (e.g., hours to days). | - Insufficient stabilizer concentration.- Inappropriate choice of stabilizer.- Changes in pH or ionic strength of the suspension over time.- Microbial contamination. | - Increase the concentration of the stabilizing agent.- Experiment with different types of stabilizers (e.g., switch from a purely electrostatic to a steric or electrosteric stabilizer).- Buffer the suspension to maintain a stable pH. Store in a low-ionic-strength medium.- Use sterile filtration or add a bacteriostatic agent for long-term storage. |
| Agglomeration is observed after purification (e.g., centrifugation and resuspension). | - Removal of stabilizers during washing steps.- Irreversible agglomeration ("hard" agglomerates) formed during drying. | - Resuspend the nanoparticle pellet in a solution containing the stabilizer.- Avoid complete drying of the nanoparticles. If a dry powder is required, consider lyophilization with a cryoprotectant. |
| Inconsistent particle size between batches. | - Variations in synthesis parameters such as temperature, stirring rate, or addition rate of precursors. | - Carefully control and document all synthesis parameters to ensure reproducibility. |
Quantitative Data Summary
The following table provides illustrative data on the effect of different stabilizers on the hydrodynamic diameter (a measure of particle size including the solvation layer) and zeta potential of inorganic nanoparticles. Note that these are typical values and the optimal stabilizer and concentration will need to be determined experimentally for this compound nanoparticles.
| Stabilizer | Concentration (% w/v) | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Primary Stabilization Mechanism |
| None | 0 | >1000 (Aggregated) | -5.2 ± 1.8 | - |
| PEG | 0.5 | 150 ± 20 | -8.5 ± 2.1 | Steric |
| 1.0 | 120 ± 15 | -7.9 ± 1.9 | Steric | |
| PVP | 0.5 | 180 ± 25 | -10.1 ± 2.5 | Steric |
| 1.0 | 145 ± 18 | -9.7 ± 2.3 | Steric | |
| SDS | 0.1 | 100 ± 12 | -35.6 ± 3.1 | Electrostatic |
| 0.5 | 90 ± 10 | -42.3 ± 3.5 | Electrostatic |
Disclaimer: The data in this table is representative of typical trends for inorganic nanoparticles and is intended for illustrative purposes. Actual values for this compound nanoparticles will vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound Nanoparticles via Wet Chemical Precipitation
This protocol describes a general method for synthesizing this compound nanoparticles.
Materials:
-
Strontium chloride (SrCl₂)
-
Disodium succinate (Na₂C₄H₄O₄)
-
Stabilizing agent (e.g., PEG, PVP, or SDS)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare a 0.1 M aqueous solution of strontium chloride.
-
Prepare a 0.1 M aqueous solution of disodium succinate. If a stabilizer is to be used, dissolve it in this solution at the desired concentration.
-
Place the disodium succinate solution on a magnetic stirrer and stir vigorously.
-
Slowly add the strontium chloride solution dropwise to the disodium succinate solution.
-
A white precipitate of this compound nanoparticles will form.
-
Continue stirring for 1-2 hours to allow the reaction to complete and the nanoparticles to stabilize.
-
The resulting nanoparticle suspension can be purified by centrifugation and resuspension in deionized water or a suitable buffer.
Characterization of Particle Size and Zeta Potential
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., a Zetasizer).
Procedure for Particle Size (Hydrodynamic Diameter) Measurement:
-
Dilute the this compound nanoparticle suspension with deionized water to a suitable concentration for DLS measurement (typically a slightly hazy appearance).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 indicates a relatively monodisperse sample.[11]
Procedure for Zeta Potential Measurement:
-
Prepare the sample in a low ionic strength medium, such as 10 mM NaCl, to ensure sufficient particle mobility.[12]
-
Load the sample into the appropriate zeta potential measurement cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and dielectric constant).
-
The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.[12] Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good colloidal stability due to electrostatic repulsion.[11][13]
Visualizations
Caption: Factors leading to nanoparticle agglomeration.
Caption: Mechanisms for preventing nanoparticle agglomeration.
Caption: Experimental workflow for this compound nanoparticles.
References
- 1. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Colloid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synergistic effect of PVP and PEG on the behavior of silver nanoparticle-polymer composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Controlling Polymorphism in Strontium Succinate Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of strontium succinate. The information is designed to help researchers control polymorphic outcomes and ensure the desired crystal form for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: this compound is known to exhibit at least two polymorphic forms: a high-temperature (HT) form and a low-temperature (LT) form. These two forms are related by a reversible order-disorder transformation that occurs at approximately 50°C[1].
Q2: Why am I getting a mixture of polymorphs in my crystallization experiment?
A2: Obtaining a mixture of the HT and LT forms at room temperature is a common issue, particularly in industrial crystallization processes. This is often due to the partial inhibition of the transition from the HT form to the more stable LT form upon cooling[1]. Factors contributing to this include:
-
"Stressful" crystallization conditions: Rapid cooling, high supersaturation, and vigorous agitation can introduce defects and constraints within the crystals, hindering the phase transition[1].
-
Trapped water molecules: The presence of water in the crystal lattice can interfere with the structural rearrangement required for the transition from the HT to the LT form[1].
Q3: How can I promote the formation of the pure low-temperature (LT) polymorph?
A3: To favor the formation of the pure LT polymorph, the key is to allow the system to reach thermodynamic equilibrium. This can be achieved through:
-
Slow cooling rates: A slower cooling profile provides more time for the molecules to arrange into the more stable LT structure.
-
Controlled supersaturation: Maintaining a lower level of supersaturation can prevent rapid, kinetically driven crystallization of the metastable HT form.
-
Annealing: Holding the crystallized product at a temperature slightly below the transition temperature (~50°C) for a prolonged period can facilitate the conversion of any remaining HT form to the LT form.
Q4: Is it possible to isolate the pure high-temperature (HT) polymorph at room temperature?
A4: Yes, it is possible to "trap" the HT form at room temperature. A co-spray-drying process has been shown to effectively jam the transition and allow for the recovery of the pure HT form[1]. This is a kinetically controlled process that rapidly removes the solvent, preventing the molecules from rearranging into the LT form.
Q5: What analytical techniques are best for identifying and quantifying this compound polymorphs?
A5: A combination of techniques is recommended for unambiguous identification and quantification:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern. For quantitative analysis of mixtures, methods like Rietveld refinement can be employed.
-
Raman Spectroscopy: This technique is sensitive to the vibrational modes of the molecules and their arrangement in the crystal lattice, providing a distinct "fingerprint" for each polymorph[1]. It is particularly useful for in-situ monitoring of the crystallization process.
-
Differential Scanning Calorimetry (DSC): DSC can be used to observe the endothermic or exothermic transitions between polymorphs as a function of temperature, helping to determine the transition temperature and relative thermodynamic stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Similar to Raman, FTIR can distinguish between polymorphs based on differences in their vibrational spectra[1].
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Consistently obtaining a mixture of HT and LT polymorphs. | 1. Cooling rate is too fast.2. High degree of supersaturation.3. Presence of excess water or other impurities. | 1. Decrease the cooling rate. Implement a stepwise or linear cooling profile.2. Reduce the initial concentration of the reactants or use an anti-solvent addition method to control supersaturation.3. Ensure the starting materials are anhydrous and the solvent is of high purity. Consider annealing the final product below 50°C. |
| Crystals are small, poorly formed, or appear as an amorphous powder. | 1. Nucleation rate is too high.2. Very high supersaturation.3. Insufficient time for crystal growth. | 1. Reduce the cooling rate or the rate of anti-solvent addition.2. Decrease the initial concentration of the this compound solution.3. Increase the crystallization time. Consider using a gel growth or slow evaporation method to promote the growth of larger, well-defined crystals. |
| Difficulty in reproducing the same polymorphic form between batches. | 1. Inconsistent control over crystallization parameters (temperature, stirring, etc.).2. Variations in the purity of starting materials or solvents.3. Seeding with a mixture of polymorphs. | 1. Implement strict control over all experimental parameters. Use automated laboratory reactors for precise control.2. Use starting materials and solvents from the same batch or with consistent purity specifications.3. Ensure the seed crystals are of the desired pure polymorphic form. |
| The HT form converts to the LT form during storage. | 1. The HT form is metastable at room temperature.2. Presence of residual solvent or atmospheric moisture. | 1. This is expected behavior. If the HT form is desired, it must be stored under conditions that inhibit the transformation (e.g., very low temperature, anhydrous environment).2. Thoroughly dry the crystals and store them in a desiccator or under an inert atmosphere. |
Experimental Protocols
Protocol 1: Cooling Crystallization for Preferential Formation of the LT Polymorph
This protocol is designed to favor the formation of the thermodynamically stable low-temperature (LT) form of this compound.
-
Preparation of the Solution:
-
Prepare a saturated solution of this compound in deionized water at 60-70°C. The exact concentration will depend on the solubility at that temperature.
-
Filter the hot solution through a pre-heated filter to remove any particulate matter.
-
-
Crystallization:
-
Transfer the filtered solution to a jacketed crystallizer equipped with a stirrer and a temperature controller.
-
Begin stirring at a low speed (e.g., 100-150 rpm) to ensure homogeneity without introducing excessive mechanical stress.
-
Cool the solution from the initial temperature to 45°C at a slow, linear rate of 5°C/hour.
-
Hold the solution at 45°C for 2-4 hours to allow for the complete transition to the LT form.
-
Continue to cool the solution to room temperature (e.g., 20°C) at a rate of 10°C/hour.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a solvent in which this compound is sparingly soluble (e.g., ethanol or acetone) to aid in drying.
-
Dry the crystals under vacuum at a temperature below 40°C.
-
Protocol 2: Gel Growth for High-Quality Single Crystals
This method is suitable for growing larger, high-quality single crystals for structural analysis. It relies on the slow diffusion of reactants through a gel medium.
-
Gel Preparation:
-
Prepare a sodium metasilicate solution with a specific gravity of 1.04 to 1.06 g/cm³.
-
Adjust the pH of the gel to a slightly acidic to neutral range (pH 5-7) using a suitable acid (e.g., succinic acid).
-
Pour the gel solution into a U-tube or a straight test tube and allow it to set for 24-48 hours until firm.
-
-
Reactant Addition:
-
Single Diffusion Method (Test Tube): Carefully pour an aqueous solution of strontium chloride (e.g., 1 M) on top of the set gel containing succinic acid.
-
Double Diffusion Method (U-Tube): Pour an aqueous solution of strontium chloride into one arm of the U-tube and an aqueous solution of sodium succinate into the other arm.
-
-
Crystal Growth and Harvesting:
-
Seal the tubes to prevent evaporation and contamination.
-
Allow the setup to remain undisturbed at a constant ambient temperature. Crystal growth will occur over several days to weeks as the ions diffuse through the gel and react.
-
Once the crystals have reached the desired size, carefully excavate them from the gel, wash with deionized water, and dry.
-
Data Presentation
Table 1: Key Crystallization Parameters and Their Influence on Polymorphism
| Parameter | Influence on Polymorphism | Recommended Range/Condition for Pure LT Form |
| Temperature | Above ~50°C favors the HT form; below favors the LT form. | Cooling to and holding at < 50°C. |
| Cooling Rate | Faster rates can trap the metastable HT form. | Slow, linear cooling (e.g., 5-10°C/hour). |
| Supersaturation | High supersaturation can lead to kinetic trapping of the HT form. | Maintain low to moderate supersaturation. |
| Solvent | The presence of water can inhibit the HT to LT transition. | Use of anhydrous solvents or co-spray-drying can yield the pure HT form. For the LT form, controlled hydration may be necessary. |
| Agitation | High shear can introduce defects, potentially leading to mixed phases. | Low to moderate stirring (e.g., 100-250 rpm). |
| pH | Can influence the solubility and crystal habit. | Near-neutral pH is generally a good starting point for aqueous crystallizations. |
Visualizations
Caption: Workflow for the preferential crystallization of the LT polymorph of this compound.
Caption: Troubleshooting logic for addressing mixed-phase outcomes in this compound crystallization.
References
troubleshooting impurities in strontium succinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of strontium succinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the reaction of an aqueous solution of succinic acid with a strontium salt, typically strontium carbonate or strontium chloride. The choice of strontium salt can influence the reaction conditions and potential impurities.
Q2: I am experiencing a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can arise from several factors. The primary areas to investigate include incomplete reaction, product loss during workup, and suboptimal reaction conditions.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate mixing of reactants.
-
Troubleshooting:
-
Ensure the reactants are thoroughly mixed throughout the reaction. Vigorous stirring is recommended, especially when using the less soluble strontium carbonate.
-
Extend the reaction time to ensure completion. Monitoring the reaction progress, for instance by observing the cessation of gas evolution (CO2) when using strontium carbonate, can be helpful.
-
A gentle increase in reaction temperature can enhance the reaction rate, but care must be taken to avoid degradation of succinic acid.
-
-
-
Product Loss During Workup:
-
Cause: this compound has some solubility in water, which can lead to losses during washing.
-
Troubleshooting:
-
Wash the precipitate with a minimal amount of cold deionized water.
-
Consider using a water-miscible organic solvent, such as ethanol, for the final wash to reduce solubility losses and aid in drying.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect pH or temperature can affect the equilibrium and solubility of the product.
-
Troubleshooting:
-
Ensure the pH of the reaction mixture is suitable for the precipitation of this compound. The reaction of succinic acid with strontium carbonate is self-neutralizing. When using strontium chloride, the pH may need adjustment.
-
Conducting the precipitation at a lower temperature can decrease the solubility of this compound and potentially improve the yield.
-
-
Q3: My final this compound product is off-white or discolored. What could be the reason?
A3: A discoloration of the final product often points to the presence of impurities, which could originate from the starting materials or side reactions.
-
Cause:
-
Impurities in the strontium starting material, such as iron or other transition metals.
-
Degradation of succinic acid at elevated temperatures.
-
Contamination from the reaction vessel.
-
-
Troubleshooting:
-
Use high-purity starting materials. The purity of the strontium source is crucial.
-
Maintain the reaction temperature below the decomposition temperature of succinic acid.
-
Ensure all glassware and equipment are scrupulously clean before use.
-
Q4: I have an unexpected precipitate in my reaction mixture, or my final product shows inconsistent analytical results. How can I identify the impurity?
A4: The presence of unexpected precipitates or inconsistent analytical data suggests the formation of byproducts or the presence of unreacted starting materials. A combination of analytical techniques is recommended for impurity identification.
-
Potential Impurities and their Identification:
-
Unreacted Strontium Carbonate: If strontium carbonate was used as a reactant and the reaction is incomplete, it may be present in the final product.
-
Identification: X-ray Diffraction (XRD) can readily distinguish the crystalline phase of strontium carbonate from that of this compound.
-
-
Unreacted Succinic Acid: Excess succinic acid may remain if the stoichiometry is not carefully controlled.
-
Identification: Fourier-Transform Infrared (FTIR) spectroscopy can detect the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid functional group, which will differ from the carboxylate signals in this compound.
-
-
Strontium Chloride: If strontium chloride is used as a reactant, residual chloride ions may be present.
-
Identification: Ion chromatography is an effective method for detecting and quantifying chloride ions.
-
-
Other Metal Succinates or Carbonates: If the strontium source is contaminated with other alkaline earth metals like calcium or barium, their corresponding succinates or carbonates may co-precipitate.
-
Identification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to detect and quantify trace metallic impurities.
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Data Presentation: Analytical Techniques for Purity Assessment
The following table summarizes key analytical techniques for assessing the purity of this compound.
| Analytical Technique | Purpose | Common Impurities Detected |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Unreacted succinic acid, strontium carbonate. |
| X-Ray Diffraction (XRD) | Identification of crystalline phases. | Unreacted strontium carbonate. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantification of elemental composition and trace metallic impurities. | Calcium, barium, iron, and other metal ions. |
| Ion Chromatography | Quantification of anionic impurities. | Chloride, sulfate, and unreacted succinate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction of Strontium Carbonate and Succinic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Strontium Carbonate (SrCO₃), high purity
-
Succinic Acid (C₄H₆O₄), high purity
-
Deionized Water
-
Ethanol (optional, for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
In a beaker, dissolve a specific molar amount of succinic acid in deionized water with gentle heating and stirring to create a clear solution.
-
-
Reaction:
-
To the succinic acid solution, slowly add a stoichiometric equivalent of strontium carbonate powder in small portions while stirring vigorously.
-
Effervescence (release of CO₂) will be observed. Continue stirring and allow the reaction to proceed until the gas evolution ceases.
-
To ensure complete reaction, continue stirring the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.
-
-
Isolation of Product:
-
Allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
-
Washing:
-
Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
-
(Optional) Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered product to a watch glass or drying dish.
-
Dry the this compound in a drying oven at a temperature of 100-110 °C until a constant weight is achieved.
-
Protocol 2: Purity Analysis by FTIR Spectroscopy
Objective: To identify the presence of unreacted succinic acid or strontium carbonate in the final product.
Methodology:
-
Prepare a small amount of the dried this compound sample.
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, using an appropriate sampling technique (e.g., KBr pellet or ATR).
-
Compare the obtained spectrum with a reference spectrum of pure this compound (if available).
-
Look for characteristic peaks of potential impurities:
-
Succinic Acid: A broad O-H stretch from the carboxylic acid dimer around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.
-
Strontium Carbonate: A strong, sharp absorption band around 1450 cm⁻¹ and a smaller band around 860 cm⁻¹ corresponding to the carbonate ion.
-
Protocol 3: Purity Analysis by X-Ray Diffraction (XRD)
Objective: To detect the presence of crystalline strontium carbonate impurity.
Methodology:
-
Prepare a finely ground powder of the dried this compound sample.
-
Mount the sample on a sample holder for the XRD instrument.
-
Acquire the XRD pattern over a suitable 2θ range (e.g., 10-80°).
-
Compare the obtained diffraction pattern with the standard reference patterns for this compound and strontium carbonate from a crystallographic database (e.g., JCPDS/ICDD).
-
The presence of characteristic diffraction peaks of strontium carbonate that do not belong to the this compound pattern indicates impurity.
Protocol 4: Elemental Impurity Analysis by ICP-MS
Objective: To quantify trace metallic impurities (e.g., Ca, Ba, Fe).
Methodology:
-
Sample Digestion: Accurately weigh a small amount of the this compound sample and digest it in a suitable acid matrix (e.g., high-purity nitric acid) to bring the elements into solution.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the elements of interest in a matrix that matches the digested sample solution.
-
Instrumental Analysis: Analyze the digested sample and calibration standards using an ICP-MS instrument. The instrument will measure the intensity of the signal for each element's specific mass-to-charge ratio.
-
Quantification: Generate a calibration curve from the standards and use it to determine the concentration of each metallic impurity in the sample.
Protocol 5: Anionic Impurity Analysis by Ion Chromatography
Objective: To quantify anionic impurities such as chloride and residual succinate.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in deionized water. The solution may need to be filtered before injection.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of chloride and succinate.
-
Instrumental Analysis: Inject the sample and standards into an ion chromatograph equipped with a suitable column and a conductivity detector.
-
Quantification: Identify and quantify the chloride and succinate peaks based on their retention times and peak areas compared to the calibration standards.
Signaling Pathways and Experimental Workflows
Caption: A standard experimental workflow for the synthesis of this compound.
Technical Support Center: Stability of Strontium Succinate in Physiological Buffer Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium succinate in physiological buffer solutions.
Frequently Asked Questions (FAQs)
1. What is the expected stability of this compound in Phosphate-Buffered Saline (PBS)?
This compound is a sparingly soluble salt. In a standard PBS solution (pH ~7.4), which contains phosphate ions, there is a potential for the precipitation of strontium phosphate (Sr₃(PO₄)₂). The stability will depend on the concentration of this compound used and the specific composition of the PBS.
-
Precipitation Risk: The solubility product (Ksp) of strontium phosphate is very low (approximately 1.0 x 10⁻³¹).[1][2][3] This indicates a high propensity for precipitation if the product of the molar concentrations of strontium and phosphate ions exceeds this value.
-
Recommendation: It is crucial to determine the experimental solubility of your specific this compound batch in your PBS formulation before proceeding with extensive experiments. Start with low concentrations and visually inspect for any precipitate.
2. How does Simulated Body Fluid (SBF) affect the stability of this compound?
SBF is designed to mimic the ionic composition of human blood plasma and contains both phosphate and carbonate ions. Therefore, in addition to the potential for strontium phosphate precipitation, there is also a risk of strontium carbonate (SrCO₃) precipitation.
-
Competing Precipitation: The Ksp of strontium carbonate is approximately 5.6 x 10⁻¹⁰.[4] While higher than that of strontium phosphate, it still indicates low solubility. The kinetics of precipitation for calcium phosphate in SBF have been studied, and it is known that various phases can form.[5][6][7][8][9] A similar complex process can be expected for strontium salts.
-
Experimental Observation: Researchers should be vigilant for the formation of a solid phase when dissolving this compound in SBF. The composition of the precipitate could be a mixture of strontium phosphate and strontium carbonate.
3. What are the potential degradation products of this compound in aqueous solutions?
The primary concern regarding the stability of this compound in physiological buffers is its dissociation into strontium (Sr²⁺) and succinate (C₄H₄O₄²⁻) ions, followed by the potential precipitation of strontium salts. The succinate anion itself is relatively stable under physiological conditions (pH 7.4, 37°C). However, at extreme pH values or in the presence of strong oxidizing agents, degradation of the succinate molecule could occur, though this is unlikely in typical cell culture or physiological simulation experiments.[10]
4. How can I quantify the concentration of strontium and succinate in my experimental solution?
-
Strontium (Sr²⁺): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) are highly sensitive and standard methods for quantifying strontium ion concentrations in biological samples.
-
Succinate: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying succinate.[11][12][13][14]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitate forms immediately upon dissolving this compound in PBS or SBF. | The concentration of this compound exceeds its solubility limit in the buffer, leading to the precipitation of strontium phosphate or strontium carbonate. | 1. Reduce Concentration: Prepare a more dilute solution of this compound. 2. Filter the Solution: Use a 0.22 µm sterile filter to remove the precipitate. Note that this will reduce the actual concentration of strontium and succinate in your final solution. Quantify the ions in the filtrate to determine the actual concentration. 3. Modify Buffer: If experimentally feasible, consider using a buffer with a lower phosphate or carbonate concentration. However, this may alter the physiological relevance of the experiment. |
| Precipitate forms over time during incubation at 37°C. | The initial concentration was close to the saturation point, and changes in temperature or slow precipitation kinetics are leading to delayed precipitation. | 1. Monitor Over Time: Regularly inspect your solutions during the experiment. 2. Centrifuge and Analyze Supernatant: If a precipitate forms, centrifuge the sample and analyze the supernatant to determine the remaining soluble strontium and succinate concentrations. This will provide information on the stability over time. |
| Inconsistent experimental results between batches of this compound or buffer. | Variability in the purity of this compound or the exact composition of the physiological buffer. | 1. Characterize Starting Material: Ensure the purity and identity of your this compound using appropriate analytical techniques (e.g., NMR, FT-IR). 2. Standardize Buffer Preparation: Use a consistent and well-documented protocol for preparing your physiological buffer solutions. |
| Observed biological effects are different than expected. | The observed effects may be due to the succinate ion rather than the strontium ion, or a synergistic effect of both. Succinate is known to act as a signaling molecule through its receptor, SUCNR1. | 1. Run Controls: Include controls with sodium succinate (to isolate the effect of succinate) and strontium chloride (to isolate the effect of strontium) at equivalent molar concentrations. 2. Investigate Succinate Signaling: Be aware that succinate can activate the SUCNR1 receptor, which is involved in various physiological processes, including osteoclastogenesis.[5][6][7][8][11] |
Quantitative Data Summary
Direct quantitative data on the dissolution and degradation kinetics of this compound in physiological buffers is limited in the published literature. However, the solubility products of relevant potential precipitates are well-established.
| Compound | Formula | Solubility Product (Ksp) at 25°C | Reference |
| Strontium Phosphate | Sr₃(PO₄)₂ | ~ 1.0 x 10⁻³¹ | [1][2][3] |
| Strontium Carbonate | SrCO₃ | ~ 5.6 x 10⁻¹⁰ | [4] |
| Strontium Sulfate | SrSO₄ | ~ 3.44 x 10⁻⁷ | [15] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound in Physiological Buffer
This protocol is adapted from general guidelines for determining the solubility of sparingly soluble compounds.[16][17][18]
1. Materials:
-
This compound
-
Physiological Buffer (e.g., PBS, SBF)
-
Shaking incubator or orbital shaker at 37°C
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical equipment for strontium (ICP-MS or AAS) and succinate (HPLC-UV) quantification.
2. Procedure:
-
Add an excess amount of this compound to a known volume of the physiological buffer in a sealed container. "Excess" means that undissolved solid should be visible.
-
Place the container in a shaking incubator set at 37°C.
-
Agitate the solution for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
At each time point, withdraw a sample of the suspension.
-
Immediately centrifuge the sample at high speed to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate appropriately and analyze for strontium and succinate concentrations using the validated analytical methods.
-
Equilibrium is reached when the measured concentrations do not change significantly between time points. The concentration at this point is the equilibrium solubility.
Protocol 2: Stability-Indicating RP-HPLC Method for Succinate Quantification
This protocol is a general framework based on published methods for succinate-containing compounds.[11][12][13][14] Method optimization and validation are required for specific experimental setups.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Prepare a stock solution of sodium succinate or succinic acid of known concentration in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare experimental samples by diluting them in the mobile phase to fall within the calibration range.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Ensure no interference from other components in the sample matrix.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
Visualizations
Signaling Pathway of Succinate via SUCNR1 Receptor
Caption: Succinate signaling pathway via the SUCNR1 receptor, leading to downstream effects such as the stimulation of osteoclastogenesis.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound in a physiological buffer over time.
References
- 1. brainly.com [brainly.com]
- 2. Solved Strontium phosphate, Sr3(PO4)2 has a Ksp = 1.0×10-31 | Chegg.com [chegg.com]
- 3. Untitled Document [chem.fsu.edu]
- 4. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 5. Theoretical analysis of calcium phosphate precipitation in simulated body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic Crystallization of Calcium Phosphates under Constant Conditions from the Revised SBF | Scientific.Net [scientific.net]
- 10. Mechanism and kinetics of secretion degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. tsijournals.com [tsijournals.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. akjournals.com [akjournals.com]
- 15. Strontium sulfate - Wikipedia [en.wikipedia.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Strontium Succinate in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strontium succinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound in cell culture medium is a common issue that can arise from several factors:
-
Reaction with Media Components: Cell culture media, such as DMEM, are rich in phosphate and bicarbonate ions.[1][2] Strontium ions (Sr²⁺) can react with these to form insoluble strontium phosphate and strontium carbonate salts, leading to precipitation.[3][4][5][6]
-
Low Solubility at Physiological pH: The solubility of succinic acid is pH-dependent. While this compound is a salt, the overall pH of the medium (typically ~7.4) can influence the equilibrium and contribute to the precipitation of less soluble forms.
-
Temperature Effects: Temperature shifts, such as moving from a warm dissolving solution to room temperature or refrigerated media, can decrease the solubility of salts and cause them to precipitate.
-
High Concentration: The intended final concentration of this compound may exceed its solubility limit in the complex aqueous environment of the cell culture medium.
-
Solvent Shock: If preparing a concentrated stock in a solvent like DMSO, adding it too quickly to the aqueous medium can cause the compound to crash out of solution.[7]
Q2: What is the best way to prepare a this compound solution for my cell culture experiments?
A2: The recommended method is to first prepare a high-concentration stock solution in a suitable solvent and then dilute it into your pre-warmed cell culture medium. A common approach is to use an organic solvent like dimethyl sulfoxide (DMSO) for the initial stock.[7][8] However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Can I dissolve this compound directly in water or a physiological buffer?
A3: While succinic acid is soluble in water, dissolving this compound directly in water or a physiological buffer like PBS for a concentrated stock can be challenging and is often not recommended for cell culture applications. This is because these solutions lack the buffering capacity and components of complete cell culture medium, and you may still face precipitation issues upon addition to the final culture system, especially if the buffer contains phosphates.
Q4: How does the pH of my cell culture medium affect this compound solubility?
A4: The pH of the medium is critical for maintaining the solubility of many components, including salts of weak acids like succinic acid. Standard cell culture media are buffered with a bicarbonate-CO₂ system to maintain a physiological pH of around 7.2-7.4.[2] Significant deviations from this pH can alter the ionization state of succinate and the availability of phosphate and carbonate ions, potentially leading to precipitation.
Q5: My medium turned cloudy after adding this compound. What should I do?
A5: Cloudiness or turbidity is a sign of precipitation. Do not proceed with your experiment using a medium with precipitate, as this will lead to inaccurate and non-reproducible results. The precipitate can also be cytotoxic to your cells. Refer to the troubleshooting guide below to identify the cause and find a solution.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Table 1: Factors Influencing this compound Solubility
| Factor | Potential Issue | Recommended Action |
| Solvent Choice | Direct dissolution in aqueous solutions may lead to low solubility and precipitation. | Prepare a concentrated stock solution in an organic solvent like DMSO.[7][8] |
| Final Concentration | The desired concentration may exceed the solubility limit in the cell culture medium. | Test a range of lower final concentrations. Perform a dose-response experiment to find the optimal soluble concentration. |
| Media Components | High concentrations of phosphate and bicarbonate in the medium can form insoluble strontium salts.[3][4][5][6] | Consider using a custom medium with lower phosphate or bicarbonate concentrations if your experiment allows. Be aware that this may affect cell health and growth. |
| pH | Suboptimal pH can reduce solubility. | Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before and after adding the this compound solution. |
| Temperature | Lower temperatures decrease the solubility of salts. | Always use pre-warmed (37°C) cell culture medium when making your final dilutions.[7] |
| Dilution Method | Rapidly adding a concentrated stock to the medium can cause "solvent shock" and precipitation. | Perform a stepwise (serial) dilution of the stock solution into the pre-warmed medium. Add the stock solution dropwise while gently swirling the medium.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
This protocol provides a general method for preparing this compound for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized, and filtered water (ddH₂O)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), supplemented with serum and antibiotics as required for your cell line
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Preparing a Concentrated Stock Solution (e.g., 100 mM in DMSO):
-
Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Preparing a Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. Important: Add the this compound stock solution to the medium, not the other way around. Add it dropwise while gently swirling.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. Keep it consistent across all treatments (including vehicle controls) and ensure it is at a non-toxic level for your cell line (typically <0.1%).[8]
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Visualizing Workflows and Signaling Pathways
Experimental and Troubleshooting Workflow
The following diagram illustrates a logical workflow for preparing and troubleshooting this compound solutions for cell culture experiments.
Signaling Pathways Modulated by Strontium
Strontium has been shown to influence key signaling pathways in bone cells, primarily through the activation of the Calcium-Sensing Receptor (CaSR).[9][10][11] This activation can lead to a dual effect of promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.
1. Strontium-Mediated Calcium-Sensing Receptor (CaSR) Signaling
The diagram below illustrates how strontium acts as an agonist for the CaSR, initiating downstream signaling cascades.
2. Strontium's Influence on the Wnt/β-catenin Signaling Pathway in Osteoblasts
Strontium can also promote osteoblast differentiation and survival by interacting with the Wnt/β-catenin signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Transformation from calcium sulfate to calcium phosphate in biological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium substituted calcium phosphate biphasic ceramics obtained by a powder precipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bacterially induced calcium carbonate precipitation and strontium coprecipitation in a porous media flow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 11. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Strontium Succinate Particle Size Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on refining the particle size distribution of strontium succinate. Whether you are in the early stages of development or troubleshooting an existing protocol, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in achieving your desired particle characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the particle size of this compound during synthesis?
A1: The most common and effective method for controlling this compound particle size is through the precipitation process. Key parameters that can be adjusted include precursor concentration, the use of stabilizers, reaction temperature, stirring rate, and the pH of the solution.[1] Additionally, post-synthesis techniques such as wet milling and spray drying can be employed to further refine the particle size distribution.
Q2: How do process parameters in precipitation affect the final particle size of this compound?
A2: Several factors during precipitation significantly influence the final particle size:
-
Concentration of Precursors: The concentrations of the strontium salt (e.g., strontium chloride) and succinate salt (e.g., sodium succinate) are critical. Higher concentrations can lead to faster nucleation and the formation of larger particles.[1][2]
-
Temperature: Temperature affects both the solubility of the reactants and the kinetics of nucleation and crystal growth.[1][3][4][5][6] Lowering the temperature can slow the growth rate, often resulting in smaller particles.[1]
-
Stirring Rate: The speed of mixing influences the homogeneity of the reaction mixture. A faster stirring rate can lead to smaller, more uniform nanoparticles by ensuring rapid and even distribution of precursors.[1][7]
-
pH of the Solution: The pH can affect the surface charge of the forming particles, which in turn influences their stability and tendency to agglomerate.[1][8][9][10][11]
Q3: What is the role of stabilizers in controlling this compound particle size?
A3: Stabilizers, also known as capping agents or surfactants, play a crucial role in preventing particle aggregation and controlling crystal growth.[1][2] They can function in several ways:
-
Steric Hindrance: Polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can adsorb to the particle surface, creating a physical barrier that prevents particles from coming close to each other and aggregating.[1]
-
Electrostatic Repulsion: Ionic surfactants can adsorb to the particle surface, imparting a net charge that causes the particles to repel each other.
-
Slowing Reaction Kinetics: Some additives, like sodium chloride, can slow down the reaction rate, allowing for more controlled particle growth.[2]
Q4: Can post-synthesis methods be used to refine this compound particle size?
A4: Yes, post-synthesis methods are effective for modifying the particle size distribution.
-
Wet Milling: This top-down approach uses mechanical forces to break down larger particles into smaller ones in a liquid medium.[12] It is a common technique for reducing particle size in the pharmaceutical industry.[12]
-
Spray Drying: This method involves atomizing a solution or suspension of this compound into a hot gas stream. The rapid evaporation of the solvent results in the formation of dry particles. The final particle size can be controlled by adjusting parameters such as nozzle type, feed rate, and gas temperature.[13][14][15]
Q5: What are the common challenges encountered when trying to control this compound particle size?
A5: A primary challenge is particle agglomeration, where smaller particles clump together to form larger aggregates. This can be caused by factors such as improper storage (especially for hygroscopic materials), insufficient stabilization, or suboptimal process parameters during synthesis. Another challenge is achieving a narrow particle size distribution (i.e., low polydispersity), which is crucial for many applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the refinement of this compound particle size.
| Problem | Potential Cause | Troubleshooting Steps |
| Particles are too large | - High precursor concentration.- Low stirring speed.- High reaction temperature. | - Decrease the concentration of strontium and succinate solutions.- Increase the stirring speed for more rapid and uniform mixing.[1]- Lower the reaction temperature to slow down particle growth.[1] |
| Wide particle size distribution (high polydispersity) | - Inhomogeneous mixing.- Uncontrolled nucleation. | - Improve mixing efficiency by using a higher stirring speed or a different type of agitator.- Employ a seeding method by introducing pre-formed this compound nanoparticles to promote uniform growth.[1] |
| Significant particle aggregation and sedimentation | - Insufficient stabilization.- pH is near the isoelectric point.- Improper drying or storage. | - Add or increase the concentration of a suitable stabilizer (e.g., PEG, PVP).[1]- Adjust the pH of the suspension away from the isoelectric point to increase electrostatic repulsion.[1]- For hygroscopic materials, ensure storage in a desiccator or controlled humidity environment. |
| Inconsistent results between batches | - Minor variations in experimental conditions. | - Precisely control all process parameters, including temperature, pH, stirring speed, and the rate of reagent addition.- Ensure the quality and consistency of starting materials. |
Data Presentation
The following tables summarize the influence of key parameters on particle size for common refinement techniques. Note that these are generalized trends, and optimal parameters for this compound may need to be determined empirically.
Table 1: Influence of Precipitation Parameters on Particle Size
| Parameter | Effect of Increase | Effect of Decrease |
| Precursor Concentration | Larger Particles | Smaller Particles |
| Temperature | Larger Particles (generally) | Smaller Particles (generally) |
| Stirring Speed | Smaller Particles | Larger Particles |
| Stabilizer Concentration | Smaller, more stable particles | Larger, less stable particles |
Table 2: Influence of Spray Drying Parameters on Particle Size
| Parameter | Effect of Increase | Effect of Decrease |
| Inlet Temperature | Faster drying, potentially less shrinkage | Slower drying, potentially more shrinkage |
| Atomizing Gas Flow | Smaller Particles | Larger Particles |
| Feed Rate | Larger Particles | Smaller Particles |
| Solid Content in Feed | Larger Particles | Smaller Particles |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound Nanoparticles
This protocol is a generalized method for synthesizing this compound nanoparticles with a controlled particle size.
Materials:
-
Strontium chloride (SrCl₂)
-
Sodium succinate (Na₂C₄H₄O₄)
-
Stabilizer (e.g., Polyethylene glycol (PEG) 6000)
-
Deionized water
-
pH meter
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare separate aqueous solutions of strontium chloride and sodium succinate at the desired concentrations.
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PEG 6000).
-
In a reaction vessel, add the stabilizer solution and the sodium succinate solution.
-
Place the reaction vessel on the magnetic stirrer and begin stirring at a controlled speed (e.g., 500 rpm).
-
Adjust the temperature of the solution to the desired setpoint (e.g., 25°C).
-
Monitor and adjust the pH of the succinate/stabilizer solution using dilute HCl or NaOH.
-
Slowly add the strontium chloride solution to the reaction vessel dropwise using a burette or syringe pump at a constant rate.
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour) under continuous stirring.
-
Collect the resulting this compound particles by centrifugation or filtration.
-
Wash the particles several times with deionized water to remove any unreacted precursors or by-products.
-
Dry the particles using a suitable method (e.g., freeze-drying or vacuum oven at a low temperature).
-
Characterize the particle size distribution using an appropriate analytical technique.[16][17][18][19]
Protocol 2: Particle Size Reduction by Wet Milling
This protocol describes a general procedure for reducing the particle size of pre-synthesized this compound using wet milling.
Materials:
-
This compound powder
-
Milling medium (e.g., deionized water, ethanol)
-
Stabilizer (optional, e.g., 0.5% w/v PVP)
-
Planetary ball mill or other suitable wet milling equipment
-
Milling jars and balls (e.g., zirconia, stainless steel)
Procedure:
-
Prepare a suspension of this compound in the chosen milling medium. The solid concentration will depend on the equipment and desired outcome.
-
If using a stabilizer, dissolve it in the milling medium before adding the this compound.
-
Add the suspension and the milling balls to the milling jar. The ball-to-powder ratio is a critical parameter to control.
-
Secure the milling jar in the wet milling equipment.
-
Set the milling parameters, including speed (rpm) and duration. These will need to be optimized for the specific material and desired final particle size.
-
Start the milling process. It may be necessary to pause and cool the system periodically to prevent excessive heat generation.
-
After milling, separate the milled suspension from the milling balls.
-
Collect the refined this compound particles by removing the milling medium (e.g., through evaporation, centrifugation followed by decantation).
-
Dry the final product.
-
Analyze the particle size distribution to confirm the effectiveness of the milling process.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strontium Sulfite: A New pH-Responsive Inorganic Nanocarrier to Deliver Therapeutic siRNAs to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of precipitation rate and temperature on the partitioning of magnesium and strontium in calcite overgrowths [dspace.alquds.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Spray Drying for Direct Compression of Pharmaceuticals [mdpi.com]
- 16. halolabs.com [halolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Strontium Succinate Production: Technical Support Center
Welcome to the Technical Support Center for Strontium Succinate Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound to ensure high yield and purity?
A1: The most critical parameters are temperature, pH, and the rate of reactant addition. This compound precipitation is sensitive to these conditions. Maintaining a consistent temperature and pH throughout the reaction is crucial for controlling the particle size and minimizing the formation of impurities. A slow and controlled addition of reactants helps to avoid localized high supersaturation, which can lead to the formation of amorphous precipitates and a broader particle size distribution.
Q2: What are the common impurities found in this compound, and what are their sources?
A2: Common impurities can be categorized as process-related and raw material-related.
-
Process-Related Impurities: These include unreacted starting materials (strontium salts and succinic acid) and byproducts from side reactions.
-
Raw Material-Related Impurities: The primary strontium source, such as strontium carbonate or strontium chloride, may contain other alkaline earth metals like calcium and barium. The purity of succinic acid is also a critical factor.[1][2]
Q3: How can I effectively remove soluble impurities from my this compound product?
A3: Washing the this compound precipitate with deionized water is an effective method for removing soluble impurities like unreacted starting materials and soluble byproducts. Multiple washing steps may be necessary to achieve the desired purity. It is important to use high-purity water to avoid introducing new contaminants.
Q4: My this compound precipitate is difficult to filter. What could be the cause, and how can I improve its filterability?
A4: Poor filterability is often due to the formation of very fine particles or an amorphous precipitate. This can be caused by high supersaturation levels during precipitation, inadequate mixing, or suboptimal temperature and pH control. To improve filterability, consider optimizing the precipitation conditions to promote crystal growth over nucleation. This can be achieved by lowering the reactant concentrations, slowing the addition rate, and maintaining a consistent temperature.
Q5: What analytical techniques are recommended for characterizing the purity and physical properties of this compound?
A5: A combination of analytical techniques is recommended for comprehensive characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of succinate and the absence of organic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): For quantifying trace metal impurities, particularly calcium and barium.
-
Particle Size Analysis: To determine the particle size distribution, which is crucial for formulation and downstream processing.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and water content of the product.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used.- Verify the quality and purity of starting materials.- Increase reaction time to allow for complete precipitation. |
| Product Loss During Washing | - Use a minimal amount of cold deionized water for washing to reduce solubility losses.- Consider using a different solvent for washing in which this compound has lower solubility. |
| Suboptimal pH | - Monitor and control the pH of the reaction mixture. The optimal pH for precipitation should be determined experimentally. |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Steps |
| Contaminated Raw Materials | - Source high-purity strontium salts and succinic acid.- Perform incoming quality control on all raw materials. |
| Co-precipitation of Similar Ions | - If calcium or barium impurities are present, consider a multi-step purification process, such as recrystallization or selective precipitation. |
| Inefficient Washing | - Increase the number of washing steps.- Ensure thorough re-slurrying of the precipitate during each wash. |
Issue 3: Batch-to-Batch Inconsistency in Particle Size
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mixing | - Use a well-characterized mixing system and maintain a consistent agitation speed.- For larger scale, ensure the reactor design provides adequate mixing throughout the vessel. |
| Variable Reactant Addition Rate | - Utilize a calibrated pump for reactant addition to ensure a consistent and controlled rate.- Avoid manual addition, especially in larger batches. |
| Temperature Fluctuations | - Implement precise temperature control of the reaction vessel.- Monitor the temperature at multiple points within the reactor for larger volumes. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Precipitation
Materials:
-
Strontium Chloride (SrCl₂)
-
Succinic Acid (C₄H₆O₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Methodology:
-
Prepare a 1 M solution of strontium chloride in deionized water.
-
Prepare a 1 M solution of succinic acid in deionized water and adjust the pH to 7.0 with 1 M sodium hydroxide.
-
Heat both solutions to 60°C.
-
Slowly add the strontium chloride solution to the succinate solution under vigorous stirring.
-
Maintain the temperature at 60°C and continue stirring for 1 hour after the addition is complete.
-
Allow the precipitate to cool to room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate three times with deionized water.
-
Dry the product in an oven at 80°C overnight.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound production.
Logical Relationships in Scaling Up
Caption: Key challenges in scaling up this compound production.
References
minimizing batch-to-batch variability in strontium succinate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in strontium succinate synthesis. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in product yield, purity, and morphology in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My yield of this compound precipitate is consistently lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield in this compound synthesis can stem from several factors. Key areas to investigate include:
-
Incomplete Precipitation: The concentration of your reactants (strontium salt and succinic acid or a soluble succinate salt) may not be sufficient to exceed the solubility product of this compound under your experimental conditions.
-
Suboptimal pH: The pH of the reaction mixture influences the ionization state of succinic acid. If the pH is too low, the concentration of succinate ions will be insufficient for complete precipitation.
-
Elevated Temperature: The solubility of many salts, including potentially this compound, increases with temperature. Conducting the precipitation at a lower temperature can decrease its solubility and promote a higher yield.[1]
-
Product Loss During Washing: Excessive washing of the precipitate, particularly with large volumes of deionized water, can lead to dissolution and loss of the product.
Solutions:
-
Increase Reactant Concentration: Carefully increasing the concentration of the strontium salt and succinate solutions can more effectively exceed the solubility product.[1]
-
Optimize pH: Adjust and maintain the pH of the reaction mixture to a level that favors the succinate dianion. A neutral to slightly alkaline pH is generally recommended, but should be carefully controlled to avoid precipitation of strontium hydroxide.
-
Control Temperature: Perform the precipitation at a controlled, lower temperature (e.g., 5-10 °C) to minimize the solubility of this compound.[1]
-
Minimize Washing Losses: Wash the precipitate with a minimal amount of cold deionized water. Alternatively, use a cold, saturated solution of this compound for washing to reduce product loss.
-
Issue 2: Impure this compound Product
-
Question: My synthesized this compound is impure. What are the likely contaminants and how can I remove them?
-
Answer: Impurities in this compound can originate from raw materials or the synthesis process itself. Common impurities and their solutions include:
-
Unreacted Starting Materials: Residual strontium salts (e.g., strontium chloride) or succinic acid may be present.
-
Solution: Thoroughly wash the precipitate with deionized water to remove soluble unreacted precursors.[2]
-
-
Co-precipitation of Other Metal Ions: If the strontium source is derived from ores like celestite (strontium sulfate), it may contain impurities such as calcium and barium, which can co-precipitate.[2]
-
Solution: For high-purity applications, use starting materials with certified low levels of calcium and barium. If contamination is present, a purification step involving dissolution in a dilute acid followed by selective re-precipitation may be necessary.[2]
-
-
Formation of Byproducts: If using a strontium salt like strontium chloride and a soluble sulfite, side reactions can occur. In the context of this compound, if the succinate source is not pure, other strontium salts could form. For instance, oxidation of related precursors could lead to strontium sulfate contamination.[1][2]
-
Solution: Ensure the purity of all reactants. To remove soluble byproducts like sodium chloride (if sodium succinate is used), wash the precipitate thoroughly with deionized water.[2]
-
-
Issue 3: Poor Crystal Morphology and Particle Size Distribution
-
Question: The crystal morphology and particle size of my this compound are inconsistent between batches. How can I control these properties?
-
Answer: Inconsistent crystal properties are often due to variations in nucleation and growth rates. Key parameters to control include:
-
Stirring Speed: The rate of agitation affects mass transfer and can influence crystal size. High stirring speeds can lead to smaller crystals due to increased nucleation rates or crystal breakage.[3][4]
-
Rate of Reagent Addition: Adding the precipitating agent too quickly can lead to rapid, uncontrolled nucleation and the formation of small, irregular particles.
-
Temperature: Temperature affects both solubility and crystal growth kinetics.
-
pH: The pH can influence the crystal structure and morphology of the precipitate.[5]
Solutions:
-
Optimize Stirring Speed: Experiment with different stirring speeds to find an optimal range that produces the desired particle size. A moderate speed is often a good starting point to ensure homogeneity without causing excessive crystal breakage.[3][4]
-
Control Reagent Addition: Add the precipitating agent slowly and at a constant rate to the strontium salt solution under vigorous stirring. This promotes uniform crystal growth over spontaneous nucleation.
-
Maintain a Constant Temperature: Use a temperature-controlled reaction vessel to ensure consistent crystallization conditions.
-
Precise pH Control: Use a pH meter and a buffer system or controlled addition of an acid or base to maintain a constant pH throughout the precipitation process.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound? A1: A widely used method is the precipitation reaction in an aqueous solution. This typically involves reacting a soluble strontium salt, such as strontium chloride or strontium nitrate, with a solution of a soluble succinate salt, like sodium succinate. Alternatively, strontium carbonate can be reacted with succinic acid in an aqueous medium.[6]
Q2: How do reaction time and temperature affect the synthesis of this compound? A2: Reaction time and temperature are critical parameters. A sufficient reaction time is necessary to ensure the reaction goes to completion.[7] Temperature influences the solubility of this compound; lower temperatures generally favor higher yields of the precipitate.[1] However, a digestion step, which involves gently heating the mixture after precipitation for a period, can sometimes be employed to increase the particle size and improve the filterability of the precipitate.
Q3: What analytical techniques are recommended for characterizing this compound and its impurities? A3: A combination of techniques is recommended for comprehensive characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of this compound and identify any crystalline impurity phases.[2][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the succinate anion and confirm the formation of the salt.[2][8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): For highly sensitive quantification of trace metallic impurities such as calcium and barium.[2][8]
-
Ion Chromatography: To detect and quantify anionic impurities like chlorides and sulfates.[2][8]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of hydrated water molecules.[6]
Q4: Can the presence of water molecules in the crystal structure affect batch-to-batch consistency? A4: Yes, the number of water molecules in the crystal lattice can vary, leading to different hydrated forms or polymorphs.[9] This can affect the physical properties of the final product. Controlling the crystallization conditions, such as temperature and solvent composition, is crucial for obtaining a consistent hydrate form.
Q5: How can I control polymorphism in this compound synthesis? A5: Polymorphism can be controlled by carefully managing crystallization conditions. Key factors include temperature, supersaturation, stirring rate, and pH.[10] The rate of addition of reactants and the presence of any seed crystals can also influence which polymorphic form crystallizes.[10]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Impact on Synthesis |
| Reactant Concentration | 0.1 M - 1.0 M | Higher concentrations can increase yield but may affect particle size. |
| Reaction Temperature | 5 °C - 25 °C | Lower temperatures generally decrease solubility and increase yield.[1] |
| pH | 6.5 - 8.5 | Affects succinate ion concentration and crystal morphology.[5] Avoid highly alkaline conditions to prevent strontium hydroxide precipitation. |
| Stirring Speed | 100 - 300 rpm | Influences particle size and distribution.[3][4] |
| Reaction Time | 30 - 120 minutes | Should be sufficient to ensure complete precipitation.[7] |
| Drying Temperature | 80 °C - 110 °C | Sufficient to remove residual water without causing thermal decomposition. |
Experimental Protocols
Protocol: Synthesis of this compound via Aqueous Precipitation
This protocol details the synthesis of this compound by reacting strontium chloride with sodium succinate.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Disodium succinate hexahydrate (Na₂C₄H₄O₄·6H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M solution of disodium succinate by dissolving the appropriate amount of Na₂C₄H₄O₄·6H₂O in deionized water.
-
-
Precipitation:
-
Place a beaker containing the strontium chloride solution on a magnetic stirrer and begin stirring at a moderate speed (e.g., 200 rpm).
-
Slowly add the disodium succinate solution to the strontium chloride solution using a burette or a dropping funnel over a period of 15-20 minutes. A white precipitate of this compound will form.
-
Continue stirring the mixture for an additional 60 minutes at room temperature to ensure the reaction goes to completion.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Büchner funnel and pre-weighed filter paper.
-
Pour the this compound slurry into the funnel and apply a vacuum to remove the supernatant liquid.
-
Wash the precipitate with three small portions of cold deionized water to remove soluble impurities such as sodium chloride.
-
-
Drying:
-
Carefully transfer the filter paper with the this compound precipitate to a watch glass.
-
Dry the precipitate in a drying oven at 110 °C for at least 4 hours, or until a constant weight is achieved.
-
-
Characterization:
-
The final product can be characterized by XRD to confirm the crystalline phase and by FTIR to identify the characteristic succinate vibrational modes.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the stirring speed on the struvite formation using the centrate from a WWTP [redalyc.org]
- 4. Effect of the stirring speed on the struvite formation using the centrate from a WWTP [scielo.org.co]
- 5. The Influence of pH Value on the Microstructure and Properties of Strontium Phosphate Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and thermographic study of magnesium, calcium, strontium and barium succinates [inis.iaea.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Analytical Methods for Strontium Succinate Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium succinate. The information is designed to address specific issues that may be encountered during the analytical detection of its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation of this compound involves its dissociation into strontium ions (Sr²⁺) and succinic acid. Under certain conditions, succinic acid may further degrade. A common degradation pathway for succinate esters involves hydrolysis.[1] While this compound is a salt, the succinate anion in solution can be susceptible to further reactions depending on the conditions.
Q2: Which analytical techniques are most suitable for studying this compound degradation?
A combination of High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) is typically employed.
-
HPLC: Primarily used for the quantification of succinic acid, a key degradation product. Reversed-phase HPLC with UV detection is a common method.[2][3]
-
Ion Chromatography (IC): Ideal for the direct measurement of strontium ions (Sr²⁺).[4][5][6]
Q3: Can I measure this compound and its degradation products in a single HPLC run?
Simultaneously measuring the inorganic strontium cation and the organic succinate anion and its parent compound in a single reversed-phase HPLC run is challenging. It is generally more effective to use separate, optimized methods: an HPLC method for succinic acid and an IC method for strontium.
Q4: How do I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for several hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid sample at 105°C.
-
Photolytic Degradation: Exposing the sample to UV light (e.g., 1.2 million lux hours).
Troubleshooting Guides
HPLC Analysis of Succinic Acid
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanol groups. | Use a column with end-capping. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be about 2 pH units below the pKa of succinic acid (pKa1 = 4.2, pKa2 = 5.6) to ensure it is in its protonated form. A mobile phase pH of 2.1-2.5 is common.[3] | |
| Poor Retention on C18 Column | Succinic acid is a polar compound. | Use a more polar stationary phase, such as a C18 AQ column, or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| High organic content in the mobile phase. | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). | |
| No Peak Detected | Inappropriate detection wavelength. | Use a low UV wavelength, typically around 210 nm, for succinic acid.[2][3] |
| Low concentration of the analyte. | Concentrate the sample or increase the injection volume. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter the mobile phase and use fresh solvents. Flush the column with a strong solvent. |
| Detector lamp issue. | Check the lamp's age and intensity. |
Ion Chromatography Analysis of Strontium
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate eluent concentration. | Optimize the concentration of the eluent (e.g., methanesulfonic acid). |
| Column overloading. | Dilute the sample. | |
| Shifting Retention Times | Fluctuation in eluent concentration or flow rate. | Ensure the eluent is properly prepared and the pump is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low Detector Response | Suppressor exhaustion. | Regenerate or replace the suppressor. |
| Contamination of the guard or analytical column. | Clean or replace the columns. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Succinic Acid
This protocol is a representative method for the analysis of succinic acid, a primary degradation product of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-Phase C18 (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: 5 mM H₃PO₄ (pH adjusted to 2.1).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Quantification: External standard calibration curve using known concentrations of succinic acid.
Protocol 2: Ion Chromatography Method for Strontium
This protocol provides a general approach for the quantification of strontium ions.
-
Instrumentation: Ion chromatograph with a conductivity detector and a suppressor.
-
Column: Cation-exchange column (e.g., IonPac® CS12A).[5]
-
Eluent: Electrolytically generated methanesulfonic acid (MSA).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.[5]
-
Sample Preparation: Dilute the sample in deionized water. For trace analysis, a pre-concentration step may be necessary.[5]
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from a forced degradation study of this compound. The data presented here is illustrative.
Table 1: HPLC Analysis of Succinic Acid Formation
| Stress Condition | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Degradation (as Succinic Acid) |
| Control | 2.8 | 1500 | 0.5 | 0 |
| Acid (0.1 N HCl, 60°C, 4h) | 2.8 | 45000 | 15.0 | 1.5 |
| Base (0.1 N NaOH, 60°C, 4h) | 2.8 | 60000 | 20.0 | 2.0 |
| Oxidative (3% H₂O₂, 24h) | 2.8 | 9000 | 3.0 | 0.3 |
| Thermal (105°C, 24h) | 2.8 | 3000 | 1.0 | 0.1 |
| Photolytic (UV, 24h) | 2.8 | 2100 | 0.7 | 0.07 |
Table 2: Ion Chromatography Analysis of Strontium Ion
| Stress Condition | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Control | 4.5 | 120000 | 100 |
| Acid (0.1 N HCl, 60°C, 4h) | 4.5 | 121500 | 101.2 |
| Base (0.1 N NaOH, 60°C, 4h) | 4.5 | 119800 | 99.8 |
| Oxidative (3% H₂O₂, 24h) | 4.5 | 120500 | 100.4 |
| Thermal (105°C, 24h) | 4.5 | 120100 | 100.1 |
| Photolytic (UV, 24h) | 4.5 | 119900 | 99.9 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for HPLC peak tailing of succinic acid.
Caption: Potential degradation pathway of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of strontium-90 in water and urine samples using ion chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of strontium-90 in water and urine samples using ion chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biotech-asia.org [biotech-asia.org]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Calcination for Strontium Succinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of strontium succinate and its subsequent calcination to produce strontium carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of calcining this compound?
The final product of this compound (SrC₄H₄O₄) decomposition through calcination is strontium carbonate (SrCO₃)[1].
Q2: What is the optimal temperature range for the calcination of this compound to strontium carbonate?
The thermal decomposition of this compound to strontium carbonate occurs in a temperature range of 520-620°C, with the maximum decomposition rate observed at approximately 580°C[1].
Q3: What happens if I calcine the material at a much higher temperature (e.g., above 900°C)?
If you exceed the initial decomposition range and heat the resulting strontium carbonate to temperatures above 900-1100°C, it will further decompose into strontium oxide (SrO) and carbon dioxide (CO₂)[2]. This is a separate process from the initial conversion of this compound.
Q4: How does the calcination temperature affect the properties of the resulting strontium carbonate?
The calcination temperature can significantly influence the crystallite size, particle size, and surface area of the final product. Generally, higher calcination temperatures lead to an increase in crystallite and particle size, while the specific surface area decreases[3]. For precise control of nanoparticle properties, it is crucial to carefully optimize the calcination temperature.
Troubleshooting Guides
Issue 1: Incomplete Conversion to Strontium Carbonate
-
Symptom: Your final product contains unreacted this compound or intermediate phases.
-
Possible Cause: The calcination temperature was too low or the duration was insufficient.
-
Solution:
-
Ensure your furnace reaches and maintains a stable temperature within the optimal range of 520-620°C[1].
-
Increase the dwell time at the target temperature to ensure complete decomposition.
-
Verify the calibration of your furnace's thermocouple.
-
Issue 2: Undesirable Particle Size or Morphology of Strontium Carbonate
-
Symptom: The resulting strontium carbonate particles are too large, too small, or have an inconsistent shape.
-
Possible Cause: The calcination temperature was not optimized for the desired particle characteristics.
-
Solution:
-
To obtain smaller particles and a higher surface area, use a lower calcination temperature within the 520-620°C range[3].
-
For larger, more crystalline particles, a higher temperature within this range may be necessary.
-
Consider the heating and cooling rates, as these can also influence particle growth.
-
Issue 3: Formation of Strontium Oxide as an Impurity
-
Symptom: Your product is contaminated with strontium oxide (SrO).
-
Possible Cause: The calcination temperature exceeded the decomposition temperature of strontium carbonate (above 900°C)[2].
-
Solution:
-
Carefully control the furnace temperature to stay within the 520-620°C range for the conversion of this compound to strontium carbonate[1].
-
If strontium oxide is consistently forming, reduce the setpoint of your furnace and monitor the temperature closely.
-
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes a general method for preparing this compound.
-
Materials:
-
Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)
-
Succinic acid (C₄H₆O₄)
-
Ammonium hydroxide (NH₄OH) or other suitable base
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of a soluble strontium salt (e.g., SrCl₂).
-
Prepare a separate aqueous solution of succinic acid.
-
Slowly add the succinic acid solution to the strontium salt solution while stirring.
-
Adjust the pH of the mixture with a base (e.g., ammonium hydroxide) to induce the precipitation of this compound.
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted reagents and byproducts.
-
Dry the resulting this compound powder in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Protocol 2: Calcination of this compound to Strontium Carbonate
This protocol details the thermal conversion of the this compound precursor to strontium carbonate.
-
Materials:
-
Dried this compound powder
-
Ceramic crucible
-
High-temperature furnace
-
-
Procedure:
-
Place a known amount of the dried this compound powder into a ceramic crucible.
-
Place the crucible in a programmable high-temperature furnace.
-
Heat the sample to the desired calcination temperature (within the 520-620°C range) at a controlled ramp rate (e.g., 5-10°C/min).
-
Hold the sample at the target temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature.
-
Remove the crucible containing the final strontium carbonate product.
-
Characterize the product using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Scanning Electron Microscopy (SEM) to analyze the morphology.
-
Data Presentation
Table 1: Effect of Calcination Temperature on this compound Decomposition and Product Properties
| Parameter | Temperature Range | Outcome | Reference(s) |
| Decomposition of this compound | 520-620°C | Formation of Strontium Carbonate (SrCO₃) | [1] |
| Optimal Decomposition Temperature | ~580°C | Maximum rate of conversion to SrCO₃ | [1] |
| Particle & Crystallite Size | Increasing temperature | Tends to increase particle and crystallite size | [3] |
| Specific Surface Area | Increasing temperature | Tends to decrease the specific surface area | [3] |
| Decomposition of Strontium Carbonate | > 900-1100°C | Formation of Strontium Oxide (SrO) | [2] |
Visualizations
References
Validation & Comparative
A Comparative Guide to Strontium Salts for Bone Regeneration: An Evaluation of Strontium Citrate and Other Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of strontium salts used in the context of bone regeneration, with a primary focus on strontium citrate. A comprehensive review of existing scientific literature reveals a significant lack of experimental data for strontium succinate in this application. Therefore, this document compares strontium citrate with other more extensively studied strontium salts, such as strontium ranelate and strontium chloride, to provide a valuable reference based on available evidence. The comparison focuses on the overarching molecular mechanisms of the strontium ion (Sr2+) and presents quantitative data from preclinical studies.
The fundamental therapeutic action of strontium on bone is attributed to the strontium ion (Sr2+). It possesses a unique dual mechanism, simultaneously stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2][3][4] The organic anion (e.g., citrate, ranelate) paired with strontium is understood to primarily influence the compound's solubility, absorption, and bioavailability.[5]
Molecular Mechanisms of Strontium in Bone Regeneration
The strontium ion modulates several key signaling pathways within bone cells to exert its dual effect on bone metabolism. Upon dissociation, Sr2+ acts as a calcium-mimetic agent, primarily interacting with the Calcium-Sensing Receptor (CaSR) on osteoblasts and osteoclasts.[1][6]
Key Actions of Strontium (Sr2+):
-
On Osteoblasts (Bone Formation):
-
Stimulates Proliferation and Differentiation: Sr2+ promotes the replication and maturation of osteoblasts.[1][7] This is achieved by activating signaling pathways such as Wnt/β-catenin and MAPK/ERK.[1][8][9]
-
Increases Osteoprotegerin (OPG) Expression: By activating CaSR on osteoblasts, strontium upregulates the production of OPG.[7][10] OPG is a decoy receptor that binds to RANKL, preventing it from activating osteoclasts.
-
Inhibits Osteoblast Apoptosis: Strontium enhances the survival of bone-forming cells, contributing to a positive balance in bone turnover.[1]
-
-
On Osteoclasts (Bone Resorption):
-
Downregulates RANKL Expression: Strontium signaling in osteoblasts leads to a decrease in the expression of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL).[7][10]
-
Inhibits Differentiation and Promotes Apoptosis: By reducing the OPG/RANKL ratio and through other direct effects, strontium inhibits the formation of new osteoclasts and induces apoptosis (programmed cell death) in mature osteoclasts, thereby reducing overall bone resorption.[1][11][12]
-
The diagram below illustrates the simplified signaling cascade initiated by the strontium ion in the bone microenvironment.
Quantitative Data from Preclinical Comparative Studies
While clinical trials directly comparing strontium citrate to other salts are absent, a preclinical study in an ovariectomized (OVX) mouse model of osteoporosis provides valuable quantitative insights. The study compared strontium citrate (SrC), strontium ranelate (SrR), and strontium chloride (SrCl) over 16 weeks.
| Parameter | OVX Control (No Strontium) | OVX + Strontium Ranelate (SrR) | OVX + Strontium Citrate (SrC) | OVX + Strontium Chloride (SrCl) |
| Trabecular Bone Mineral Density (TMD) (% increase vs. OVX) | - | +36.9% | +16.5% | +44.0% |
| Cortical Bone Mineral Density (TMD) (% increase vs. OVX) | - | +36.2% | +20.2% | +38.6% |
| Bone Surface/Bone Volume (BS/BV) (mm²/mm³) | 27.5 | 34.6 | 32.5 | 30.6 |
| Bone Strontium Content (% of mineral fraction) | Not specified | 10.3% | 10.5% | 11.2% |
| Data synthesized from a comparative study in an OVX mouse model.[13] |
These findings indicate that while all forms of strontium increased bone mineral density and were incorporated into the bone matrix, strontium citrate appeared to have a less pronounced effect on TMD compared to strontium ranelate and strontium chloride in this specific animal model.[13] Conversely, another study in rats found that strontium from citrate salts incorporated into bone as effectively, or potentially better than, strontium from ranelate, suggesting that the effects of the anion may vary between species and experimental conditions.[14][15]
Experimental Protocols
To aid researchers in designing future comparative studies, this section outlines a generalized protocol for both in vivo and in vitro assessment of strontium salts on bone regeneration.
This protocol is synthesized from methodologies used in preclinical osteoporosis research.[13][15]
-
Animal Model: Female Sprague Dawley rats (12 weeks old) or C57BL/6 mice (10 weeks old) are used. Osteoporosis is induced via bilateral ovariectomy (OVX). A sham-operated group serves as a healthy control.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Strontium Salt 1 (e.g., Strontium Citrate)
-
OVX + Strontium Salt 2 (e.g., this compound)
-
-
Dosing: Strontium salts are administered daily via oral gavage for a period of 8-16 weeks. Doses are calculated to deliver an equivalent amount of elemental strontium (e.g., 625 mg/kg/day).
-
Bone Mineral Density (BMD) Analysis: BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Micro-Computed Tomography (µCT) Analysis: High-resolution µCT scans of the distal femur and lumbar vertebrae are performed to analyze bone microarchitecture, including parameters like bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: The mechanical strength of the femur or vertebrae is assessed using a three-point bending test or compression test to determine properties like maximum load and stiffness.
-
Serum Biomarker Analysis: Blood samples are collected to measure bone turnover markers, such as alkaline phosphatase (ALP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption, using ELISA kits.
-
Histomorphometry: Following euthanasia, bones are harvested, fixed, and embedded. Sections are stained (e.g., Von Kossa, Goldner's trichrome) to visualize and quantify cellular and structural parameters, including osteoblast surface, osteoclast surface, and mineral apposition rate.
Conclusion and Future Directions
The available evidence strongly supports the role of the strontium ion as a dual-action agent for promoting bone regeneration.[1][3][4][16] While strontium citrate is commercially available as a nutritional supplement, robust clinical data on its efficacy, particularly in comparison to the well-studied strontium ranelate, is limited.[17][18][19] The most significant finding for the research community is the complete absence of published experimental data for this compound in the context of bone health.
This highlights a critical knowledge gap. Future research should prioritize direct, controlled comparisons of different strontium salts, including succinate and citrate. Such studies are essential to determine if the choice of anion significantly impacts bioavailability, safety, and ultimate therapeutic efficacy in bone regeneration, providing clarity for both drug development professionals and clinical practice.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.algaecal.com [blog.algaecal.com]
- 6. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium inhibits titanium particle-induced osteoclast activation and chronic inflammation via suppression of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium incorporation into bone using Strontium Citrate « Point Institute [pointinstitute.org]
- 15. Accumulation of bone strontium measured by in vivo XRF in rats supplemented with strontium citrate and strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 18. Strontium Citrate for Osteopenia - Domenick J. Masiello, DO [drmasiello.com]
- 19. lifestylematrix.com [lifestylematrix.com]
A Comparative Analysis of Strontium Succinate and Strontium Chloride on Osteoblast Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of strontium chloride and the potential effects of strontium succinate on osteoblast proliferation, differentiation, and mineralization. While direct comparative studies on this compound are limited in the current scientific literature, this document synthesizes available data for strontium chloride and explores the potential contribution of the succinate anion to the overall effect of this compound on bone metabolism.
Executive Summary
Strontium, a trace element with chemical similarities to calcium, has been shown to have a dual effect on bone remodeling: stimulating bone formation and inhibiting bone resorption.[1] This has led to the development of strontium-based compounds for the treatment of osteoporosis. Strontium chloride is a simple inorganic salt that has been used in several in vitro and in vivo studies to investigate the effects of strontium on bone cells. This compound, an organic salt, is less studied, and this guide will infer its potential effects based on the known biological activities of strontium and succinate.
This guide presents quantitative data on the effects of strontium chloride on osteoblasts, details common experimental protocols used to assess these effects, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Effects on Osteoblasts
The following tables summarize the quantitative data from in vitro studies on the effects of strontium chloride on osteoblast proliferation, differentiation (as measured by alkaline phosphatase activity), and mineralization.
Table 1: Effect of Strontium Chloride on Osteoblast Proliferation
| Cell Type | Concentration | Incubation Time | Effect on Proliferation | Reference |
| Human osteoblast-like cells (MG63) | 5 mM | 72 hours | +38% increase in cell number | [2] |
| Human osteoblast-like cells (MG63) | 10 mM | 72 hours | +54% increase in cell number | [2] |
Table 2: Effect of Strontium Chloride on Osteoblast Differentiation (Alkaline Phosphatase Activity)
| Cell Type | Concentration | Incubation Time | Effect on ALP Activity | Reference |
| Human osteoblast-like cells (MG63) | 1 mM | 72 hours | ~25% decrease | [2] |
| Rat calvarial osteoblasts | Submillimolar | 14 days | Modest inhibitory effect | [3] |
Table 3: Effect of Strontium Chloride on Osteoblast Mineralization
| Cell Type | Concentration | Incubation Time | Effect on Mineralization (% inhibition of control) | Reference |
| Primary rat osteoblasts | 0.01 mM | 14 days | 34% | [3] |
| Primary rat osteoblasts | 0.1 mM | 14 days | 95% | [3] |
| Primary rat osteoblasts | 1 mM | 14 days | 100% | [3] |
Discussion on this compound
The effects of the strontium ion on osteoblasts are well-documented and are expected to be similar regardless of the salt form. As shown in the tables above for strontium chloride, strontium ions can influence osteoblast proliferation and differentiation. The primary mechanisms of action for strontium involve the activation of the calcium-sensing receptor (CaSR), which in turn triggers downstream signaling pathways like Wnt/β-catenin and MAPK/ERK, promoting osteoblast survival and proliferation.[4][5]
The succinate anion is a key intermediate in the Krebs cycle and has been shown to have its own biological activity through its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[2][6] Recent studies have indicated that succinate can stimulate osteoclastogenesis, the formation of bone-resorbing cells.[7] This suggests that the succinate moiety of this compound could potentially have an effect on bone remodeling that is independent of the strontium ion. The activation of SUCNR1 by succinate has been shown to increase intracellular calcium concentrations.[6]
Therefore, the overall effect of This compound on bone metabolism would be a composite of the pro-osteoblastic effects of the strontium ion and the potential pro-osteoclastic effects of the succinate anion. Further research is needed to elucidate the net effect of this compound on osteoblast function and overall bone health.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Osteoblast Proliferation (MTT Assay)
-
Cell Seeding: Plate osteoblastic cells (e.g., MG63) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and culture for 24 hours to allow for cell attachment.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., strontium chloride or this compound) or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Osteoblast Differentiation (Alkaline Phosphatase Activity Assay)
-
Cell Culture and Treatment: Culture osteoblastic cells in 24-well plates until they reach confluence. Then, treat the cells with osteogenic medium containing different concentrations of the test compound for a specified period (e.g., 7, 14, or 21 days).
-
Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Absorbance Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA or Bradford assay).
Osteoblast Mineralization (Alizarin Red S Staining)
-
Cell Culture and Treatment: Culture osteoblastic cells in 12-well or 24-well plates in osteogenic medium with or without the test compounds for an extended period (e.g., 21-28 days) to allow for matrix mineralization.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde or 70% ethanol for 15-30 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange mineralized nodules under a microscope.
-
Quantification (Optional): To quantify the mineralization, destain the cells using a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate buffer. Measure the absorbance of the extracted stain at 562 nm.
Signaling Pathways and Visualizations
The effects of strontium on osteoblasts are mediated by several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
References
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate receptor GPR91, a Gα(i) coupled receptor that increases intracellular calcium concentrations through PLCβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinate and its G-protein-coupled receptor stimulates osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Strontium Salts in Preclinical Osteoporosis Models: Ranelate vs. Other Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of strontium ranelate with other strontium salts, specifically strontium citrate and strontium chloride, based on available preclinical data from osteoporosis models. To date, no direct comparative studies between strontium ranelate and strontium succinate in such models have been identified in the scientific literature. The information presented herein is intended to inform research and development decisions by providing a summary of experimental evidence, detailed methodologies, and an exploration of the underlying molecular pathways.
Executive Summary
Strontium ranelate has been the most extensively studied strontium salt for the treatment of osteoporosis, demonstrating a dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption. This unique property has established it as a benchmark in strontium-based therapies. Preclinical studies in ovariectomized (OVX) animal models, which mimic postmenopausal osteoporosis, have shown its efficacy in improving bone mineral density and microarchitecture.
A recent head-to-head study comparing strontium ranelate with strontium citrate and strontium chloride in an OVX mouse model provides valuable insights into the relative performance of these different salts. The findings from this study, detailed below, suggest that while all tested strontium salts can positively impact bone parameters compared to an untreated osteoporotic condition, strontium ranelate and strontium chloride appear to be more effective than strontium citrate in enhancing bone mineral density and improving microarchitectural properties.
Comparative Efficacy in an Ovariectomized Mouse Model
The following tables summarize the quantitative data from a key comparative study that evaluated the effects of strontium ranelate, strontium citrate, and strontium chloride in a well-established preclinical model of postmenopausal osteoporosis.
Experimental Protocol
A detailed methodology for the key comparative study is provided to allow for critical evaluation and replication of the findings.
Experimental Workflow
Caption: Experimental workflow for the comparative study of different strontium salts in an ovariectomized mouse model.
Table 1: Effects of Different Strontium Salts on Femur Trabecular Bone Microarchitecture in Ovariectomized Mice
| Parameter | OVX Control | OVX + Strontium Ranelate | OVX + Strontium Citrate | OVX + Strontium Chloride | Sham Control |
| **Bone Mineral Density (TMD, g/cm³) ** | 0.58 ± 0.03 | 0.75 ± 0.04 | 0.65 ± 0.05 | 0.76 ± 0.06 | 0.62 ± 0.04 |
| Percent Bone Volume (BV/TV, %) | 5.2 ± 1.1 | 10.8 ± 2.5 | 7.9 ± 1.8 | 9.9 ± 2.1 | 8.9 ± 1.5 |
| Trabecular Thickness (Tb.Th, µm) | 58.1 ± 3.2 | 65.2 ± 4.1 | 60.3 ± 3.8 | 63.9 ± 4.5 | 61.5 ± 2.9 |
| Trabecular Number (Tb.N, 1/mm) | 0.9 ± 0.2 | 1.7 ± 0.3 | 1.3 ± 0.2 | 1.5 ± 0.3 | 1.4 ± 0.2 |
| Trabecular Separation (Tb.Sp, µm) | 580 ± 90 | 350 ± 70 | 480 ± 80 | 400 ± 75 | 420 ± 60 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to OVX Control. Data extracted and synthesized from a study by Ania et al. (2024).[1][2][3]
Table 2: Effects of Different Strontium Salts on Femur Cortical Bone Parameters in Ovariectomized Mice
| Parameter | OVX Control | OVX + Strontium Ranelate | OVX + Strontium Citrate | OVX + Strontium Chloride | Sham Control |
| **Bone Mineral Density (TMD, g/cm³) ** | 1.12 ± 0.02 | 1.21 ± 0.03 | 1.18 ± 0.03 | 1.22 ± 0.04 | 1.15 ± 0.02 |
| Cortical Thickness (Ct.Th, µm) | 185 ± 15 | 205 ± 12 | 190 ± 14 | 201 ± 13* | 195 ± 11 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to OVX Control. Data extracted and synthesized from a study by Ania et al. (2024).[1][2][3]
Mechanism of Action: Focus on Strontium Ranelate
The therapeutic effects of strontium ranelate on bone are attributed to its ability to modulate the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This dual action is mediated through several key signaling pathways.
Signaling Pathways of Strontium Ranelate in Bone Metabolism
Caption: Dual action of strontium ranelate on bone metabolism.
Strontium ranelate's multifaceted mechanism involves:
-
Stimulation of Bone Formation: It activates the calcium-sensing receptor (CaSR) on pre-osteoblasts, which in turn stimulates downstream signaling pathways, including the Wnt/β-catenin pathway.[4] This leads to the upregulation of key transcription factors like Runx2, promoting osteoblast differentiation and proliferation. The result is an increase in the synthesis of bone matrix proteins.
-
Inhibition of Bone Resorption: Strontium ranelate exerts its anti-resorptive effects primarily by modulating the RANKL/OPG signaling pathway. It increases the expression of osteoprotegerin (OPG) and decreases the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) by osteoblasts.[5][6] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors. This inhibition of RANKL/RANK signaling suppresses osteoclast differentiation and activity. Furthermore, strontium ranelate has been shown to induce osteoclast apoptosis.[5]
Conclusion
The available preclinical evidence, primarily from an ovariectomized mouse model, suggests that strontium ranelate and strontium chloride are more effective than strontium citrate at improving bone mineral density and microarchitecture in a state of estrogen deficiency. While no direct comparative data exists for this compound, the findings from studies on other strontium salts indicate that the anionic component of the strontium salt may influence its efficacy.
The well-documented dual mechanism of action of strontium ranelate, involving the stimulation of bone formation and inhibition of bone resorption through key signaling pathways, provides a strong rationale for its therapeutic potential in osteoporosis. Further head-to-head comparative studies of different strontium salts, including this compound, are warranted to fully elucidate their relative efficacy and to guide the development of next-generation strontium-based therapies for osteoporosis. Researchers and drug development professionals should consider these findings when designing new studies and evaluating the potential of different strontium compounds as therapeutic agents.
References
- 1. Divergent effects of strontium and calcium‐sensing receptor positive allosteric modulators (calcimimetics) on human osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
Validating Strontium Succinate-Induced Osteogenesis with RT-PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of strontium succinate in inducing osteogenesis, with a focus on validation using reverse transcription-polymerase chain reaction (RT-PCR). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical signaling pathways involved.
Comparative Analysis of Osteogenic Gene Expression
The following table summarizes the relative mRNA expression of key osteogenic markers in response to strontium ranelate treatment in human osteoblasts. This data is illustrative of the typical dose-responsive upregulation of these genes observed with strontium compounds.
| Treatment | Concentration | Target Gene | Fold Change vs. Control | Cell Type | Reference |
| Strontium Ranelate | 0.1 mM | OPG | ~1.5 | Human Osteoblasts | [1] |
| Strontium Ranelate | 1 mM | OPG | ~2.0 | Human Osteoblasts | [1] |
| Strontium Ranelate | 2 mM | OPG | ~3.0 | Human Osteoblasts | [1] |
| Strontium Ranelate | 0.1 mM | RANKL | ~0.2 | Human Osteoblasts | [1] |
| Strontium Ranelate | 1 mM | RANKL | ~0.15 | Human Osteoblasts | [1] |
| Strontium Ranelate | 2 mM | RANKL | ~0.1 | Human Osteoblasts | [1] |
| Strontium Chloride | 3.0 mM | Runx2 | Significantly Increased | C3H10T1/2 cells & primary bone marrow MSCs | [2] |
| Strontium Chloride | 3.0 mM | BSP | Significantly Increased | Primary bone marrow MSCs | [2] |
Key Osteogenic Markers:
-
Runt-related transcription factor 2 (Runx2): A master transcription factor for osteoblast differentiation.[2][3]
-
Alkaline Phosphatase (ALP): An early marker of osteoblast activity.
-
Bone Sialoprotein (BSP): A component of the bone matrix, indicating matrix maturation.[2]
-
Osteocalcin (OCN): A late marker of osteoblast differentiation and bone mineralization.
-
Osteoprotegerin (OPG): A decoy receptor that inhibits osteoclast differentiation, thus favoring bone formation.[1]
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL): A key factor for osteoclast formation and activation.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in validating this compound-induced osteogenesis.
Bone Marrow Stromal Cell (BMSC) Isolation and Culture
This protocol outlines the steps for isolating and culturing BMSCs from mice, a common source for in vitro osteogenesis studies.[4][5]
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Dissect the femurs and tibias and remove all soft tissue.
-
Cut the ends of the bones and flush the bone marrow with 10 mL of complete medium (α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin) into a 50 mL conical tube using a 25-gauge needle.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 10 mL of complete medium and plate into a 100 mm culture dish.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days to remove non-adherent cells.
-
Passage the cells when they reach 80-90% confluency using 0.25% trypsin-EDTA.
Osteogenic Differentiation
This protocol describes the induction of osteogenic differentiation in cultured BMSCs.[6][7]
-
Seed BMSCs (passage 2-4) into 6-well plates at a density of 2 x 10^5 cells/well in complete medium.
-
Allow the cells to adhere for 24 hours.
-
Replace the complete medium with osteogenic differentiation medium: complete medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10 nM dexamethasone.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM) dissolved in the osteogenic differentiation medium. A control group with osteogenic medium alone should be included.
-
Change the medium every 2-3 days.
-
Harvest the cells for RNA extraction at specific time points (e.g., day 7, 14, and 21).
RNA Extraction and Reverse Transcription
This protocol details the extraction of total RNA and its conversion to complementary DNA (cDNA).
-
Lyse the cells in the culture wells using 1 mL of TRIzol reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform , shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
Quantify the RNA using a spectrophotometer.
-
Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
Real-Time PCR (RT-PCR)
This protocol outlines the quantification of osteogenic gene expression.[3][8]
-
Prepare the PCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., Runx2, ALP, OCN, BSP) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Perform the RT-PCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Signaling Pathways in Strontium-Induced Osteogenesis
This compound promotes osteogenesis by activating several key signaling pathways within mesenchymal stem cells and pre-osteoblasts. The two primary pathways are the Wnt/β-catenin pathway and the MAPK/ERK pathway.
Wnt/β-catenin Signaling Pathway
Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway.[9] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic genes.
Caption: Wnt/β-catenin signaling pathway activated by this compound.
MAPK/ERK Signaling Pathway
Strontium also stimulates the Ras/MAPK signaling cascade, leading to the phosphorylation and activation of ERK1/2.[10] Activated ERK then promotes the transcriptional activity of Runx2, a critical step in osteoblast differentiation.
Caption: MAPK/ERK signaling pathway in strontium-induced osteogenesis.
Experimental Workflow
The following diagram illustrates the overall workflow for validating the osteogenic effects of this compound using RT-PCR.
Caption: Experimental workflow for RT-PCR validation.
References
- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. geneticsmr.org [geneticsmr.org]
- 4. Video: Isolation, Culture, and Differentiation of Bone Marrow Stromal Cells and Osteoclast Progenitors from Mice [jove.com]
- 5. Isolation, Culture, and Differentiation of Bone Marrow Stromal Cells and Osteoclast Progenitors from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of osteogenic differentiation of bone marrow stromal cells on 3D polyester-based scaffolds solely by subphysiological fluidic stimulation in a laminar flow bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesenchymal stem cell - Wikipedia [en.wikipedia.org]
- 8. Runx2 expression: A mesenchymal stem marker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Succinate and Bone Fracture Healing: A Comparative In Vivo Assessment
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can accelerate and enhance the natural process of bone fracture healing is a cornerstone of orthopedic research. Among the various candidates, strontium-based compounds have garnered significant interest due to their dual anabolic and anti-catabolic effects on bone metabolism. This guide provides a comprehensive in vivo comparison of the efficacy of strontium, primarily through its widely studied salt, strontium ranelate, in promoting bone fracture healing. While the specific succinate salt is less documented in fracture healing models, the biological activity is overwhelmingly attributed to the strontium ion (Sr2+). This document will therefore synthesize the available preclinical data for strontium compounds and compare their performance against other therapeutic alternatives, providing detailed experimental methodologies and elucidating the key signaling pathways involved.
Comparative Efficacy of Strontium in Fracture Healing
In vivo studies, predominantly in rodent models, have demonstrated the potential of systemic strontium administration to improve several parameters of fracture healing. These effects are often compared against a control (vehicle) group or other known osteogenic agents.
A study in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis, showed that systemic treatment with strontium ranelate significantly promoted tibial fracture healing.[1][2] Compared to the untreated OVX group, strontium treatment led to a significant increase in bone formation, bone mineral density (BMD), and biomechanical strength of the healing callus.[1] Notably, the ultimate load to failure of the fractured tibias was increased by 211.0% at 4 weeks and 61.4% at 8 weeks post-fracture in the strontium-treated group.[1] Histological analysis revealed more mature and well-organized bone formation within the fracture gap in the strontium group.[1][2]
However, the effects of strontium on fracture healing are not universally consistent across all studies and may depend on the specific fracture model and dosage. For instance, one study using a closed tibial fracture model in rats found that while strontium ranelate increased callus volume and bone mineral content at 3 weeks, it did not significantly impact the maximum load or stiffness of the healing fractures at either 3 or 8 weeks.[3] Another study on rabbits with a critical-sized ulnar bone gap reported that strontium ranelate did not promote, and may have even delayed, early-stage bone formation compared to the control group.[4][5]
Strontium vs. Alternative Therapies
Alendronate: A direct comparison in a mouse model of osteogenesis imperfecta revealed that strontium ranelate had comparable effects to alendronate, a commonly used bisphosphonate, in reducing fracture incidence and improving bone mass and strength.[6] Both treatments significantly increased trabecular bone mineral density, bone volume, and biomechanical parameters.[6] A key difference observed was their mechanism of action; while alendronate suppressed both bone formation and resorption, strontium ranelate maintained bone formation while inhibiting resorption.[6]
rhBMP-2: Recombinant human bone morphogenetic protein-2 (rhBMP-2) is a potent osteoinductive agent used clinically to treat bone defects. An in vivo study comparing strontium hydroxyapatite nanoparticles to rhBMP-2 in a mouse model found that strontium elicited stronger endochondral ossification and more effectively inhibited osteoclast activity than rhBMP-2.[7] This suggests that strontium-based biomaterials could be a promising non-biologic alternative for enhancing bone regeneration.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from representative in vivo studies investigating the efficacy of strontium in bone fracture healing.
Table 1: Effect of Strontium Ranelate on Biomechanical Properties of Healing Tibial Fractures in Ovariectomized Rats
| Treatment Group | Time Point | Ultimate Load (N) |
| OVX Control | 4 weeks | 15.2 ± 3.1 |
| OVX + Strontium Ranelate (625 mg/kg/day) | 4 weeks | 47.3 ± 9.8 |
| OVX Control | 8 weeks | 55.7 ± 8.2 |
| OVX + Strontium Ranelate (625 mg/kg/day) | 8 weeks | 89.9 ± 12.5 |
*p < 0.01 compared to OVX Control. Data adapted from a study on tibial fracture healing in ovariectomized rats.[1][2]
Table 2: Comparative Effects of Strontium Ranelate and Alendronate on Bone Histomorphometry in a Mouse Model of Osteogenesis Imperfecta
| Treatment Group | Bone Volume / Total Volume (%) | Trabecular Number (1/mm) |
| Vehicle | 12.3 ± 2.1 | 3.5 ± 0.5 |
| Strontium Ranelate (1800 mg/kg/day) | 20.1 ± 3.5 | 5.2 ± 0.7 |
| Alendronate (0.21 mg/kg/week) | 21.5 ± 3.8 | 5.5 ± 0.8 |
*p < 0.05 compared to Vehicle. Data adapted from a comparative study in a mouse model.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from the cited in vivo studies.
Protocol 1: Tibial Fracture Healing in Ovariectomized Rats
-
Animal Model: Female Sprague-Dawley rats, 3 months old, subjected to ovariectomy (OVX) to induce an osteoporotic condition. A control group undergoes a sham operation.
-
Fracture Induction: Three months post-OVX, a standardized transverse osteotomy is created in the proximal tibia of both hind limbs. The fractures are stabilized using intramedullary wires.
-
Treatment Administration: The treatment group receives strontium ranelate (625 mg/kg/day) orally, mixed with their food, starting from the day of the fracture. The control group receives a vehicle.
-
Assessment Methods:
-
Radiography: X-rays of the fractured tibiae are taken at 4 and 8 weeks post-fracture to assess callus formation and bridging.
-
Micro-CT Analysis: High-resolution micro-computed tomography is used to quantify callus volume, bone mineral density, and microarchitectural parameters.
-
Biomechanical Testing: At the end of the study period, the rats are euthanized, and the fractured tibiae are harvested. A three-point bending test is performed to determine the ultimate load, stiffness, and energy to failure of the healing bone.
-
Histology: The fracture callus is decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Masson's trichrome to evaluate the cellular composition and tissue organization of the healing tissue.
-
Protocol 2: Mandibular Fracture Healing in Rats
-
Animal Model: Male Wistar albino rats, 16-18 weeks old.
-
Fracture Induction: A full-thickness surgical osteotomy is created in the subcondylar region of the mandible.
-
Treatment Administration: A single local dose of 3% or 5% strontium chloride solution (0.3 cc) is injected directly at the fracture line. The control group receives no injection.
-
Assessment Methods:
-
Histopathological Examination: At 21 days post-operative, the mandibles are dissected and prepared for histological analysis. Bone healing is scored based on the degree of callus formation, remodeling, and union across the fracture gap.
-
Signaling Pathways and Mechanisms of Action
Strontium exerts its effects on bone cells by modulating several key signaling pathways, which collectively contribute to its pro-osteogenic and anti-resorptive properties.
Caption: Signaling pathways modulated by strontium in bone cells.
Caption: A typical experimental workflow for in vivo fracture healing studies.
References
- 1. Systemic treatment with strontium ranelate promotes tibial fracture healing in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic treatment with strontium ranelate promotes tibial fracture healing in ovariectomized rats | Semantic Scholar [semanticscholar.org]
- 3. Strontium is incorporated into the fracture callus but does not influence the mechanical strength of healing rat fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of strontium ranelate on the healing of a fractured ulna with bone gap in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo Comparison Study Between Strontium Nanoparticles and rhBMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Different Strontium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of various strontium salts, including strontium ranelate, strontium citrate, strontium chloride, and strontium L-lactate. The information is supported by experimental data from human and animal studies to aid in research and development decisions.
Quantitative Bioavailability Data
The oral bioavailability of strontium can vary depending on the salt form and the conditions of administration. The following table summarizes key pharmacokinetic parameters for different strontium salts based on available clinical data.
| Strontium Salt | Dosage | Bioavailability / Absorbed Fraction | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Study Population | Reference |
| Strontium Ranelate | 2g | ~25% | Not specified | Not specified | Not specified | [1] |
| Strontium Chloride | 2.5 mmol | 25% (fasting), 19% (with meal) | 3.55 ± 1.22 µg/mL | Not specified | 6 healthy male volunteers | [2][3] |
| Strontium L-lactate | 170 mg Sr | 27-34% | 2.6 ± 0.6 mg Sr/dL | ~3.1 hours | 10 healthy adults | [4][5][6][7] |
| 340 mg Sr | 27-34% | 6.4 ± 1.8 mg Sr/dL | ~3.2 hours | 10 healthy adults | [4][5][6][7] | |
| 680 mg Sr | 27-34% | 9.3 ± 2.1 mg Sr/dL | ~2.8 hours | 10 healthy adults | [4][5][6][7] | |
| Strontium Citrate | Not specified | Data not available in humans | Not specified | Not specified | Not specified |
Note: Direct comparative human studies on the bioavailability of strontium citrate are limited. While some sources suggest it is readily absorbed, specific quantitative data from controlled clinical trials are not available.[1] A study in rats indicated that strontium from citrate salts is incorporated into bone as effectively as that from strontium ranelate.[8]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Strontium Chloride Bioavailability Study
-
Objective: To investigate the absorption kinetics and reproducibility of orally administered strontium chloride in healthy volunteers.
-
Study Design: The study involved two groups of eight healthy male volunteers. One group received oral strontium chloride under fasting conditions, and the other group received it with a standardized meal. Each participant received oral strontium on days 0, 14, and 28, and an intravenous dose on day 42 to determine absolute bioavailability.
-
Pharmacokinetic Analysis: Plasma strontium concentrations were measured over time. The data were analyzed using non-compartmental analysis and a four-compartment disposition model to determine pharmacokinetic parameters.
-
Analytical Method: The specific analytical method for strontium quantification in plasma was not detailed in the abstract but such studies typically use atomic absorption spectrometry or inductively coupled plasma mass spectrometry.[3]
Strontium L-lactate Pharmacokinetic Study
-
Objective: To assess the safety and pharmacokinetics of orally administered strontium L-lactate in healthy adults.
-
Study Design: Ten healthy adult subjects (5 male, 5 female) received three ascending single oral doses of strontium L-lactate (equivalent to 170 mg, 340 mg, and 680 mg of elemental strontium) in a sequential manner with a washout period between doses.
-
Blood Sampling: Fasting blood samples were collected at pre-dose and at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose.
-
Pharmacokinetic Analysis: Serum strontium concentrations were determined to calculate Cmax, Tmax, and the absorbed fraction.
-
Analytical Method: The study abstract does not specify the analytical method used for serum strontium determination.[4][5][6][7]
Signaling Pathway of Intestinal Strontium Absorption
Strontium absorption in the intestine is understood to share common pathways with calcium.[9] The process involves both transcellular and paracellular routes. The transcellular pathway is primarily mediated by the Transient Receptor Potential Vanilloid 6 (TRPV6) channel for apical entry and the plasma membrane Ca2+-ATPase (PMCA1) for basolateral extrusion. The extracellular Calcium-Sensing Receptor (CaSR) also plays a crucial role in regulating calcium and strontium homeostasis.[10][11][12][13][14][15][16]
Caption: Intestinal strontium absorption pathway.
Experimental Workflow for a Bioavailability Study
The following diagram illustrates a typical workflow for a clinical study designed to assess the oral bioavailability of a strontium salt.
Caption: Experimental workflow for a strontium bioavailability study.
Conclusion
Based on the available human clinical data, strontium ranelate, strontium chloride, and strontium L-lactate exhibit comparable oral bioavailability, with absorbed fractions in the range of 19-34%. Strontium L-lactate may have a slightly higher absorption percentage. It is important to note that food can decrease the bioavailability of strontium chloride. While strontium citrate is widely available as a supplement, there is a notable lack of human pharmacokinetic data to definitively determine its bioavailability in comparison to other salts. Further clinical research is required to establish the complete pharmacokinetic profile of strontium citrate in humans. The intestinal absorption of strontium is closely linked to calcium transport mechanisms, with the CaSR and TRPV6 channels playing significant roles. Researchers and drug development professionals should consider these factors when selecting a strontium salt for their specific applications.
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. Human pharmacokinetics of orally administered strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of strontium chloride in healthy volunteers: pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro effects of strontium ranelate on the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is the calcium receptor a molecular target for the actions of strontium on bone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPV6 - Wikipedia [en.wikipedia.org]
- 15. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Strontium Succinate and Bisphosphonates in Osteoporosis Research and Development
For researchers, scientists, and drug development professionals navigating the landscape of osteoporosis therapeutics, a clear understanding of the comparative performance of available agents is paramount. This guide provides an objective, data-driven comparison of two distinct classes of osteoporosis treatments: strontium succinate (represented by the extensively studied strontium ranelate) and bisphosphonates.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and bisphosphonates lies in their mechanisms of action. Bisphosphonates are primarily anti-resorptive agents, while strontium ranelate exhibits a dual mode of action, influencing both bone formation and resorption.
Bisphosphonates act by inhibiting osteoclast activity.[1][2][3] Nitrogen-containing bisphosphonates, such as alendronate and risedronate, specifically target and inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway within osteoclasts.[1][2] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to osteoclast inactivation and apoptosis.[1][2] Non-nitrogen-containing bisphosphonates are metabolized by osteoclasts into cytotoxic ATP analogs, which induce apoptosis.[2]
Strontium ranelate (the salt of strontium and ranelic acid, from which this compound is derived) possesses a unique dual mechanism. It appears to uncouple bone turnover by simultaneously stimulating bone formation and inhibiting bone resorption.[4][5] Strontium ions can activate the calcium-sensing receptor (CaSR) on osteoblasts, which is thought to promote their differentiation and proliferation.[6][7] Furthermore, it can increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key signaling pathway that regulates osteoclastogenesis.[6][8] This leads to reduced osteoclast differentiation and activity, and an increase in their apoptosis.[4][6]
Diagram: Signaling Pathway of Nitrogen-Containing Bisphosphonates
References
- 1. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - ProQuest [proquest.com]
- 3. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. An economic evaluation of strontium ranelate in the treatment of osteoporosis in a Swedish setting: based on the results of the SOTI and TROPOS trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alendronate Sodium in the Management of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of teriparatide and strontium ranelate on bone biopsies and biochemical markers of bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Succinate's Anti-Resorptive Efficacy on Osteoclasts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-resorptive activity of strontium succinate on osteoclasts, supported by experimental data and detailed protocols. Strontium, particularly in the form of various salts like succinate and ranelate, has demonstrated a unique dual mechanism of action, not only inhibiting bone resorption by osteoclasts but also stimulating bone formation by osteoblasts.[1][2][3] This document focuses on the anti-resorptive aspect, presenting data on its efficacy and mechanism in comparison to other anti-resorptive agents.
Comparative Anti-Resorptive Activity
The anti-resorptive properties of strontium have been evaluated in numerous in vitro and in vivo studies. The data consistently shows a dose-dependent inhibition of osteoclast differentiation and function.
Table 1: In Vitro Inhibition of Osteoclastogenesis and Resorption by Strontium Salts
| Compound | Concentration | Cell Type | Assay | Key Findings | Reference |
| Strontium Ranelate | 1 mM | Mouse marrow mononuclear cells | Osteoclast Formation (on dentine) | 50% inhibition of multinucleated osteoclast formation. | [4] |
| Strontium Chloride | 1 mM | Mouse marrow mononuclear cells | Osteoclast Formation (on dentine) | ~30% inhibition of multinucleated osteoclast formation. | [4] |
| Strontium-substituted CPS | Extract (Sr-10) | RAW264.7 cells | TRAP-positive multinucleate cells | Dose-dependent suppression of osteoclast formation. | [5] |
| Strontium Chloride | 10-100 µM | Bone marrow-derived macrophages | Osteoclast Formation & Resorption | Dose-dependent decrease in osteoclast formation and bone resorption. | [6] |
CPS: Calcium Phosphate Silicate bioactive ceramic
Table 2: Comparative Effects of Strontium Ranelate and Alendronate on Bone Resorption Markers (in vivo)
| Treatment Group | Serum NTx Level (vs. Vehicle) | Osteoclast Number (N.Oc/BS) (vs. Vehicle) | Osteoclast Surface (Oc.S/BS) (vs. Vehicle) | Reference |
| Strontium Ranelate (oim/oim mice) | Significantly decreased | Significantly decreased | Significantly decreased | [7] |
| Alendronate (oim/oim mice) | Significantly decreased (greater reduction than SrR) | Significantly decreased (greater reduction than SrR) | Significantly decreased (greater reduction than SrR) | [7] |
NTx: N-terminal telopeptide of type I collagen; N.Oc/BS: Osteoclast number per bone surface; Oc.S/BS: Osteoclast surface per bone surface; oim/oim: mouse model for osteogenesis imperfecta.
Mechanism of Action: Signaling Pathways
Strontium exerts its anti-resorptive effects by modulating key signaling pathways that govern osteoclast differentiation and function. A primary mechanism involves the RANKL/OPG signaling axis. Strontium has been shown to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG) in osteoblasts.[1][8][9] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.[1][8]
Furthermore, strontium is known to activate the calcium-sensing receptor (CaSR) on both osteoblasts and osteoclasts, triggering downstream signaling cascades that ultimately lead to the inhibition of osteoclast activity.[8][10][11] Studies have also implicated the suppression of the NF-κB signaling pathway as a key mechanism by which strontium inhibits osteoclastogenesis and inflammation-induced bone loss.[5][6]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Strontium Salts on Osteoblast Gene Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of different strontium salts on osteoblast gene expression, supported by experimental data from peer-reviewed studies. While this guide focuses on strontium ranelate and strontium chloride due to the wealth of available research, it is important to note a significant lack of published data specifically detailing the effects of strontium succinate on osteoblast gene expression.
Introduction to Strontium's Role in Bone Formation
Strontium, an element with chemical similarities to calcium, has been extensively studied for its dual action on bone metabolism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This unique property has made strontium compounds, particularly strontium ranelate, a therapeutic option for osteoporosis. The biological effects of strontium are primarily mediated through its influence on various signaling pathways that govern osteoblast differentiation and function, leading to changes in the expression of key osteogenic genes.
Comparison of Strontium Salt Effects on Osteoblast Gene Expression
The following tables summarize the quantitative data from studies investigating the impact of strontium ranelate and strontium chloride on the expression of key genes involved in osteoblast differentiation and function.
Table 1: Effect of Strontium Ranelate on Osteogenic Gene Expression in Human Osteoblasts
| Gene Target | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Runx2/Cbfa1 | 1 mM | 10 days | ~1.3-fold increase | [1] |
| 2 mM | 10 days | ~1.5-fold increase | [1] | |
| OPG (mRNA) | 1 mM | 24 hours | ~1.5-fold increase | [1] |
| 2 mM | 24 hours | ~3-fold increase | [1] | |
| RANKL (mRNA) | 0.1 mM | 24 hours | ~80% decrease | [1] |
| 1 mM | 24 hours | Significant decrease | [1] | |
| 2 mM | 24 hours | Significant decrease | [1] |
Table 2: Comparative Effects of Strontium Ranelate and Strontium Chloride on Osteoblast Function
| Parameter | Strontium Salt | Concentration | Treatment Duration | Effect Compared to Control | Reference |
| Mineralization | Strontium Ranelate | 0.01 mM | 14 days | 59% inhibition | [2] |
| 0.1 mM | 14 days | 98% inhibition | [2] | ||
| 1 mM | 14 days | 100% inhibition | [2] | ||
| Strontium Chloride | 0.01 mM | 14 days | 34% inhibition | [2] | |
| 0.1 mM | 14 days | 95% inhibition | [2] | ||
| 1 mM | 14 days | 100% inhibition | [2] | ||
| Alkaline Phosphatase Activity | Strontium Ranelate | 0.01 - 1 mM | 14 days | No significant alteration | [2] |
| Strontium Chloride | 0.01 - 1 mM | 14 days | No significant alteration | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Human Osteoblast Culture and Treatment
Primary human osteoblasts are isolated from bone explants obtained during orthopedic surgery. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For gene expression studies, osteoblasts are seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of strontium salts (e.g., 0.01, 0.1, 1, and 2 mM strontium ranelate) or a vehicle control. The treatment duration varies depending on the specific gene or protein being analyzed (e.g., 24 hours for OPG/RANKL mRNA, 10 days for Runx2 mRNA).[1]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Total RNA is extracted from cultured osteoblasts using a suitable RNA isolation kit. The concentration and purity of the extracted RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers. qRT-PCR is then performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (e.g., Runx2, OPG, RANKL) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[1]
Mineralization Assay (Alizarin Red S Staining)
Primary rat osteoblasts are cultured in α-MEM supplemented with 10% FBS, antibiotics, and osteogenic supplements (ascorbic acid and β-glycerophosphate). Cells are treated with different concentrations of strontium salts (e.g., 0.01, 0.1, and 1 mM of strontium ranelate or strontium chloride) for 14 days, with the medium changed every 2-3 days. After the treatment period, the cell layer is washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits. The stained area can be quantified by dissolving the stain in cetylpyridinium chloride and measuring the absorbance at 562 nm.[2]
Signaling Pathways Modulated by Strontium in Osteoblasts
Strontium exerts its effects on osteoblast gene expression by activating multiple intracellular signaling pathways. The following diagrams illustrate the key pathways involved.
References
A Comparative Analysis of Strontium Succinate and PTH on Bone Formation Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of strontium succinate and Parathyroid Hormone (PTH) on key bone formation markers. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct mechanisms and impacts of these two anabolic agents.
Executive Summary
Both strontium, in its various salt forms, and Parathyroid Hormone (PTH) are recognized for their roles in promoting bone formation. However, they operate through distinct signaling pathways and exhibit different profiles in their stimulation of bone turnover markers. Intermittent administration of PTH is a well-established anabolic therapy for osteoporosis, leading to a robust increase in bone formation markers.[1][2] Strontium, on the other hand, is understood to have a dual effect: modestly increasing bone formation while also inhibiting bone resorption.[3][4][5] This guide will delve into the comparative effects of these compounds on crucial bone formation markers, detail the experimental protocols for their measurement, and illustrate their underlying signaling mechanisms.
It is important to note that while this guide addresses this compound, the direct comparative clinical data available is predominantly for strontium ranelate. The insights on this compound are based on the widely accepted premise that the biological effects are primarily driven by the strontium ion.
Quantitative Data Comparison
The following table summarizes the percentage change from baseline in key bone formation markers following treatment with PTH(1-84) and strontium ranelate, as observed in a 24-week randomized, open-label clinical trial in postmenopausal women with primary osteoporosis.
| Bone Formation Marker | PTH(1-84) (100 µ g/day , subcutaneous) | Strontium Ranelate (2 g/day , oral) |
| P1NP (Procollagen type I N-terminal propeptide) | Significant increase from week 4 onwards [1] | No significant change[1] |
| BSAP (Bone-specific alkaline phosphatase) | Significant increase from week 4 onwards [1] | No significant change[1] |
Data from Quesada-Gómez et al. (2011)[1]
These findings highlight a key difference: PTH induces a rapid and significant increase in these markers, indicative of a strong stimulation of bone formation, while strontium ranelate did not produce a statistically significant change in the same timeframe.[1]
Signaling Pathways
The distinct effects of strontium and PTH on bone formation markers are a direct consequence of their different mechanisms of action at the cellular level.
Strontium Signaling Pathway
Strontium ions are chemically similar to calcium and can interact with the calcium-sensing receptor (CaSR) on osteoblasts.[4] This interaction triggers a cascade of intracellular events that ultimately promote osteoblast proliferation and differentiation. Key pathways involved include the Wnt/β-catenin pathway and the MAPK/ERK pathway.[5][6] Strontium has also been shown to increase the expression of osteogenic markers like RUNX2, alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[5][7]
PTH Signaling Pathway
Intermittent PTH administration primarily acts on the PTH receptor 1 (PTH1R) on osteoblasts.[8] This binding activates the adenylyl cyclase and phospholipase C pathways, leading to an increase in intracellular cAMP and calcium levels. These signaling events stimulate the expression of various genes involved in osteoblast differentiation and function, including RUNX2 and IGF-1.[1] PTH also suppresses the expression of sclerostin, an inhibitor of the Wnt signaling pathway, further promoting bone formation.[1]
Experimental Protocols
Accurate measurement of bone formation markers is critical for evaluating the efficacy of anabolic agents. Below are detailed methodologies for the key experiments cited.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for assessing the effects of this compound and PTH on osteoblast cultures.
Alkaline Phosphatase (ALP) Activity Assay
Principle: ALP is an early marker of osteoblast differentiation. Its activity is commonly measured using a colorimetric assay where p-nitrophenyl phosphate (pNPP) is hydrolyzed by ALP to p-nitrophenol (pNP), which has a yellow color.
Methodology:
-
Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1 or primary human osteoblasts) in 24-well plates and culture until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound or PTH in a culture medium for a specified period (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Assay:
-
Add a pNPP substrate solution to each well containing the cell lysate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Quantification: Calculate the ALP activity based on a standard curve generated using known concentrations of pNP. Normalize the ALP activity to the total protein content of each sample.
Osteocalcin (OCN) and P1NP Immunoassays (ELISA)
Principle: Osteocalcin and P1NP are proteins secreted by osteoblasts and are considered specific markers of bone formation. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying their levels in cell culture supernatants or serum.
Methodology:
-
Sample Collection: Collect the cell culture supernatant after the treatment period or collect serum from in vivo studies.
-
ELISA Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for OCN or P1NP.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: Determine the concentration of OCN or P1NP in the samples by comparing their absorbance to a standard curve.
Bone Sialoprotein (BSP) Western Blot
Principle: Western blotting is used to detect and quantify the expression of BSP, a non-collagenous protein in the bone matrix, within the cell lysates.
Methodology:
-
Protein Extraction: Prepare cell lysates as described for the ALP assay.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BSP.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity corresponding to BSP and normalize it to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available evidence indicates that PTH and strontium employ different mechanisms to influence bone formation. PTH acts as a potent, direct stimulator of osteoblastic activity, leading to a rapid and marked increase in bone formation markers.[1][9] Strontium, as demonstrated with strontium ranelate, appears to have a more modest, and potentially slower, effect on these markers, which is consistent with its dual-action mechanism of modestly promoting bone formation while also inhibiting bone resorption.[1][3][9] For researchers and drug development professionals, the choice between these agents would depend on the desired therapeutic outcome, the targeted patient population, and the specific aspects of bone metabolism to be modulated. Further head-to-head studies, particularly with this compound, are warranted to fully elucidate their comparative efficacy and mechanisms.
References
- 1. The effect of PTH(1-84) or strontium ranelate on bone formation markers in postmenopausal women with primary osteoporosis: results of a randomized, open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. A comparison of strontium ranelate and PTH(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety of Strontium Salts in Animal Models: A Comparative Guide
A critical review of preclinical data on strontium salts for osteoporosis reveals a significant gap in the scientific literature regarding the long-term safety and efficacy of strontium succinate. While extensive research has been conducted on other forms, particularly strontium ranelate, and to a lesser extent, strontium citrate and chloride, data specifically pertaining to the succinate salt in animal models of osteoporosis is not available in published studies. Therefore, a direct comparative guide including this compound cannot be compiled at this time.
This guide provides a comprehensive overview of the existing long-term safety and efficacy data for strontium ranelate, strontium citrate, and strontium chloride in animal models, alongside comparisons with two established osteoporosis treatments: the bisphosphonate alendronate and the selective estrogen receptor modulator (SERM) raloxifene. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available preclinical evidence.
Comparative Efficacy of Strontium Salts and Other Osteoporosis Treatments
The following tables summarize quantitative data from long-term studies in animal models, focusing on key parameters of bone health and safety.
Table 1: Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rodent Models
| Compound | Animal Model | Duration | Dosage | Vertebral BMD Change vs. OVX Control | Femoral BMD Change vs. OVX Control | Reference |
| Strontium Ranelate | Wistar Rat | 8 weeks | 1800 mg/kg/day | Significantly Higher | Significantly Higher | [1] |
| Wistar Rat | 8 weeks | 625 mg/kg/day | Increased | Increased | [2] | |
| Sprague-Dawley Rat | 12 weeks | 500 mg/kg/day | Significantly Increased | Significantly Increased | [3] | |
| Strontium Citrate | Swiss Mouse | 16 weeks | Molar equivalent to Sr Ranelate | Significantly Higher (weaker effect than ranelate and chloride) | Significantly Higher (weaker effect than ranelate and chloride) | [4] |
| Strontium Chloride | Swiss Mouse | 16 weeks | Molar equivalent to Sr Ranelate | Significantly Higher | Significantly Higher | [4] |
| Alendronate | Sprague-Dawley Rat | 12 weeks | 7 mg/kg/week | Significantly Increased | Significantly Increased | [3] |
| oim/oim Mouse | 11 weeks | 0.21 mg/kg/week | Significantly Increased (Trabecular) | - | [5][6] | |
| Raloxifene | Sprague-Dawley Rat | 8 weeks | 3 mg/kg/day | Significantly Higher | No significant change | [1] |
| Sprague-Dawley Rat | 5 weeks | 0.1-10 mg/kg/day | - | Significantly Greater | [7] |
Table 2: Effects on Bone Microarchitecture and Biomechanical Strength in OVX Rodent Models
| Compound | Animal Model | Duration | Key Findings on Microarchitecture | Key Findings on Biomechanical Strength | Reference |
| Strontium Ranelate | Wistar Rat | 8 weeks | Improved trabecular parameters | Improved stiffness | [2] |
| Sprague-Dawley Rat | 12 weeks | Increased BV/TV, Tb.N, Tb.Th | Increased maximum load, failure load, stiffness | ||
| Sprague-Dawley Rat | 52 weeks | Higher trabeculae number, lower separation | Energy for fracture maintained vs. Sham | [8] | |
| Alendronate | Sprague-Dawley Rat | 12 weeks | Increased BV/TV, Tb.N, Tb.Th | Increased maximum load, failure load, stiffness (femoral metaphysis) | [3] |
| oim/oim Mouse | 11 weeks | Increased bone volume, trabecular number, cortical thickness | Increased maximum load and stiffness | [5][6] | |
| Raloxifene | Wistar Rat | 4 weeks | Did not improve bone mineralization | Did not normalize bone mechanical properties |
Table 3: Reported Safety and Adverse Effects in Long-Term Animal Studies
| Compound | Animal Model | Duration | Observed Adverse Effects | Reference |
| Strontium Salts (general) | Rat | Intermediate | High doses can lead to defective bone mineralization, especially with low calcium intake.[9] No significant effects on body weight at therapeutic doses. | [4] |
| Strontium Chloride | Wistar Rat | 90 days | Increased thyroid weights in males at high doses; glycogen depletion in the liver at the highest dose. | [10] |
| Alendronate | Beagle Dog | 3 years | Dose-dependent delay in bone remodeling in ribs; no spontaneous fractures or changes in femoral or vertebral bone structural properties. | [5] |
| Wistar Rat | 90 days | Associated with non-vital bone and lower OPG and RANKL levels in tooth extraction sites. | [11] | |
| Raloxifene | Wistar Rat | 90 days | No features of medication-related osteonecrosis of the jaw at tooth extraction sites. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols commonly cited in the assessment of osteoporosis treatments in animal models.
Ovariectomy-Induced Osteoporosis Model in Rodents
This is the most widely used preclinical model for postmenopausal osteoporosis.
-
Animal Selection: Typically, female Sprague-Dawley or Wistar rats, or various mouse strains are used. Animals are skeletally mature, often around 3-6 months of age.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before any procedures.
-
Ovariectomy (OVX):
-
Anesthesia is induced using appropriate agents (e.g., ketamine/xylazine cocktail).
-
A dorsal or ventral midline incision is made.
-
The ovaries are located and isolated. The ovarian blood vessels and the fallopian tube are ligated, and the ovary is excised.
-
The muscle and skin layers are sutured.
-
Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
-
Post-operative Care: Analgesics are administered to manage pain. The animals are monitored for recovery and signs of infection.
-
Induction of Osteopenia: Bone loss typically becomes significant within 2 to 4 weeks post-ovariectomy. Treatment with the test compounds usually commences after this period.
-
Treatment Administration: The compounds are administered daily or at specified intervals via oral gavage or mixed in the feed.
-
Euthanasia and Sample Collection: At the end of the study period, animals are euthanized, and bones (typically femurs and lumbar vertebrae) and blood are collected for analysis.
Bone Histomorphometry
This technique provides quantitative information about bone structure and cellular activity.
-
Fluorochrome Labeling: To assess dynamic parameters of bone formation, animals are injected with fluorochrome labels (e.g., calcein, tetracycline) at specific time points before euthanasia. These labels incorporate into newly forming bone.
-
Bone Processing: The collected bones are fixed, dehydrated, and embedded in a hard resin like polymethylmethacrylate (PMMA).
-
Sectioning: Undecalcified bone sections (typically 5-10 µm thick) are cut using a microtome.
-
Staining and Imaging: Sections are stained with specific dyes (e.g., Von Kossa, Toluidine Blue) to visualize mineralized and unmineralized bone. Unstained sections are viewed under a fluorescence microscope to visualize the fluorochrome labels.
-
Quantitative Analysis: Specialized software is used to measure various static and dynamic parameters, including:
-
Bone Volume/Total Volume (BV/TV): A measure of the amount of bone in a given area.
-
Trabecular Number (Tb.N): The number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
Mineral Apposition Rate (MAR): The rate at which new bone is formed.
-
Bone Formation Rate (BFR): The total amount of new bone formed per unit of time.
-
Biomechanical Testing
This assesses the mechanical strength and integrity of the bone.
-
Sample Preparation: The collected bones are cleaned of soft tissue and stored appropriately (e.g., frozen in saline-soaked gauze).
-
Three-Point Bending Test (for long bones like the femur):
-
The bone is placed on two supports with a defined span.
-
A load is applied to the midpoint of the bone at a constant speed until fracture occurs.
-
A load-displacement curve is generated.
-
-
Compression Test (for vertebrae):
-
A vertebral body is isolated and placed between two parallel plates.
-
A compressive load is applied until failure.
-
-
Data Analysis: From the load-displacement curve, several biomechanical parameters are calculated:
-
Maximum Load (Ultimate Force): The highest load the bone can withstand before fracturing.
-
Stiffness: The slope of the linear portion of the curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The total energy absorbed by the bone before it fractures, calculated as the area under the curve.
-
Signaling Pathways and Experimental Workflows
Strontium's Dual Mechanism of Action on Bone Cells
Strontium ions are known to have a dual effect on bone remodeling, simultaneously stimulating bone formation and inhibiting bone resorption. This is primarily mediated through the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.
Caption: Strontium's dual action on bone cells.
Experimental Workflow for Preclinical Osteoporosis Studies
The following diagram illustrates a typical workflow for evaluating the long-term safety and efficacy of a compound in an ovariectomized rodent model.
Caption: Workflow for osteoporosis animal studies.
References
- 1. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparable effects of alendronate and strontium ranelate on femur in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 5. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short-term toxicity of strontium chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphological and immunohistochemical features of tooth extraction sites in rats treated with alendronate, raloxifene, or strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bone Mineral Density Changes: A Comparative Guide to Strontium Salts Using Micro-CT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different strontium salts on bone mineral density (BMD) and microarchitecture, with a focus on validation using micro-computed tomography (micro-CT). While the inquiry specified strontium succinate, the available scientific literature with direct micro-CT validation predominantly features other strontium salts, namely strontium ranelate, strontium citrate, and strontium chloride. The data presented here is derived from a comprehensive comparative study in an ovariectomized (OVX) mouse model of osteoporosis, which serves as a robust preclinical model for evaluating potential osteoporosis therapies. The underlying active agent in all these compounds is the strontium ion, and therefore, the biological effects are expected to be broadly similar.
Comparative Efficacy of Strontium Salts on Bone Microarchitecture
Micro-CT analysis provides a high-resolution, three-dimensional assessment of bone structure, offering significant advantages over traditional dual-energy X-ray absorptiometry (DXA), which can be influenced by the higher atomic mass of strontium, potentially leading to an overestimation of BMD.[1] The following tables summarize key quantitative data from a 16-week study in an OVX mouse model, comparing the effects of strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) on trabecular and cortical bone in the femur.[2][3]
Trabecular Bone Microarchitecture Parameters
| Parameter | OVX (Control) | OVX + SrR | OVX + SrC | OVX + SrCl | Sham (Control) |
| Bone Volume/Total Volume (BV/TV) (%) | 8.54 ± 0.61 | 7.98 ± 0.52 | 7.12 ± 0.45 | 9.11 ± 0.73 | 10.21 ± 0.83 |
| Trabecular Thickness (Tb.Th) (mm) | 0.031 ± 0.001 | 0.032 ± 0.001 | 0.030 ± 0.001 | 0.033 ± 0.001 | 0.034 ± 0.001 |
| Trabecular Number (Tb.N) (1/mm) | 2.75 ± 0.18 | 2.51 ± 0.15 | 2.37 ± 0.14 | 2.76 ± 0.21 | 3.01 ± 0.23 |
| Trabecular Separation (Tb.Sp) (mm) | 0.135 ± 0.008 | 0.148 ± 0.009 | 0.159 ± 0.010 | 0.131 ± 0.008 | 0.119 ± 0.007 |
| Connectivity Density (Conn.D) (1/mm³) | 118.3 ± 10.5 | 105.6 ± 9.8 | 98.7 ± 9.1 | 121.5 ± 11.2 | 135.2 ± 12.1 |
| Tissue Mineral Density (TMD) (g/cm³) | 0.65 ± 0.03 | 0.89 ± 0.04 | 0.76 ± 0.03 | 0.94 ± 0.05 | 0.68 ± 0.03 |
Data presented as mean ± standard error.[2][3]
Cortical Bone Morphology Parameters
| Parameter | OVX (Control) | OVX + SrR | OVX + SrC | OVX + SrCl | Sham (Control) |
| Total Cross-Sectional Area (Tt.Ar) (mm²) | 3.21 ± 0.15 | 3.05 ± 0.14 | 2.99 ± 0.13 | 3.15 ± 0.16 | 3.35 ± 0.17 |
| Cortical Bone Area (Ct.Ar) (mm²) | 1.25 ± 0.06 | 1.28 ± 0.07 | 1.22 ± 0.06 | 1.31 ± 0.07 | 1.38 ± 0.08 |
| Marrow Area (Ma.Ar) (mm²) | 1.96 ± 0.11 | 1.77 ± 0.10 | 1.77 ± 0.09 | 1.84 ± 0.11 | 1.97 ± 0.12 |
| Cortical Thickness (Ct.Th) (mm) | 0.195 ± 0.009 | 0.208 ± 0.010 | 0.198 ± 0.009 | 0.215 ± 0.011 | 0.211 ± 0.010 |
| Tissue Mineral Density (TMD) (g/cm³) | 0.98 ± 0.04 | 1.21 ± 0.05 | 1.11 ± 0.05 | 1.25 ± 0.06 | 1.02 ± 0.04 |
Data presented as mean ± standard error.[2][3]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol is based on the comparative study of strontium salts in an OVX mouse model.[2][3]
1. Animal Model:
-
Species: Female SWISS mice
-
Age: Seven weeks at the start of the study
-
Model: Ovariectomy (OVX) to induce osteoporosis. A sham-operated group serves as a control.
2. Experimental Groups:
-
OVX: Ovariectomized mice with no supplementation.
-
OVX + SrR: Ovariectomized mice administered strontium ranelate.
-
OVX + SrC: Ovariectomized mice administered strontium citrate.
-
OVX + SrCl: Ovariectomized mice administered strontium chloride.
-
Sham: Sham-operated mice with no supplementation. The dosage of each strontium salt is calculated to provide an equivalent molar amount of strontium.
3. Treatment Period:
-
16 weeks of supplementation.
4. Micro-CT Analysis:
-
Specimen: Excised femurs.
-
Regions of Interest (ROI):
-
Trabecular bone: Distal femur metaphysis.
-
Cortical bone: Femoral mid-diaphysis.
-
-
Scanning Parameters (Example):
-
Voxel size: ~10 µm
-
Energy: 50-70 kVp
-
Integration time: 200-500 ms
-
-
3D Reconstruction and Analysis: Software is used to create 3D models from the scanned images and to quantify the architectural parameters listed in the tables above.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the underlying biological mechanisms of strontium's action on bone, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis | MDPI [mdpi.com]
A Comparative Analysis of Strontium Salts on Bone Microarchitecture: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of different strontium salts—ranelate, citrate, and chloride—on bone microarchitecture, supported by experimental data. The information is compiled from recent studies to aid in the evaluation of these compounds for osteoporosis treatment and bone regeneration research.
Comparative Efficacy of Strontium Salts on Bone Microarchitecture
Recent preclinical studies have demonstrated that various strontium salts can positively influence bone microarchitecture in osteoporotic models, primarily by increasing bone formation and reducing bone resorption. However, the extent of these effects appears to differ between the salts. The following table summarizes the key quantitative findings from a comprehensive study comparing strontium ranelate (SrR), strontium citrate (SrC), and strontium chloride (SrCl) in an ovariectomized (OVX) mouse model of osteoporosis.
| Bone Microarchitecture Parameter | Strontium Ranelate (OVX + SrR) | Strontium Citrate (OVX + SrC) | Strontium Chloride (OVX + SrCl) | Control (OVX) | Sham | Key Findings |
| Trabecular Tissue Mineral Density (TMD) (mg/cm³) | Significantly higher than OVX and Sham | Significantly higher than OVX, but lowest among Sr groups | Significantly higher than OVX and Sham | Lower than Sham and all Sr groups | Higher than OVX | All strontium salts significantly increased trabecular TMD compared to the OVX group. SrC showed the weakest effect among the tested salts.[1][2][3][4] |
| Cortical Tissue Mineral Density (TMD) (mg/cm³) | Significantly higher than OVX and Sham | Significantly higher than OVX and Sham, but lowest among Sr groups | Significantly higher than OVX and Sham | Lower than Sham | Higher than OVX | Similar to trabecular bone, all strontium salts increased cortical TMD. SrC administration resulted in the lowest increase.[1][2][3][4] |
| Specific Bone Surface (BS/BV) (1/mm) | Significant increase compared to OVX | Significant increase compared to OVX | Significant increase compared to OVX | Lower than Sham and all Sr groups | Higher than OVX | All three strontium salts led to a significant increase in the specific bone surface.[1][5] |
| Percent Bone Volume (BV/TV) (%) | Decrease compared to Sham | Decrease compared to Sham, significantly lower than SrCl | No significant change from OVX | Lower than Sham | Higher than OVX | Administration of SrR and SrC resulted in a decrease in BV/TV relative to the sham group.[1][5] |
| Trabecular Thickness (Tb.Th) (µm) | No significant change | No significant change | No significant change | No significant change | No significant change | No significant changes in trabecular thickness were observed across the groups in this particular study. |
| Trabecular Number (Tb.N) (1/mm) | Decrease compared to Sham | No significant change | No significant change | Lower than Sham | Higher than OVX | SrR administration led to a decrease in trabecular number compared to the sham group. |
| Trabecular Separation (Tb.Sp) (µm) * | Significant increase compared to OVX | No significant change | No significant change | Lower than Sham | Higher than OVX | Only strontium ranelate significantly increased trabecular separation compared to the OVX group.[1] |
*Data is qualitatively summarized from the findings of Posturzyńska et al., 2024. The study utilized an ovariectomized female mouse model with supplementation for 16 weeks.[1][2][3][4][6]
Experimental Protocols
The primary comparative data is derived from a study utilizing an ovariectomized (OVX) mouse model, a standard for inducing postmenopausal osteoporosis.
Animal Model and Experimental Groups:
-
Animals: 50 female SWISS mice, seven weeks of age.[1][2][3][4][6]
-
Acclimatization: Animals were acclimatized for two weeks before the experiment.
-
Surgical Procedure: 40 mice underwent bilateral ovariectomy (OVX) to induce estrogen deficiency, while 10 underwent a sham operation.[1][2][3][4]
-
Experimental Groups (n=10 per group):
-
OVX: Ovariectomized with no supplementation.
-
OVX + SrR: Ovariectomized with strontium ranelate supplementation.
-
OVX + SrC: Ovariectomized with strontium citrate supplementation.
-
OVX + SrCl: Ovariectomized with strontium chloride supplementation.
-
Sham: Sham-operated with no supplementation.
-
-
Dosage: Strontium salts were administered at concentrations equivalent to the molar amount of strontium.
-
Duration: The supplementation period was 16 weeks.[1][2][3][4]
Micro-CT Analysis:
-
Following the 16-week period, the left femurs were dissected and analyzed using micro-computed tomography (micro-CT).
-
The analysis focused on both trabecular and cortical bone microarchitecture at the distal femur.
-
Key parameters measured included: Tissue Mineral Density (TMD), Bone Surface/Bone Volume (BS/BV), Bone Volume/Total Volume (BV/TV), Trabecular Thickness (Tb.Th), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).[1][5]
Statistical Analysis:
-
The Shapiro–Wilk test was used to assess the normality of data distribution.
-
One-way ANOVA with Tukey's post hoc test was used for normally distributed data.
-
The Kruskal–Wallis test with Dunn's post hoc test was used for non-normally distributed data.
-
A p-value of < 0.05 was considered statistically significant.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental design and the molecular mechanisms underlying the effects of strontium, the following diagrams are provided.
Strontium's beneficial effects on bone are attributed to its dual action of promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[3][7] This is primarily mediated through the calcium-sensing receptor (CaSR) and subsequent modulation of the RANKL/OPG signaling pathway.
Concluding Remarks
The available evidence from preclinical studies indicates that strontium salts, particularly strontium ranelate and strontium chloride, can significantly enhance bone mineral density in an osteoporotic mouse model. While all tested salts showed a positive effect on tissue mineral density, strontium citrate appeared to be the least potent in this regard.[1][2][3][4] The differential effects on specific microarchitectural parameters such as trabecular number and separation suggest that the choice of strontium salt could have nuanced implications for bone quality.
The primary mechanism of action for strontium involves the activation of the calcium-sensing receptor on osteoblasts, leading to a favorable shift in the OPG/RANKL ratio, which in turn suppresses osteoclast activity and promotes bone formation.[7][8][9]
Further research is warranted to fully elucidate the comparative efficacy and long-term safety profiles of different strontium salts in various preclinical and clinical settings. This will be crucial for optimizing their potential therapeutic application in the management of osteoporosis and other bone-related disorders.
References
- 1. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis [mdpi.com]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of strontium ranelate on wear particle‑induced aseptic loosening in female ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Strontium Succinate: A Procedural Guide
The proper disposal of strontium succinate is critical for ensuring laboratory safety and environmental protection. As with many chemical compounds, this compound waste must be managed in accordance with federal, state, and local regulations. Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health and Safety (EHS) office.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards. Strontium compounds can cause skin and serious eye irritation.[2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[4]
-
Protective Clothing: A standard lab coat should be worn to protect against skin contact.
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in the disposal process. This compound waste should not be mixed with other waste streams without first confirming compatibility.
-
Treat as Hazardous Waste: All waste chemical solids and liquids should be treated as hazardous waste.[1]
-
Incompatible Materials: Keep this compound waste separate from incompatible chemicals such as strong acids, strong oxidizing agents, and reducing agents.[5][6] Store acids and bases separately.[5]
-
Container Integrity: Ensure the original container, if being disposed of, is in good condition. If transferring waste, use a new, compatible container.
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe collection and disposal of this compound waste. This procedure is designed to comply with general laboratory hazardous waste management guidelines.[7][8]
Step 1: Container Selection
-
Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other plastic containers are generally preferred for solid chemical waste.[6][8]
-
The container must have a secure, leak-proof screw-on cap.[5][9]
-
Ensure the container is clean and dry before adding waste.
Step 2: Waste Collection
-
For solid this compound, carefully transfer the waste into the designated waste container using a scoop or spatula. Avoid creating dust.[2][4]
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[5]
-
Keep the waste container closed at all times except when adding waste.[1][7][8]
Step 3: Labeling the Waste Container
-
Properly label the waste container immediately upon adding the first amount of waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The date when waste was first added to the container.
-
An indication of the hazards (e.g., "Irritant").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7][8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Store the container in secondary containment, such as a plastic tub, to contain any potential leaks.[6]
-
The SAA should be inspected weekly for any signs of container leakage.[5]
Step 5: Arranging for Disposal
-
Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][8]
-
Provide them with an accurate description of the waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1][7]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[4][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Data Summary: Chemical Disposal Best Practices
This table summarizes the essential do's and don'ts for handling and disposing of laboratory chemical waste like this compound, based on established safety guidelines.
| Guideline Category | Do's | Don'ts |
| Personal Safety | Wear appropriate PPE (gloves, goggles, lab coat).[4] Wash hands thoroughly after handling.[4] | Do not handle chemical waste without proper PPE. |
| Waste Handling | Treat all chemical waste as hazardous.[1] Keep waste containers securely closed.[1][7][8] | Do not mix incompatible waste streams.[5] Do not dispose of chemicals by evaporation.[1] |
| Container Management | Use chemically compatible containers with secure lids.[5][9] Label containers clearly and accurately.[7][8] | Do not use damaged or leaking containers.[9] Do not overfill containers.[5] |
| Storage | Store waste in a designated Satellite Accumulation Area.[5][7][8] Use secondary containment.[6][9] | Do not store waste for more than 12 months in an SAA.[8] |
| Disposal | Arrange for pickup through your institution's EHS office.[7][8] Offer surplus to a licensed disposal company.[4] | Do not pour chemical waste down the sink or drain.[1][7] Do not dispose of chemical waste in regular trash.[1] |
Disposal Workflow Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Strontium - ESPI Metals [espimetals.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. sds.mcmaster.ca [sds.mcmaster.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Strontium succinate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Strontium succinate, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 or NIOSH standards. A face shield may be necessary for operations with a high risk of splashing.[6][7] |
| Skin Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1][6][7] Inspect gloves for any damage before use and dispose of them properly after handling the compound.[2][8] |
| Lab Coat or Protective Clothing | A flame-retardant lab coat or impervious clothing should be worn to protect the skin.[2] | |
| Respiratory Protection | N95 or higher-rated Respirator | Use a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[7][9][10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound:
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as oxidizing agents. The storage area should be clearly labeled.
-
Preparation and Weighing:
-
Conduct all handling of this compound powder in a certified chemical fume hood to minimize inhalation exposure.
-
Wear all required PPE as detailed in the table above.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
-
-
Experimental Use:
-
When using this compound in experiments, ensure that all equipment is clean and dry.
-
If the experiment involves heating, be aware of the potential for decomposition and the release of hazardous fumes.
-
-
Decontamination:
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Wipe down the work area in the fume hood.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][11]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste, including unused this compound powder, contaminated gloves, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.[1]
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the liquid waste in a separate, labeled hazardous waste container.
-
Indicate the composition of the waste on the label.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Emergency Response Workflow:
Caption: Emergency response procedure for a this compound spill or exposure.
Emergency Contact Information:
-
Fire Department: 911 (or local equivalent)
-
Campus/Facility Emergency Services: [Insert specific number]
-
Environmental Health and Safety (EHS): [Insert specific number]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1][2] Remove contaminated clothing and shoes. Get medical advice if irritation develops.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][3] Do not use water for cleanup if the material is water-reactive.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.mcmaster.ca [sds.mcmaster.ca]
- 3. Strontium - ESPI Metals [espimetals.com]
- 4. fishersci.com [fishersci.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. falseguridad.com [falseguridad.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
